molecular formula C50H90O2 B15600675 Cholesteryl tricosanoate

Cholesteryl tricosanoate

Número de catálogo: B15600675
Peso molecular: 723.2 g/mol
Clave InChI: OZHASAWJXLJEOO-FXPHMQBSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cholesteryl tricosanoate is a useful research compound. Its molecular formula is C50H90O2 and its molecular weight is 723.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C50H90O2

Peso molecular

723.2 g/mol

Nombre IUPAC

[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tricosanoate

InChI

InChI=1S/C50H90O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-48(51)52-43-35-37-49(5)42(39-43)31-32-44-46-34-33-45(41(4)29-27-28-40(2)3)50(46,6)38-36-47(44)49/h31,40-41,43-47H,7-30,32-39H2,1-6H3/t41-,43+,44+,45?,46+,47+,49+,50-/m1/s1

Clave InChI

OZHASAWJXLJEOO-FXPHMQBSSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Cholesteryl Tricosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl tricosanoate (B1255869) is a cholesterol ester, a class of lipids that play crucial roles in the transport and storage of cholesterol within biological systems. As an ester formed between cholesterol and tricosanoic acid (a 23-carbon saturated fatty acid), its long, saturated acyl chain imparts specific physical and chemical characteristics that influence its behavior in lipid assemblies and potential biological functions. This technical guide provides a comprehensive overview of the known chemical properties and structural features of cholesteryl tricosanoate, intended for researchers and professionals in the fields of lipidomics, biochemistry, and drug development. While specific experimental data for this particular cholesteryl ester is limited in publicly accessible literature, this guide consolidates available information and infers properties based on the behavior of closely related long-chain cholesteryl esters.

Chemical Structure and Properties

This compound consists of a rigid steroid nucleus derived from cholesterol and a long, flexible hydrocarbon tail from tricosanoic acid, linked by an ester bond. This amphipathic structure dictates its physical properties and interactions with other lipids.

Structure

The chemical structure of this compound is depicted below. The molecule is comprised of the tetracyclic cyclopentanophenanthrene ring system of cholesterol, with its characteristic hydroxyl group at the C-3 position esterified to the carboxyl group of tricosanoic acid.

G cluster_cholesterol Steroid Nucleus cluster_tricosanoate Fatty Acyl Chain cholesterol Cholesterol Moiety ester_bond Ester Bond (-O-C=O) cholesterol->ester_bond C3-OH tricosanoate Tricosanoate Moiety tricosanoate->ester_bond COOH A A B B C C D D side_chain Isooctyl Side Chain chain CH3(CH2)21- G cholesterol Cholesterol esterification Esterification (e.g., in pyridine (B92270) or with a catalyst) cholesterol->esterification tricosanoyl_chloride Tricosanoyl Chloride tricosanoyl_chloride->esterification cholesteryl_tricosanoate This compound esterification->cholesteryl_tricosanoate G crude_product Crude this compound column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography elution Elution with Hexane/Ethyl Acetate Gradient column_chromatography->elution fraction_collection Fraction Collection and TLC Analysis elution->fraction_collection pure_product Pure this compound fraction_collection->pure_product G cholesteryl_tricosanoate This compound unknown_function Specific Biological Function and Signaling Pathway Unknown cholesteryl_tricosanoate->unknown_function Further Research Needed speculative_roles Speculative Roles: - Lipid Droplet/Lipoprotein Structure - Membrane Fluidity Modulation - Lipid Raft Formation unknown_function->speculative_roles

The Biological Role of Cholesteryl Tricosanoate: An Overview of a Scantily Charted Molecule

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific biological role of Cholesteryl tricosanoate (B1255869). This cholesteryl ester, formed from the condensation of cholesterol and tricosanoic acid, is commercially available for research purposes.[1][2][3][4][5] However, detailed studies elucidating its precise functions, metabolic pathways, and quantitative presence in biological systems are notably absent from the current body of scientific knowledge.

This technical overview will, therefore, focus on the established biological roles of its constituent components—cholesterol and very-long-chain fatty acids—and the general functions of cholesteryl esters to provide a foundational context for future research into Cholesteryl tricosanoate.

General Overview of Cholesteryl Esters

Cholesteryl esters are neutral lipids that represent a storage and transport form of cholesterol within the body. The esterification of cholesterol with a fatty acid, a reaction catalyzed by enzymes such as lecithin-cholesterol acyltransferase (LCAT) and acyl-CoA:cholesterol acyltransferase (ACAT), is a critical step in cholesterol metabolism.[6] This process is essential for:

  • Reverse Cholesterol Transport: Esterification of cholesterol in high-density lipoproteins (HDL) by LCAT is a key step in the transport of excess cholesterol from peripheral tissues back to the liver for excretion.[6]

  • Cellular Cholesterol Homeostasis: Within cells, ACAT esterifies excess cholesterol, preventing its cytotoxic accumulation and storing it in lipid droplets for future use in steroidogenesis or membrane synthesis.[7][8][9]

  • Lipoprotein Assembly: Cholesteryl esters are core components of lipoproteins, such as low-density lipoproteins (LDL) and very-low-density lipoproteins (VLDL), facilitating the transport of cholesterol through the bloodstream.[8]

While the general roles of cholesteryl esters are well-documented, the specific functions of individual species, such as this compound, are likely dictated by the unique properties of their constituent fatty acid. For instance, cholesteryl linoleate (B1235992) and cholesteryl arachidonate (B1239269) have been identified as having inherent antibacterial activity in human nasal fluid.[6]

The Components of this compound

Cholesterol

Cholesterol is an essential lipid with multifaceted biological roles.[7] It is a crucial structural component of cellular membranes, influencing their fluidity and permeability.[8] Furthermore, cholesterol serves as a precursor for the synthesis of vital molecules, including:

  • Steroid hormones (e.g., cortisol, aldosterone, testosterone, estrogen)

  • Bile acids, which are critical for the digestion and absorption of dietary fats

  • Vitamin D

The intricate regulation of cholesterol synthesis and metabolism is fundamental to overall health, and its dysregulation is implicated in numerous metabolic diseases.[7][9][10]

Tricosanoic Acid

Tricosanoic acid (C23:0) is a very-long-chain saturated fatty acid (VLCFA). While less common than shorter-chain fatty acids, VLCFAs are involved in various cellular processes. Tricosanoic acid is a hydrophobic molecule and is a constituent of cellular lipids. The metabolism of VLCFAs is distinct from that of shorter-chain fatty acids and primarily occurs in peroxisomes.

Postulated, Yet Unverified, Roles of this compound

Given the absence of direct research, the biological role of this compound can only be hypothesized based on the functions of its parent molecules.

  • Structural Component of Lipids: It may be a minor component of complex lipids in certain tissues, contributing to the physical properties of membranes or lipid droplets.

  • Metabolic Intermediate: this compound could be an intermediate in the metabolism of tricosanoic acid, facilitating its transport or storage.

  • Biomarker Potential: The presence and concentration of this compound in biological fluids or tissues could potentially serve as a biomarker for specific metabolic states or diseases, although this remains to be investigated.

Future Research Directions

To elucidate the biological role of this compound, a dedicated research effort is required. Key experimental approaches would include:

  • Quantitative Analysis: Development of sensitive analytical methods, such as mass spectrometry-based lipidomics, to determine the concentration of this compound in various tissues and biofluids under normal and pathological conditions.

  • Metabolic Labeling Studies: Utilizing stable isotope-labeled cholesterol and/or tricosanoic acid to trace the synthesis, transport, and catabolism of this compound in cell culture and animal models.

  • Functional Assays: Investigating the effects of this compound on cellular processes such as membrane properties, inflammatory signaling, and cell viability.

  • Enzymatic Studies: Identifying the specific acyltransferases responsible for the synthesis of this compound and the hydrolases that catabolize it.

Below is a conceptual workflow for future investigations into the biological role of this compound.

G cluster_0 Discovery & Quantification cluster_1 Metabolic Pathway Elucidation cluster_2 Functional Characterization cluster_3 Biological Role quantification Quantification in Tissues/Fluids (LC-MS/MS) synthesis Identification of Synthetic Enzymes (Acyltransferases) quantification->synthesis degradation Identification of Degradative Enzymes (Ester Hydrolases) quantification->degradation identification Identification of This compound identification->quantification flux Metabolic Flux Analysis (Isotope Tracing) synthesis->flux degradation->flux cell_assays Cellular Function Assays (e.g., Membrane Fluidity, Gene Expression) flux->cell_assays animal_models In Vivo Studies (Animal Models) cell_assays->animal_models biological_role Elucidation of Biological Role animal_models->biological_role

References

Cholesteryl tricosanoate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cholesteryl Tricosanoate (B1255869), including its fundamental chemical properties. Due to the limited availability of specific experimental data for this particular cholesteryl ester, this document also presents a broader context by including established experimental protocols and signaling pathway information relevant to the general class of cholesteryl esters. This information is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Core Chemical and Physical Data

Quantitative data for Cholesteryl Tricosanoate is summarized in the table below for easy reference.

PropertyValueCitation(s)
CAS Number 1616116-26-7[1][2][3]
Molecular Weight 723.25 g/mol [1][2][3]
Molecular Formula C₅₀H₉₀O₂[1][2][3]
Synonyms (3β)-Cholest-5-en-3-yl tricosanoate, CE(23:0)[3]
Appearance White to off-white solid[1][2]
Storage Conditions Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[1][2]

The Role of Cholesteryl Esters in Cellular Processes and Disease

Cholesteryl esters, including this compound, are highly hydrophobic molecules formed through the esterification of cholesterol with a fatty acid. They are key players in lipid metabolism and cellular signaling.[4] Within cells, they are primarily found in lipid droplets, serving as a storage form of cholesterol, and are also components of cell membranes where they influence fluidity and the function of lipid rafts.[4]

Dysregulation of cholesterol ester metabolism has been implicated in a variety of diseases. For instance, an increase in cholesterol esterification is associated with certain cancers and may contribute to tumor cell proliferation and invasion.[5] Furthermore, elevated levels of cholesteryl esters have been observed in the brains of individuals with neurodegenerative disorders such as Huntington's disease, Alzheimer's disease, and multiple sclerosis.[6] In the context of cardiovascular disease, cholesteryl esters are associated with the formation of atherosclerotic plaques.[6]

General Signaling Pathways Involving Cholesteryl Esters

While specific signaling pathways for this compound are not well-documented, the broader class of cholesteryl esters is known to be involved in several critical cellular signaling cascades. The esterification of cholesterol itself is a key regulatory step in pathways controlling cell growth and proliferation.

One such pathway involves the activation of the cholecystokinin (B1591339) 2 receptor (CCK2R), a G protein-coupled receptor. In certain cancer cells, the activation of CCK2R leads to a signaling cascade involving Protein Kinase C zeta (PKCζ) and Extracellular signal-regulated kinases 1/2 (ERK1/2). This cascade stimulates the activity of Acyl-CoA:cholesterol acyltransferase (ACAT), the enzyme responsible for cholesterol esterification, which in turn promotes cell proliferation and invasion.[5]

Cholesteryl_Ester_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response CCK2R CCK2R PKCzeta PKCζ CCK2R->PKCzeta ERK ERK1/2 PKCzeta->ERK ACAT ACAT ERK->ACAT stimulates CE Cholesteryl Ester (e.g., this compound) ACAT->CE esterifies Cholesterol Cholesterol Cholesterol->ACAT Proliferation Proliferation & Invasion CE->Proliferation promotes

A generalized signaling pathway showing the role of cholesteryl esterification in cell proliferation.

Experimental Protocols for the Analysis of Cholesteryl Esters

The analysis of cholesteryl esters typically involves their extraction from biological samples, followed by separation and quantification. Below are generalized methodologies for these key experimental steps.

Lipid Extraction from Biological Samples

A common method for extracting lipids, including cholesteryl esters, from cells or tissues is the Folch method or a variation thereof.

  • Homogenization : Homogenize the tissue or cell pellet in a chloroform:methanol mixture (typically 2:1, v/v).

  • Phase Separation : Add water or a saline solution to the homogenate to induce phase separation. The lower organic phase will contain the lipids.

  • Collection : Carefully collect the lower organic phase containing the lipids.

  • Drying : Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

  • Reconstitution : Re-suspend the dried lipid extract in an appropriate solvent for subsequent analysis.[7]

Separation and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating and quantifying different lipid species, including individual cholesteryl esters.

  • Column : A reverse-phase column, such as a C18 column, is typically used.

  • Mobile Phase : An isocratic or gradient mobile phase consisting of solvents like acetonitrile (B52724) and isopropanol (B130326) is commonly employed. For instance, a mobile phase of acetonitrile:isopropanol (50:50, v/v) can be used.[8]

  • Detection : Detection is often performed using a UV detector at a low wavelength (e.g., 210 nm) or with an evaporative light scattering detector (ELSD).[8]

  • Quantification : The concentration of each cholesteryl ester is determined by comparing its peak area to that of a known amount of an internal standard.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (Cells, Tissue, Plasma) LipidExtraction Lipid Extraction (e.g., Folch Method) BiologicalSample->LipidExtraction Reconstitution Reconstitution in Mobile Phase LipidExtraction->Reconstitution Injection Inject Sample Reconstitution->Injection Separation Separation on Reverse-Phase Column Injection->Separation Detection Detection (UV or ELSD) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

A generalized workflow for the analysis of cholesteryl esters using HPLC.

Cholesteryl Esters in Drug Development

The unique properties of cholesterol and its esters have made them attractive for use in drug delivery systems.[9] Their biocompatibility and ability to be incorporated into lipid-based carriers like liposomes and nanoparticles are significant advantages.[9] Cholesterol-based carriers can encapsulate both hydrophobic and hydrophilic drugs, potentially improving their solubility, stability, and pharmacokinetic profiles.[9] The hydroxyl group of cholesterol can be functionalized, allowing for the attachment of targeting ligands or polymers like polyethylene (B3416737) glycol (PEG) to create long-circulating "stealth" liposomes.[9][10] Furthermore, the role of cholesterol in membrane fusion processes is being explored for enhancing the endosomal escape of drugs delivered via lipid nanoparticles.[11] These characteristics position cholesteryl esters as valuable components in the design of novel and effective drug delivery platforms.

References

An In-depth Technical Guide to the Synthesis of Cholesteryl Tricosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl tricosanoate (B1255869), the ester formed from cholesterol and the 23-carbon saturated fatty acid, tricosanoic acid, is a lipid of interest in various biomedical research fields. Its synthesis is crucial for studying its physical, chemical, and biological properties, as well as for its potential applications in drug delivery and as a research standard. This technical guide provides a detailed overview of a primary chemical pathway for the synthesis of cholesteryl tricosanoate, focusing on the widely applicable Steglich esterification. This document includes a comprehensive experimental protocol, a summary of relevant quantitative data from the synthesis of homologous cholesteryl esters, and a visual representation of the synthesis pathway.

Introduction

Cholesteryl esters are significant components of cellular lipid metabolism and are involved in the transport and storage of cholesterol.[1] The synthesis of specific cholesteryl esters, such as this compound, is essential for a deeper understanding of their roles in biological systems and for the development of novel therapeutic agents. While various methods exist for the esterification of cholesterol with fatty acids, this guide focuses on a robust and versatile chemical synthesis approach.[1][2]

Synthesis Pathway: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, which is particularly well-suited for sterically hindered substrates like cholesterol.[3] The reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to activate the carboxylic acid and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the ester formation.[3]

The overall reaction is as follows:

Cholesterol + Tricosanoic Acid --(DCC, DMAP)--> this compound + Dicyclohexylurea (DCU)

Detailed Experimental Protocol: Steglich Esterification of Cholesterol with Tricosanoic Acid

This protocol is based on the general principles of Steglich esterification and is adapted for the synthesis of this compound.

Materials:

  • Cholesterol (C₂₇H₄₆O, MW: 386.65 g/mol )

  • Tricosanoic acid (C₂₃H₄₆O₂, MW: 354.62 g/mol )

  • N,N'-Dicyclohexylcarbodiimide (DCC) (C₁₃H₂₂N₂, MW: 206.33 g/mol )

  • 4-(Dimethylamino)pyridine (DMAP) (C₇H₁₀N₂, MW: 122.17 g/mol )

  • Dichloromethane (B109758) (DCM), anhydrous

  • Hexane (B92381), analytical grade

  • Ethyl acetate (B1210297), analytical grade

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cholesterol (1.0 equivalent) and tricosanoic acid (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of Catalyst and Coupling Agent: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents). In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of cholesterol.

  • Work-up:

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) is typically used to elute the pure this compound.

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined.

Quantitative Data

Cholesteryl EsterFatty Acid Chain LengthSynthesis MethodYield (%)Reference
Cholesteryl laurateC12:0Ester interchange-[2]
Cholesteryl myristateC14:0Ester interchange-[2]
Cholesteryl palmitateC16:0Ester interchange-[2]
Cholesteryl stearateC18:0Ester interchange-[2]
Cholesteryl arachidateC20:0Ester interchange-[2]
Cholesteryl behenateC22:0Ester interchange-[2]
Various long-chain esters-Ph₃P·SO₃ catalyzedGood to excellent[1]

Note: Specific yield percentages for the ester interchange method were not provided in the abstract.

Mandatory Visualization

Synthesis Pathway Diagram

Synthesis_Pathway Cholesterol Cholesterol Tricosanoic_Acid Tricosanoic Acid Activated_Acid O-Acylisourea Intermediate Tricosanoic_Acid->Activated_Acid + DCC DCC DCC DMAP DMAP (catalyst) Product This compound Activated_Acid->Product + Cholesterol (catalyzed by DMAP) Byproduct Dicyclohexylurea (DCU) Activated_Acid->Byproduct Experimental_Workflow Start Dissolve Cholesterol & Tricosanoic Acid in DCM Add_Catalyst Add DMAP Start->Add_Catalyst Add_Coupling_Agent Add DCC solution at 0 °C Add_Catalyst->Add_Coupling_Agent Reaction Stir at Room Temperature (12-24h) Add_Coupling_Agent->Reaction Filtration Filter to Remove DCU Reaction->Filtration Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Filtration->Workup Drying Dry with MgSO₄ & Concentrate Workup->Drying Purification Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS, MP) Purification->Characterization

References

The Obscure World of Very Long-Chain Cholesteryl Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very long-chain cholesteryl esters (VLC-CEs) are a unique class of neutral lipids resulting from the esterification of cholesterol with very long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. While less abundant than their long-chain counterparts, VLC-CEs play crucial roles in specific physiological and pathological processes. Their natural occurrence is often confined to specialized tissues and secretions, and their dysregulation has been implicated in several diseases. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of VLC-CEs, intended to serve as a resource for researchers in lipid biology and drug development.

Natural Occurrence and Physiological Significance

VLC-CEs are not ubiquitously distributed throughout the body. Their presence is most prominent in specific locations where they serve specialized functions.

  • Human Meibum: The meibomian glands, located in the eyelids, secrete meibum, a lipid-rich substance that forms the outer layer of the tear film, preventing evaporation. Human meibum is a significant depot for VLC-CEs, containing a complex mixture of species with fatty acid chains ranging from C18 to C34.[1] These VLC-CEs contribute to the unique physicochemical properties of the tear film, ensuring its stability and barrier function.

  • Adrenal Glands: The adrenal cortex is a primary site for cholesterol storage in the form of cholesteryl esters, which serve as precursors for steroid hormone synthesis.[2][3] While comprehensive quantitative data on the full spectrum of VLC-CEs in the adrenal gland is limited, studies have identified the presence of various cholesteryl esters, including those with long-chain fatty acids, suggesting a potential role for VLC-CEs in steroidogenesis.[4][5]

  • Brain: The brain is the most cholesterol-rich organ, with cholesterol being a vital component of myelin sheaths and neuronal membranes.[6][7] While the majority of brain cholesterol is unesterified, a small fraction exists as cholesteryl esters. Surplus cholesterol is stored in its esterified form, and the esterification enzyme is present in higher levels in neurons than in glial cells.[6] The accumulation of cholesteryl esters with very long-chain fatty acids has been specifically noted in the white matter in certain pathological conditions.

Association with Disease

Alterations in the metabolism and levels of VLC-CEs have been linked to several disease states, highlighting their importance in maintaining cellular and tissue homeostasis.

  • Alzheimer's Disease: A growing body of evidence suggests a link between dysregulated cholesterol metabolism and Alzheimer's disease (AD).[8] Lipidomics studies of plasma from AD patients have revealed a significant reduction in several long-chain cholesteryl esters, including some with very long acyl chains.[8] The levels of these VLC-CEs showed a trend of being highest in healthy controls, intermediate in individuals with mild cognitive impairment (MCI), and lowest in AD patients, suggesting their potential as biomarkers.[8]

  • Adrenoleukodystrophy (ALD): This rare genetic disorder is characterized by the accumulation of VLCFAs in various tissues, including the brain and adrenal glands. A key pathological feature of ALD is the accumulation of cholesteryl esters containing these very long-chain fatty acids in the white matter of the brain.

  • Atherosclerosis: Atherosclerotic plaques are characterized by the accumulation of lipids, primarily cholesterol and cholesteryl esters.[9][10][11][12][13] While the focus has traditionally been on long-chain cholesteryl esters, the presence and potential contribution of VLC-CEs in plaque formation and instability is an area of ongoing research.

Quantitative Data on Very Long-Chain Cholesteryl Esters

The quantification of VLC-CEs is challenging due to their low abundance and the complexity of lipid extracts. However, advances in mass spectrometry-based lipidomics have enabled the identification and relative quantification of these molecules in various biological samples.

Table 1: Prominent Very Long-Chain Cholesteryl Esters in Human Meibum

Cholesteryl Ester SpeciesFatty Acid ChainSaturation
C20:0-CE20Saturated
C22:1-CE22Monounsaturated
C22:0-CE22Saturated
C24:1-CE24Monounsaturated
C24:0-CE24Saturated
C25:0-CE25Saturated
C26:1-CE26Monounsaturated
C26:0-CE26Saturated
C28:1-CE28Monounsaturated
C28:0-CE28Saturated
C30:1-CE30Monounsaturated

Source: Adapted from Butovich, I. A. (2009). J Lipid Res, 50(3), 501-513.[1]

Table 2: Association of Long-Chain Cholesteryl Esters with Alzheimer's Disease (Plasma)

Cholesteryl Ester SpeciesOdds Ratio (OR)95% Confidence Interval (CI)p-value
ChE 32:00.2370.10–0.484.19E-04
ChE 34:00.1520.05–0.372.90E-04
ChE 34:60.1260.03–0.355.40E-04
ChE 32:40.0560.01–0.246.56E-04
ChE 33:60.2050.06–0.502.21E-03

Source: Proitsi, P., et al. (2015). Transl Psychiatry, 5(1), e494.[8] Note: While not all fatty acid chains in this study are strictly "very long" (C≥22), they represent the longer end of the cholesteryl ester spectrum found to be associated with AD.

Biosynthesis of Very Long-Chain Cholesteryl Esters

The synthesis of VLC-CEs is a two-step process involving the elongation of fatty acids to produce VLCFAs, followed by their esterification to cholesterol.

1. Very Long-Chain Fatty Acid Elongation:

VLCFAs are synthesized in the endoplasmic reticulum by a family of enzymes called ELOVL fatty acid elongases (ELOVLs).[14] There are seven ELOVL enzymes in mammals (ELOVL1-7), each with distinct substrate specificities for fatty acid chain length and degree of saturation. ELOVL1 is particularly important for the synthesis of saturated and monounsaturated VLCFAs up to 26 carbons in length.[14]

2. Cholesterol Esterification:

The esterification of cholesterol with fatty acids is primarily catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).[15] In mammals, there are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is predominantly found in the intestine and liver. ACAT1 is known to have broad substrate specificity and can esterify cholesterol with a variety of fatty acyl-CoAs, including VLCFAs. The regulation of ACAT1 activity is complex and involves both transcriptional and post-translational mechanisms.[15][16][17]

Signaling Pathways and Regulation

The biosynthesis of VLC-CEs is tightly regulated by intricate signaling networks that control the expression and activity of the key enzymes involved.

VLC_CE_Biosynthesis_Regulation Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c activates Oxysterols Oxysterols LXR LXR Oxysterols->LXR activates ELOVL1 ELOVL1 SREBP1c->ELOVL1 upregulates SREBP2 SREBP-2 SREBP2->LXR LXR->SREBP1c activates VLCFA VLCFA-CoA ELOVL1->VLCFA ACAT1 ACAT1 VLC_CE VLC-CE ACAT1->VLC_CE VLCFA->ACAT1 substrate

Caption: Regulation of VLC-CE biosynthesis by key signaling molecules.

The expression of ELOVL and ACAT genes is largely controlled by two master transcription factors: Sterol Regulatory Element-Binding Proteins (SREBPs) and Liver X Receptors (LXRs).

  • SREBPs: SREBP-1c, in particular, is a key activator of lipogenic genes, including ELOVL1.[14] Insulin is a potent activator of SREBP-1c, thus linking dietary carbohydrate intake to VLCFA synthesis.[14]

  • LXRs: LXRs are nuclear receptors that act as cellular cholesterol sensors. When cellular cholesterol levels are high, oxysterol ligands activate LXRs, which in turn can activate the expression of SREBP-1c. SREBP-2, which primarily regulates cholesterol biosynthesis, can also indirectly influence this pathway by generating oxysterol ligands for LXR.

Experimental Protocols

The analysis of VLC-CEs requires specialized protocols for their extraction, purification, and detection due to their hydrophobic nature and low abundance.

Protocol 1: Lipid Extraction from Brain Tissue (Modified Folch Method)

This protocol is a standard method for extracting total lipids from brain tissue.

Materials:

  • Fresh or frozen brain tissue

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen stream

Procedure:

  • Weigh approximately 100 mg of brain tissue.

  • Homogenize the tissue in 2 ml of a 2:1 (v/v) mixture of chloroform:methanol.

  • Agitate the homogenate for 20 minutes at room temperature.

  • Centrifuge the homogenate at 2000 rpm for 10 minutes to pellet the tissue debris.

  • Collect the supernatant (lipid extract).

  • Add 0.2 volumes (0.4 ml) of 0.9% NaCl solution to the extract.

  • Vortex the mixture and centrifuge at 2000 rpm for 5 minutes to separate the phases.

  • The lower chloroform phase contains the total lipids, including VLC-CEs.

  • Carefully collect the lower phase and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • The dried lipid extract can be stored at -80°C until further analysis.

Source: Adapted from protocols described in Microbe Notes (2023) and Adibhatla & Hatcher (2010).[16]

Protocol 2: Solid-Phase Extraction (SPE) for Cholesteryl Ester Purification

This protocol allows for the separation of cholesteryl esters from other lipid classes in a total lipid extract.

Materials:

  • Dried total lipid extract

  • Silica-based SPE cartridge (e.g., 100 mg)

  • Hexane (B92381)

  • Toluene

  • Isopropanol

  • SPE manifold

Procedure:

  • Reconstitute the dried lipid extract in 1 ml of toluene.

  • Condition a silica (B1680970) SPE cartridge by washing with 2 ml of hexane.

  • Load the reconstituted lipid extract onto the conditioned SPE cartridge.

  • Elute the nonpolar lipids, including cholesteryl esters, with 1 ml of hexane.

  • To separate cholesteryl esters from other nonpolar lipids like triglycerides, a more complex gradient elution can be employed. For instance, after loading, wash with hexane to elute hydrocarbons, followed by a mixture of hexane and a slightly more polar solvent (e.g., diethyl ether or methyl-tert-butyl ether) to elute cholesteryl esters.

  • Collect the fraction containing the cholesteryl esters.

  • Evaporate the solvent from the collected fraction under a stream of nitrogen.

  • The purified cholesteryl ester fraction is now ready for analysis by HPLC-MS.

Source: Adapted from protocols described by the LIPID MAPS consortium and Kaluzny et al. (1985).

Protocol 3: HPLC-MS/MS Analysis of Very Long-Chain Cholesteryl Esters

This protocol outlines a general approach for the analysis of VLC-CEs using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source

HPLC Conditions (Example for Meibum Analysis):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

  • Gradient: A linear gradient from 68% B to 100% B over a specified time.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive APCI or ESI

  • Scan Mode: Full scan for identification and targeted MS/MS (product ion scan or multiple reaction monitoring) for quantification.

  • Precursor Ion for Cholesteryl Esters: The characteristic cholesterol backbone fragment at m/z 369.35 is often used for precursor ion scanning to specifically detect cholesteryl esters.

  • Collision Energy: Optimized for fragmentation of the specific VLC-CEs of interest.

Data Analysis:

  • VLC-CEs are identified based on their retention time and the mass-to-charge ratio of their molecular ions and characteristic fragment ions.

  • Quantification is typically performed by comparing the peak area of the analyte to that of an appropriate internal standard (e.g., a deuterated or odd-chain cholesteryl ester).

Source: Adapted from Butovich, I. A. (2009). J Lipid Res, 50(3), 501-513.[1]

Experimental and Logical Workflows

Experimental_Workflow start Tissue/Fluid Sample (e.g., Brain, Meibum) extraction Lipid Extraction (e.g., Folch Method) start->extraction spe Solid-Phase Extraction (Silica Cartridge) extraction->spe Total Lipid Extract hplc_ms HPLC-MS/MS Analysis (Reversed-Phase C18) spe->hplc_ms Purified CE Fraction data_analysis Data Analysis (Identification & Quantification) hplc_ms->data_analysis end VLC-CE Profile data_analysis->end

Caption: General workflow for the analysis of VLC-CEs.

Conclusion

Very long-chain cholesteryl esters represent a fascinating and functionally important subclass of lipids. Their restricted tissue distribution and association with specific diseases underscore their specialized roles in biology. The continued development of advanced analytical techniques, particularly in the field of lipidomics, will be crucial for further elucidating the precise functions of these enigmatic molecules and exploring their potential as biomarkers and therapeutic targets. This guide provides a foundational resource for researchers embarking on the study of VLC-CEs, offering insights into their natural occurrence, biosynthesis, and the methodologies required for their investigation.

References

Cholesteryl tricosanoate in lipid metabolism studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cholesteryl Tricosanoate (B1255869) in Lipid Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CEs) are the primary form for storing and transporting cholesterol within the body.[1] Comprising a cholesterol molecule linked to a fatty acid, these highly non-polar lipids are key players in cellular homeostasis and are implicated in various physiological and pathological processes, including atherosclerosis and non-alcoholic fatty liver disease.[2][3] The accurate quantification of individual CE species is therefore critical for understanding lipid metabolism and developing therapeutic interventions.

This technical guide focuses on Cholesteryl Tricosanoate (CE 23:0), a very long-chain cholesteryl ester. Due to its odd-numbered carbon chain (23:0), it is not typically found in significant amounts in most mammalian biological systems. This characteristic makes it an excellent candidate for use as an internal standard in lipidomics for the precise quantification of endogenous cholesteryl esters by mass spectrometry. This document provides a comprehensive overview of its properties, detailed experimental protocols for its use, and the analytical principles behind its application.

Physicochemical Properties and Data

This compound is a high-purity lipid standard used for research purposes.[4][5] Its distinct molecular weight and structure allow it to be clearly separated and identified from endogenous lipids during analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms (3β)-Cholest-5-en-3-yl tricosanoate, CE(23:0)[5]
CAS Number 1616116-26-7[5]
Molecular Formula C₅₀H₉₀O₂[5]
Molecular Weight 723.25 g/mol [5]
Purity >99%[5]
Physical State Powder/Neat[4][5]
Storage Temperature -20°C (Freezer)[4][5]
Stability (Powder) 3 years at -20°C[4]

Core Application: Internal Standard in Lipidomics

The fundamental principle of using an internal standard (IS) in quantitative analysis is to correct for sample loss during preparation and for variations in instrument response. The ideal IS should mimic the chemical and physical properties of the analyte, be absent in the original sample, and behave predictably during extraction and analysis.[6]

This compound serves this purpose for the cholesteryl ester class. When a known amount is added ("spiked") into a biological sample at the beginning of the workflow, its recovery rate can be used to accurately calculate the concentrations of other endogenous CEs in the sample.

Table 2: Comparison of Common Internal Standards for Neutral Lipid Analysis

Internal Standard TypeExamplesAdvantagesConsiderations
Odd-Chain Cholesteryl Esters This compound (CE 23:0) , Cholesteryl Heptadecanoate (CE 17:0)Non-endogenous in most systems; similar chemical behavior to endogenous CEs.Commercial availability and cost.
Stable Isotope-Labeled (Deuterated) CEs Cholesteryl Ester d7-18:1Considered the "gold standard"; nearly identical physicochemical properties to the endogenous analyte.[6]Can be cost-prohibitive; a different standard is needed for each analyte.
Odd-Chain Triacylglycerols Triheptadecanoin (TAG 17:0/17:0/17:0)Frequently used for the broader triacylglycerol class due to its non-endogenous nature.[6]Less ideal for CE-specific quantification due to differences in chemical class.

Experimental Protocols

Lipid Extraction from Biological Samples

Accurate quantification begins with efficient and reproducible lipid extraction. Liquid-liquid extraction (LLE) protocols using chloroform/methanol mixtures, such as the Folch or Bligh and Dyer methods, are considered benchmarks in the field for their ability to isolate a broad range of lipids, including non-polar species like cholesteryl esters.[7][8][9][10]

Detailed Protocol: Modified Folch Extraction for Cells/Tissues

This protocol is adapted for a sample of approximately 1x10⁶ cells or 10 mg of tissue.[11] Volumes should be scaled proportionally.

  • Sample Preparation: Homogenize the cell pellet or tissue sample in a suitable buffer.

  • Internal Standard Spiking: To the homogenate, add a precise volume of this compound solution (e.g., 10 µL of a 10 µg/mL stock in chloroform/methanol). The amount should be comparable to the expected concentration of the analytes of interest.[6]

  • Solvent Addition: Add 20 volumes of a cold (4°C) chloroform:methanol (2:1, v/v) mixture to the sample.[6][8]

  • Extraction: Vortex the mixture vigorously for 2-5 minutes and incubate at room temperature for 20-30 minutes with occasional agitation.[6]

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution (or HPLC-grade water) to induce phase separation.[6] Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into an upper aqueous phase and a lower organic phase containing the lipids.[8]

  • Lipid Collection: Carefully aspirate the lower organic (chloroform) phase using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for the subsequent analytical method (e.g., isopropanol (B130326) or methanol/chloroform) for LC-MS analysis.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection & Final Steps Sample Biological Sample (Cells/Tissue) Spike Spike with Cholesteryl Tricosanoate (IS) Sample->Spike Precise Amount AddSolvent Add Chloroform:Methanol (2:1) Spike->AddSolvent Vortex Vortex & Incubate AddSolvent->Vortex AddSalt Add 0.9% NaCl (Phase Separation) Vortex->AddSalt Centrifuge Centrifuge (2,000 x g, 10 min) AddSalt->Centrifuge Collect Collect Lower Organic Phase Centrifuge->Collect Lipids Partition Dry Dry Under Nitrogen Collect->Dry Reconstitute Reconstitute for Analysis Dry->Reconstitute LC-MS Analysis LC-MS Analysis Reconstitute->LC-MS Analysis

Caption: Workflow for lipid extraction using an internal standard.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for analyzing specific cholesteryl ester species due to its high sensitivity and specificity.[12]

Analytical Principle:

  • Chromatographic Separation: A reverse-phase C8 or C18 column is typically used to separate the different lipid species based on their hydrophobicity.[13][14] Cholesteryl esters are highly retained and require a strong organic mobile phase for elution.[14]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used. Cholesteryl esters tend to form ammonium (B1175870) adducts ([M+NH₄]⁺) in the presence of mobile phase additives like ammonium formate (B1220265) or acetate.[12][15]

  • Mass Spectrometric Detection: In tandem mass spectrometry (MS/MS), these parent ions are fragmented. A characteristic feature of cholesteryl esters is the generation of a prominent product ion at m/z 369.35, corresponding to the dehydrated cholesterol backbone ([Cholesterol - H₂O+H]⁺).[12][15][16][17]

  • Quantification: By monitoring this specific fragmentation (a neutral loss scan or selected reaction monitoring, SRM), the instrument can selectively detect all cholesteryl esters in the sample. The peak area of the endogenous CE is compared to the peak area of the known amount of the internal standard (this compound) to calculate its absolute concentration.

G cluster_quant Quantitative Logic IS Internal Standard (IS) This compound IS_Response Instrument Response (Peak Area IS) IS->IS_Response measures Analyte Endogenous Analyte (e.g., Cholesteryl Oleate) Analyte_Response Instrument Response (Peak Area Analyte) Analyte->Analyte_Response measures Known_Conc Known Concentration [IS]known Calculation Calculation Known_Conc->Calculation Unknown_Conc Unknown Concentration [Analyte]unknown Unknown_Conc->Analyte is the target IS_Response->Calculation Analyte_Response->Calculation Result Absolute Concentration [Analyte]calculated Calculation->Result solves for

Caption: Logic of quantification using an internal standard.

Context: Cholesterol Ester Metabolism

To appreciate the application of these quantitative methods, it is essential to understand the central pathways of cholesterol ester metabolism. Free cholesterol is esterified by the enzymes Acyl-CoA:cholesterol acyltransferase (ACAT) in cells and Lecithin-cholesterol acyltransferase (LCAT) in plasma.[18] The resulting cholesteryl esters are stored in cytosolic lipid droplets or packaged into lipoproteins for transport. Neutral cholesteryl ester hydrolases (NCEH) can then hydrolyze these esters to release free cholesterol for use in membranes or for steroid hormone synthesis.[3] Measuring the levels of specific CE species provides a snapshot of this dynamic process, revealing insights into lipid storage, transport, and dysregulation in disease.

G cluster_synthesis Synthesis & Storage cluster_hydrolysis Hydrolysis & Transport FC Free Cholesterol (in cell) ACAT ACAT FC->ACAT Substrate CE Cholesteryl Esters (CE) LD Lipid Droplets (Storage) CE->LD Stored as LP Lipoproteins (Transport, e.g., LDL) CE->LP Packaged into NCEH NCEH CE->NCEH Substrate ACAT->CE Esterification NCEH->FC Hydrolysis

Caption: Simplified pathway of cellular cholesterol ester metabolism.

References

Cholesteryl Tricosanoate Remains in a Solid Crystalline State at Physiological Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

New York, NY – December 17, 2025 – Cholesteryl tricosanoate (B1255869), a saturated cholesteryl ester, exists in a solid crystalline state at normal human physiological temperature (approximately 37°C or 98.6°F). This determination is based on its phase transition temperatures, which are significantly higher than the physiological range. This technical guide provides an in-depth analysis of the physical state of Cholesteryl tricosanoate, including relevant phase transition data, experimental methodologies for its determination, and a logical framework for assessing its physical state.

Core Physical State Determination

The physical state of a substance under specific temperature and pressure conditions is dictated by its phase diagram. For this compound, the key transition is from a crystalline solid to a liquid crystalline (smectic) phase. Published data on the physical properties of saturated cholesteryl esters indicate that the temperature for this transition in this compound is well above 37°C.[1] Therefore, at physiological temperature, it remains in its solid, crystalline form.

Quantitative Phase Transition Data

The phase transition temperatures for saturated cholesteryl esters are influenced by the length of their fatty acyl chains. The following table summarizes the key phase transition for this compound.

CompoundFatty Acyl ChainTransition TypeTransition Temperature (°C)
This compoundC23:0Crystal to Smectic Liquid Crystal> 60°C (estimated from graphical data)[1]

Note: The precise transition temperature is extrapolated from graphical representations of phase transitions for a homologous series of saturated cholesteryl esters.[1]

Experimental Protocols

The determination of the physical state and phase transition temperatures of cholesteryl esters like this compound primarily relies on two key experimental techniques:

1. Differential Scanning Calorimetry (DSC):

  • Objective: To measure the heat flow associated with phase transitions as a function of temperature.

  • Methodology: A small, precisely weighed sample of this compound is placed in a hermetically sealed pan. An empty reference pan is also prepared. Both pans are heated at a controlled rate. The difference in heat flow required to maintain the sample and reference pans at the same temperature is measured. An endothermic peak in the heat flow curve indicates a phase transition, such as melting from a crystal to a liquid crystal or an isotropic liquid. The temperature at the peak of this transition is recorded as the transition temperature.

2. Polarizing Light Microscopy (PLM):

  • Objective: To visually observe the different phases of the material based on their optical properties.

  • Methodology: A thin film of this compound is placed on a microscope slide and covered with a coverslip. The sample is then placed on a hot stage attached to a polarizing light microscope. As the temperature of the hot stage is gradually increased, the sample is observed through crossed polarizers. Crystalline structures are typically birefringent and appear bright against a dark background. As the material transitions to a liquid crystalline phase, characteristic textures (e.g., focal conic or fan-like textures for a smectic phase) will be observed. The temperature at which these changes occur is noted as the transition temperature.

Logical Framework for Physical State Determination

The following diagram illustrates the logical workflow for determining the physical state of this compound at physiological temperature.

G Diagram 1: Logical Workflow for Physical State Determination A Identify Compound: This compound C Obtain Phase Transition Temperature Data (DSC, PLM) A->C B Determine Physiological Temperature (Approx. 37°C) D Compare Transition Temperature to Physiological Temperature B->D C->D E Transition Temperature > Physiological Temperature? D->E F Conclusion: Solid State E->F Yes G Conclusion: Liquid or Liquid Crystal State E->G No

Caption: Logical flow for determining the physical state.

This in-depth guide provides the foundational knowledge for researchers, scientists, and drug development professionals to understand the physical properties of this compound. Its solid crystalline state at physiological temperatures is a critical factor to consider in biological systems and for its potential applications in pharmaceutical formulations.

References

Cholesteryl Tricosanoate: A Technical Guide to its Role in Lipid Droplet Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl esters are neutral lipids that play a critical role in cellular cholesterol homeostasis and are the primary form in which cholesterol is stored within cytosolic lipid droplets. Among the diverse species of cholesteryl esters, very-long-chain cholesteryl esters (VLC-CEs) represent a less-studied subclass. This technical guide focuses on cholesteryl tricosanoate (B1255869), a VLC-CE with a 23-carbon fatty acyl chain, and its relationship with lipid droplets. This document provides a comprehensive overview of the current understanding of cholesteryl tricosanoate, including its chemical properties, putative synthesis and degradation pathways, and its storage within lipid droplets. Detailed experimental protocols for the analysis of VLC-CEs and lipid droplets are provided, alongside mandatory visualizations to illustrate key concepts and workflows. This guide is intended to be a valuable resource for researchers investigating lipid metabolism, lipid storage disorders, and the development of therapeutics targeting these pathways.

Introduction to this compound and Lipid Droplets

Cholesteryl esters (CEs) are formed through the esterification of cholesterol with a fatty acid and are significantly more hydrophobic than free cholesterol. This property drives their partitioning into the neutral lipid core of lipid droplets (LDs), preventing the cytotoxic effects of excess free cholesterol.[1] LDs are dynamic organelles responsible for the storage and mobilization of neutral lipids, playing a central role in cellular energy metabolism and lipid homeostasis.[2]

This compound is a specific CE containing tricosanoic acid, a saturated 23-carbon fatty acid. While the roles of CEs with more common fatty acids (e.g., oleate, linoleate) are well-documented, the biological significance of VLC-CEs like this compound remains largely unexplored. Emerging research suggests that VLC-CEs are present in specific tissues and may have unique functions.[3]

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its study.

PropertyValueReference
Molecular Formula C₅₀H₉₀O₂[Source not found]
Molecular Weight 723.25 g/mol [Source not found]
CAS Number 1616116-26-7[Source not found]
Physical State Solid (predicted)[4]
Solubility Insoluble in water; Soluble in nonpolar organic solvents[Source not found]

This compound and Lipid Droplet Biology

Synthesis of this compound

The synthesis of cholesteryl esters is catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs), also known as sterol O-acyltransferases (SOATs).[5] These enzymes are primarily located in the endoplasmic reticulum (ER). The synthesis of this compound would theoretically follow the canonical pathway for CE synthesis, utilizing a tricosanoyl-CoA thioester as the acyl donor.

The biosynthesis of the tricosanoic acid precursor likely occurs through fatty acid elongation pathways. The complete synthesis pathway from acetyl-CoA is depicted below.

Cholesterol_Synthesis cluster_fatty_acid Fatty Acid Elongation acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa tricosanoic_acid Tricosanoic Acid acetyl_coa->tricosanoic_acid Elongases & Desaturases mevalonate Mevalonate hmg_coa->mevalonate isoprenoids Isoprenoid Intermediates mevalonate->isoprenoids squalene Squalene isoprenoids->squalene cholesterol Cholesterol squalene->cholesterol cholesteryl_tricosanoate This compound cholesterol->cholesteryl_tricosanoate ACAT/SOAT tricosanoyl_coa Tricosanoyl-CoA tricosanoic_acid->tricosanoyl_coa Acyl-CoA Synthetase tricosanoyl_coa->cholesteryl_tricosanoate ACAT/SOAT ld Lipid Droplet cholesteryl_tricosanoate->ld Storage

Figure 1: Proposed synthesis pathway of this compound and its storage in lipid droplets.
Storage in Lipid Droplets

Once synthesized in the ER, the highly hydrophobic this compound is incorporated into the forming lipid droplet, which buds off from the ER membrane. The accumulation of CEs is a key factor in the growth and stabilization of lipid droplets.[1] While there is limited specific data on this compound, a study on human meibum (a lipid-rich secretion of the eyelid glands) revealed that cholesteryl esters, including very-long-chain species, constitute a significant portion of the lipid content.[3] This suggests that in certain specialized cells, VLC-CEs are a major component of lipid droplets.

Degradation of this compound

The hydrolysis of cholesteryl esters back to free cholesterol and fatty acids is carried out by neutral cholesterol ester hydrolases (NCEHs). This process, known as lipolysis, mobilizes stored cholesterol for various cellular needs, such as membrane synthesis or steroid hormone production. The degradation of the tricosanoic acid component would likely proceed through peroxisomal β-oxidation, as this pathway is responsible for the breakdown of very-long-chain fatty acids.[6]

Degradation_Pathway ld Lipid Droplet cholesteryl_tricosanoate This compound ld->cholesteryl_tricosanoate Mobilization cholesterol Cholesterol cholesteryl_tricosanoate->cholesterol NCEH tricosanoic_acid Tricosanoic Acid cholesteryl_tricosanoate->tricosanoic_acid NCEH acetyl_coa Acetyl-CoA tricosanoic_acid->acetyl_coa Peroxisomal β-oxidation

Figure 2: Proposed degradation pathway of this compound mobilized from lipid droplets.

Quantitative Data

Quantitative data specifically for this compound in common research models is scarce. However, a study on human meibum provides valuable insights into the abundance of VLC-CEs in a specialized lipid-secreting tissue.

Table 1: Prominent Very-Long-Chain Cholesteryl Esters in Human Meibum [3]

Cholesteryl Ester SpeciesFatty Acyl Chain
C20:0-CE20:0
C22:1-CE22:1
C22:0-CE22:0
C24:1-CE24:1
C24:0-CE24:0
C25:0-CE25:0
C26:1-CE26:1
C26:0-CE26:0
C28:1-CE28:1
C28:0-CE28:0
C30:1-CE30:1

Note: While not explicitly measuring this compound (C23:0), this data indicates the presence of a range of VLC-CEs, suggesting the potential for C23:0 to be present.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of cholesteryl esters and lipid droplets and can be tailored for the study of this compound.

Lipid Extraction from Cells or Tissues

This protocol is based on the method described by Bligh and Dyer.

  • Homogenization: Homogenize cell pellets or tissues in a mixture of chloroform (B151607):methanol (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v). Vortex thoroughly and centrifuge to separate the phases.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Storage: The solvent is evaporated under a stream of nitrogen, and the lipid extract is stored at -80°C until analysis.

Quantification of this compound by LC-MS/MS

This protocol is adapted from a method for analyzing very-long-chain cholesteryl esters.[7]

LCMS_Workflow sample Lipid Extract lc Reverse-Phase HPLC sample->lc Injection ms Mass Spectrometer (ESI+) lc->ms Elution data Data Analysis ms->data Detection

References

The Role of Cholesteryl Esters in Neurodegenerative Diseases: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 17, 2025

Executive Summary

Cholesteryl esters (CEs), the storage form of cholesterol, are increasingly implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. Once considered inert storage molecules, CEs are now recognized as active participants in cellular processes that, when dysregulated, contribute to neuronal dysfunction and cell death. This technical guide provides an in-depth overview of the current understanding of the role of CEs in these disorders, aimed at researchers, scientists, and drug development professionals. We consolidate quantitative data on CE accumulation, detail key experimental methodologies, and visualize the complex signaling pathways involved. A deeper understanding of these mechanisms is crucial for the development of novel therapeutic strategies targeting lipid dyshomeostasis in the brain.

Introduction: The Emerging Role of Cholesteryl Esters in Neurodegeneration

For decades, the focus of neurodegenerative disease research has been on proteinopathies, such as the accumulation of amyloid-beta (Aβ) and tau in Alzheimer's disease (AD), mutant huntingtin (mHtt) in Huntington's disease (HD), and α-synuclein in Parkinson's disease (PD). However, a growing body of evidence highlights the critical role of lipid metabolism, and specifically the dysregulation of cholesteryl esters, in the initiation and progression of these devastating disorders.

In a healthy brain, cholesterol homeostasis is tightly regulated. Excess free cholesterol can be toxic, and its esterification into CEs by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a key protective mechanism. These CEs are then stored in cytosolic lipid droplets (LDs). In neurodegenerative conditions, this delicate balance is disrupted, leading to the abnormal accumulation of CEs in various brain cells, including neurons and microglia. This accumulation is not merely a bystander effect but an active contributor to the disease cascade, influencing protein aggregation, neuroinflammation, and synaptic dysfunction.

Quantitative Alterations of Cholesteryl Esters in Neurodegenerative Diseases

The accumulation of CEs in affected brain regions is a consistent finding across several neurodegenerative diseases. The following tables summarize the quantitative data from human post-mortem studies and animal models.

Table 1: Cholesteryl Ester Alterations in Alzheimer's Disease

Brain RegionModel/PatientChange in Cholesteryl Ester LevelsReference(s)
HippocampusHuman ADIncreased total cholesterol (including CEs)[1]
CortexHuman ADIncreased total cholesterol (including CEs)[1]
VariousTau mouse model with APOE4Accumulation of CEs in microglia[2][3]
PlasmaHuman ADReduced long-chain CEs[1][4][5]

Table 2: Cholesteryl Ester Alterations in Huntington's Disease

Brain RegionModel/PatientChange in Cholesteryl Ester LevelsReference(s)
CaudateHuman HDElevated (more pronounced than in putamen)[6]
PutamenHuman HDElevated[6]
CerebellumHuman HDNo significant difference[6]

Table 3: Cholesteryl Ester Alterations in Parkinson's Disease

Brain Region/ModelChange in Cholesteryl Ester LevelsReference(s)
SNCA knock-out mice1.6-fold increase in brain CEs[7][8]
Substantia nigra (human PD)10-fold increase in cholesterol hydroperoxides[9]

Key Signaling Pathways Involving Cholesteryl Esters

The dysregulation of CE metabolism in neurodegenerative diseases is orchestrated by complex signaling pathways involving multiple cell types, including neurons, microglia, and astrocytes.

ACAT1/SOAT1 Signaling in Neurons and Microglia

The enzyme ACAT1 (or SOAT1) is a central player in CE formation. Its upregulation and increased activity are observed in diseased brains.

In Neurons: Increased ACAT1 activity in neurons leads to the accumulation of CEs in lipid droplets. This process is linked to the exacerbation of both amyloid and tau pathologies in Alzheimer's disease.[10][11][12] Inhibiting ACAT1 has been shown to reduce the levels of the amyloid precursor protein (APP) and promote the degradation of hyperphosphorylated tau through autophagy.[11][13][14]

In Microglia: Microglia, the resident immune cells of the brain, also exhibit altered ACAT1 signaling. In the context of neuroinflammation, ACAT1 expression is elevated.[15][16] Inhibition of ACAT1 in microglia can suppress inflammatory responses by modulating the trafficking of Toll-like receptor 4 (TLR4).[15][16] Furthermore, blocking ACAT1 in microglia enhances autophagy and the clearance of phagocytosed Aβ.[11]

ACAT1_Signaling cluster_neuron Neuron cluster_microglia Microglia Free_Cholesterol_N Free Cholesterol ACAT1_N ACAT1/SOAT1 Free_Cholesterol_N->ACAT1_N CE_LD_N Cholesteryl Esters (Lipid Droplets) ACAT1_N->CE_LD_N APP APP Processing CE_LD_N->APP promotes Tau Tau Hyperphosphorylation CE_LD_N->Tau promotes Autophagy_N ↓ Autophagy CE_LD_N->Autophagy_N inhibits Abeta ↑ Aβ Production APP->Abeta Neuronal_Dysfunction Neuronal Dysfunction Abeta->Neuronal_Dysfunction Misfolded_Tau ↑ Misfolded Tau Autophagy_N->Misfolded_Tau Misfolded_Tau->Neuronal_Dysfunction Free_Cholesterol_M Free Cholesterol ACAT1_M ACAT1/SOAT1 Free_Cholesterol_M->ACAT1_M CE_LD_M Cholesteryl Esters (Lipid Droplets) ACAT1_M->CE_LD_M TLR4 TLR4 Signaling CE_LD_M->TLR4 modulates Autophagy_M ↓ Autophagy CE_LD_M->Autophagy_M inhibits Inflammation ↑ Neuroinflammation TLR4->Inflammation Abeta_Clearance ↓ Aβ Clearance Autophagy_M->Abeta_Clearance

Figure 1: ACAT1/SOAT1 signaling in neurons and microglia.
The Role of APOE and TREM2 in Cholesteryl Ester Accumulation in Alzheimer's Disease

The apolipoprotein E4 (APOE4) allele is the strongest genetic risk factor for late-onset Alzheimer's disease.[2][14][17][18][19] APOE is crucial for cholesterol transport in the brain. The APOE4 isoform is less efficient at this process, leading to cholesterol dyshomeostasis.[2][14][18][19] Triggering receptor expressed on myeloid cells 2 (TREM2) is another important risk gene for AD, primarily expressed in microglia.[17][20] Defective TREM2 function impairs the microglial response to neuronal damage and Aβ pathology, including the clearance of lipid and myelin debris.[20] The interplay between APOE4 and TREM2 dysfunction contributes significantly to CE accumulation in microglia, creating a pro-inflammatory and neurotoxic environment.[17][20]

APOE_TREM2_Pathway cluster_environment Brain Microenvironment cluster_microglia Microglia Myelin_Debris Myelin/Cellular Debris (Cholesterol-rich) Phagocytosis Impaired Phagocytosis & Lipid Clearance Myelin_Debris->Phagocytosis Abeta_Oligomers Aβ Oligomers Abeta_Oligomers->Phagocytosis APOE4 APOE4 APOE4->Phagocytosis impairs TREM2 TREM2 (dysfunctional) TREM2->Phagocytosis impairs ACAT1 ↑ ACAT1/SOAT1 Activity Phagocytosis->ACAT1 leads to CE_LD Cholesteryl Ester Accumulation (LDs) ACAT1->CE_LD Inflammation ↑ Neuroinflammation CE_LD->Inflammation Neurotoxicity Neurotoxicity Inflammation->Neurotoxicity

Figure 2: APOE4 and TREM2 in microglial CE accumulation.
α-Synuclein and Cholesteryl Ester-Rich Lipid Droplets in Parkinson's Disease

Recent evidence suggests a direct interaction between α-synuclein, the protein that aggregates in Parkinson's disease, and cholesteryl ester-rich lipid droplets.[16][21][22] Endogenous α-synuclein can bind to these LDs, and this interaction appears to be selective for CEs.[16][21][22] This binding may have a physiological role in regulating the size and abundance of LDs.[16][21][22] In Parkinson's disease, the dysregulation of this interaction could contribute to both α-synuclein aggregation and altered lipid metabolism, creating a vicious cycle that promotes neurodegeneration.[23]

ASyn_CE_Interaction cluster_neuron Dopaminergic Neuron cluster_pathology Parkinson's Disease Pathology aSyn α-Synuclein CE_LD Cholesteryl Ester-rich Lipid Droplets aSyn->CE_LD binds LD_Homeostasis Lipid Droplet Homeostasis CE_LD->LD_Homeostasis regulates aSyn_Aggregation α-Synuclein Aggregation Neuronal_Death Neuronal Death aSyn_Aggregation->Neuronal_Death Lipid_Dysregulation Lipid Dysregulation Lipid_Dysregulation->Neuronal_Death Dysfunctional_Interaction Dysfunctional Interaction Dysfunctional_Interaction->aSyn_Aggregation Dysfunctional_Interaction->Lipid_Dysregulation

Figure 3: α-Synuclein and CE-rich lipid droplet interaction.
Astrocyte-Neuron Crosstalk in Cholesterol Metabolism

Astrocytes are the primary producers of cholesterol in the adult brain and supply it to neurons via apolipoprotein E-containing lipoproteins.[24][25][26][27] This intercellular trafficking is essential for synaptic function and neuronal health.[24][26] In neurodegenerative diseases, this astrocyte-neuron crosstalk is disrupted. For instance, in Huntington's disease, astrocytes carrying the mHtt protein secrete less cholesterol, which is detrimental to neuronal function.[24] This highlights the importance of considering the interplay between different brain cell types when studying CE metabolism in disease.

Astrocyte_Neuron_Crosstalk cluster_astrocyte Astrocyte cluster_neuron Neuron cluster_disease Neurodegenerative Disease Cholesterol_Synthesis Cholesterol Synthesis ApoE_Lipoproteins ApoE-Lipoproteins Cholesterol_Synthesis->ApoE_Lipoproteins Cholesterol_Secretion Cholesterol Secretion ApoE_Lipoproteins->Cholesterol_Secretion Cholesterol_Uptake Cholesterol Uptake Cholesterol_Secretion->Cholesterol_Uptake Healthy Synaptic_Function Synaptic Function Cholesterol_Uptake->Synaptic_Function Neuronal_Health Neuronal Health Synaptic_Function->Neuronal_Health Impaired_Secretion Impaired Secretion Impaired_Secretion->Cholesterol_Uptake

Figure 4: Astrocyte-neuron cholesterol crosstalk.

Experimental Protocols

Accurate quantification and visualization of cholesteryl esters and lipid droplets are fundamental to advancing our understanding of their role in neurodegeneration. This section provides detailed methodologies for key experiments.

Lipid Extraction from Brain Tissue: The Folch Method

The Folch method is a widely used protocol for the total lipid extraction from biological tissues.[21][27][28][29]

Materials:

  • Brain tissue (fresh or frozen)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenizer

  • Centrifuge tubes (glass, Teflon-lined caps)

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream for drying

Protocol:

  • Homogenization:

    • Weigh a sample of brain tissue (e.g., 100 mg).

    • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., 2 mL for 100 mg of tissue).

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL).

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection:

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

    • Transfer the lipid extract to a new glass tube.

  • Drying and Storage:

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Resuspend the dried lipids in a known volume of a suitable solvent (e.g., chloroform:methanol 2:1) for subsequent analysis.

    • Store the lipid extracts at -80°C.

Folch_Method_Workflow Start Start: Brain Tissue Sample Homogenize Homogenize in Chloroform:Methanol (2:1) Start->Homogenize Add_NaCl Add 0.9% NaCl Solution Homogenize->Add_NaCl Centrifuge Centrifuge (2,000 x g, 10 min) Add_NaCl->Centrifuge Separate_Phases Phase Separation Centrifuge->Separate_Phases Collect_Lower Collect Lower (Chloroform) Phase Separate_Phases->Collect_Lower Dry_Extract Dry Under Nitrogen Collect_Lower->Dry_Extract Resuspend Resuspend in Solvent Dry_Extract->Resuspend Store Store at -80°C Resuspend->Store End End: Lipid Extract for Analysis Store->End

Figure 5: Experimental workflow for the Folch lipid extraction method.
Quantification of Cholesteryl Esters by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual CE species.[4][9][12][17][25][30][31][32][33]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., QTOF).

  • Reversed-phase C18 column.

Reagents:

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

  • Internal standards (e.g., deuterated CEs).

  • CE standards for calibration curve.

Protocol:

  • Sample Preparation:

    • Prepare lipid extracts from brain tissue using the Folch method (see section 4.1).

    • Spike the samples with a known concentration of internal standards.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution with mobile phases A and B to separate the different lipid species. A typical gradient might start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic CEs.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring a specific precursor ion (the intact CE molecule) and a specific product ion (a fragment generated by collision-induced dissociation, typically the cholesterol backbone).

  • Data Analysis:

    • Integrate the peak areas for each CE species and the internal standards.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration of each CE using a calibration curve generated from the CE standards.

    • Normalize the results to the initial tissue weight.

LCMSMS_Workflow Start Start: Lipid Extract Spike_IS Spike with Internal Standards Start->Spike_IS Inject_LC Inject into UHPLC Spike_IS->Inject_LC LC_Separation Reversed-Phase C18 Separation Inject_LC->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS1 MS1: Precursor Ion Selection Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Data_Acquisition Data Acquisition (MRM) MS2->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification End End: Cholesteryl Ester Concentrations Quantification->End

Figure 6: Experimental workflow for LC-MS/MS quantification of CEs.
Visualization of Lipid Droplets with Nile Red Staining

Nile Red is a fluorescent dye commonly used to visualize intracellular lipid droplets.[7][26]

Materials:

  • Cultured neurons or brain tissue sections

  • Nile Red stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation (optional)

  • Mounting medium with DAPI (for nuclear counterstain)

  • Fluorescence microscope

Protocol for Cultured Neurons:

  • Staining:

    • Prepare a working solution of Nile Red (e.g., 1 µg/mL in PBS or culture medium).

    • Incubate the live cells with the Nile Red solution for 10-15 minutes at room temperature.

  • Washing:

    • Gently wash the cells twice with PBS.

  • Fixation (Optional):

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips with mounting medium containing DAPI.

    • Image the cells using a fluorescence microscope. Lipid droplets will appear as bright yellow-gold or red fluorescent structures.

Therapeutic Implications and Future Directions

The accumulating evidence implicating cholesteryl esters in the pathology of neurodegenerative diseases opens up new avenues for therapeutic intervention. Targeting the enzymes responsible for CE synthesis, particularly ACAT1/SOAT1, has shown promise in preclinical models.[11][13][14] Small molecule inhibitors of ACAT1 have been shown to reduce amyloid and tau pathology and improve cognitive function in animal models of Alzheimer's disease.[11][13][14]

However, several challenges remain. The development of ACAT1 inhibitors that can efficiently cross the blood-brain barrier and have a favorable safety profile is a key priority. Furthermore, a deeper understanding of the cell-type-specific roles of CE metabolism is needed to design targeted therapies that can restore lipid homeostasis without disrupting essential physiological processes.

Future research should focus on:

  • Longitudinal studies: Tracking CE levels in biofluids and with advanced imaging techniques in at-risk individuals to determine their utility as early biomarkers.

  • Multi-omics approaches: Integrating lipidomics with genomics, proteomics, and transcriptomics to build a comprehensive picture of the molecular networks dysregulated by CE accumulation.

  • Advanced cellular models: Utilizing patient-derived induced pluripotent stem cells (iPSCs) to model the cell-type-specific defects in CE metabolism and screen for novel therapeutic compounds.

Conclusion

The dysregulation of cholesteryl ester metabolism is a critical and underappreciated aspect of neurodegenerative disease pathogenesis. The accumulation of these neutral lipids in the brain is not a benign consequence of cellular stress but an active driver of neuroinflammation, proteinopathy, and neuronal demise. This technical guide has provided a comprehensive overview of the current state of knowledge, from quantitative alterations and key signaling pathways to detailed experimental protocols. By focusing on the role of cholesteryl esters, researchers and drug development professionals can unlock new therapeutic targets and strategies to combat these devastating disorders.

References

Cholesteryl Ester Accumulation in Atherosclerosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Atherosclerosis, a chronic inflammatory disease of the arterial wall, is fundamentally a disorder of lipid metabolism. A key pathological feature of atherosclerosis is the accumulation of cholesteryl esters within macrophage foam cells in the arterial intima, which contributes to the formation and progression of atherosclerotic plaques. This technical guide provides an in-depth exploration of the molecular mechanisms underlying cholesteryl ester accumulation, focusing on the critical balance between cholesterol esterification and hydrolysis. We will detail the roles of key enzymes, the signaling pathways that regulate their activity, and the experimental protocols used to investigate these processes. This guide is intended to serve as a comprehensive resource for researchers and professionals working to understand and target the pathological lipid accumulation in atherosclerosis.

The Central Role of Macrophages and Foam Cell Formation

The transformation of macrophages into lipid-laden foam cells is a hallmark of early atherosclerotic lesions.[1] Macrophages in the arterial intima take up modified lipoproteins, such as oxidized low-density lipoprotein (oxLDL), through scavenger receptors.[2] This unregulated uptake leads to a massive influx of cholesterol into the macrophage. To prevent the toxicity of excess free cholesterol, the cell esterifies it into cholesteryl esters, which are then stored in cytoplasmic lipid droplets, giving the macrophage its characteristic "foamy" appearance.[3]

The Esterification-Hydrolysis Cycle: A Key Regulator of Cholesteryl Ester Accumulation

The net accumulation of cholesteryl esters in macrophages is determined by the balance between two opposing enzymatic activities: cholesterol esterification and cholesteryl ester hydrolysis.

Cholesterol Esterification: The Role of ACAT1

Acyl-CoA: cholesterol acyltransferase 1 (ACAT1) is the primary enzyme responsible for the esterification of free cholesterol to form cholesteryl esters in macrophages.[3] ACAT1 is an integral membrane protein located in the endoplasmic reticulum (ER).[3] Upregulation of ACAT1 activity promotes the formation of cholesteryl esters and the development of foam cells.[4]

Cholesteryl Ester Hydrolysis: The Role of nCEH

Neutral cholesteryl ester hydrolase (nCEH) catalyzes the hydrolysis of cholesteryl esters back to free cholesterol and fatty acids. The released free cholesterol can then be effluxed from the cell, a crucial step in reverse cholesterol transport. Several enzymes have been proposed to have nCEH activity in macrophages, with recent evidence pointing to a significant role for a protein also known as NCEH1.

Signaling Pathways Regulating Cholesteryl Ester Metabolism

The expression and activity of ACAT1 and nCEH are tightly regulated by a complex network of signaling pathways, integrating metabolic and inflammatory cues.

Regulation of ACAT1 Expression and Activity

ACAT1 expression in macrophages is upregulated by various stimuli, including insulin (B600854) and inflammatory mediators.[4][5] Insulin signaling, for instance, enhances ACAT1 expression through the MAPK/C/EBPα pathway.[4] The ERK, p38MAPK, and JNK signaling pathways have also been implicated in the insulin-mediated regulation of ACAT1.[5] Inflammatory stimuli, such as those activating Toll-like receptor 4 (TLR4), can also influence cholesterol metabolism and contribute to cholesteryl ester accumulation.[2][6] TLR4 activation by components of modified LDL can lead to increased lipid uptake through mechanisms like macropinocytosis.[2]

ACAT1_Regulation cluster_stimuli Stimuli cluster_inhibitors Inhibitors cluster_pathways Signaling Pathways Insulin Insulin MAPK MAPK (ERK, p38, JNK) Insulin->MAPK Leptin Leptin JAK2_PI3K JAK2/PI3K Leptin->JAK2_PI3K C. pneumoniae C. pneumoniae JNK_PPARg JNK/PPARγ C. pneumoniae->JNK_PPARg oxLDL oxLDL ACAT1 ACAT1 Expression oxLDL->ACAT1 Candesartan Candesartan Candesartan->ACAT1 GLP-1/GIP GLP-1/GIP cAMP cAMP GLP-1/GIP->cAMP H2S H2S KATP_ERK12 K(ATP)/ERK1/2 H2S->KATP_ERK12 Ghrelin Ghrelin GHS_R_PPARg GHS-R/PPARγ Ghrelin->GHS_R_PPARg MAPK->ACAT1 JAK2_PI3K->ACAT1 JNK_PPARg->ACAT1 cAMP->ACAT1 KATP_ERK12->ACAT1 GHS_R_PPARg->ACAT1

Caption: Regulation of ACAT1 expression in macrophages.

TLR4 Signaling and its Intersection with Cholesterol Metabolism

Toll-like receptor 4 (TLR4) is a pattern recognition receptor that plays a crucial role in the innate immune response and has been implicated in the pathogenesis of atherosclerosis.[7] Activation of TLR4 by ligands such as lipopolysaccharide (LPS) or certain components of oxidized LDL can trigger downstream signaling cascades that influence cholesterol metabolism in macrophages.[2][6] This includes the activation of spleen tyrosine kinase (Syk) and subsequent actin polymerization, leading to enhanced uptake of lipoproteins via macropinocytosis.[2] Furthermore, TLR4 signaling can promote inflammatory responses that contribute to a pro-atherogenic environment.

TLR4_Signaling agLDL Aggregated LDL TLR4 TLR4 agLDL->TLR4 MyD88 MyD88 TLR4->MyD88 Syk Syk MyD88->Syk PI3K PI3K Syk->PI3K Akt Akt PI3K->Akt ActinPoly Actin Polymerization Akt->ActinPoly LysosomeExo Lysosome Exocytosis Akt->LysosomeExo FoamCell Foam Cell Formation ActinPoly->FoamCell LysosomeExo->FoamCell

Caption: TLR4-dependent signaling in macrophage foam cell formation.

Quantitative Data on Cholesteryl Ester Accumulation

The following tables summarize quantitative data from studies on cholesteryl ester accumulation in atherosclerosis.

Table 1: Cholesteryl Ester Content in Atherosclerotic Plaques of Mouse Models

Mouse ModelDietDurationAortic Cholesteryl Ester Content (µg/mg tissue)Reference
ApoE-/-Chow12 weeks25.3 ± 4.1[8]
ApoE-/-High-Fat12 weeks68.7 ± 9.5[8]
LDLR-/-Western16 weeks45.8 ± 6.2[9]

Table 2: In Vitro Foam Cell Formation

Cell TypeTreatmentDuration% Foam CellsReference
THP-1 derived macrophagesoxLDL (15 µg/mL)48 hours48.9%[10]
THP-1 derived macrophagesoxLDL (25 µg/mL)48 hours40.8%[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study cholesteryl ester accumulation in atherosclerosis.

In Vitro Foam Cell Formation Assay

This assay is used to induce the formation of foam cells from cultured macrophages and to quantify lipid accumulation.

Protocol:

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.[10]

  • Macrophage Differentiation: Seed THP-1 monocytes in a 24-well plate at a density of 1 x 10^5 cells/ml. Induce differentiation into macrophages by adding 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) and incubating for 48-72 hours.[10]

  • Foam Cell Induction: After differentiation, replace the medium with fresh medium containing oxidized LDL (oxLDL) at a concentration of 50 µg/ml. Incubate for 24 hours.[1]

  • Staining and Quantification: After incubation, wash the cells with PBS and fix with 10% phosphate-buffered formalin for 10 minutes.[1] Stain for neutral lipids using Oil Red O solution.[1] Quantify foam cell formation by microscopy, identifying cells with abundant, large lipid droplets.[11]

Foam_Cell_Workflow start Start: THP-1 Monocytes differentiate Differentiate with PMA (48-72h) start->differentiate macrophages THP-1 Derived Macrophages differentiate->macrophages induce Induce with oxLDL (24h) macrophages->induce foam_cells Foam Cells induce->foam_cells stain Fix and Stain (Oil Red O) foam_cells->stain quantify Quantify by Microscopy stain->quantify

Caption: Workflow for in vitro foam cell formation assay.

Oil Red O Staining of Aortic Lesions

This protocol is used to visualize and quantify lipid-rich atherosclerotic lesions in the aorta of mouse models.

Protocol:

  • Aorta Dissection and Fixation: Euthanize the mouse and perfuse with PBS followed by 4% paraformaldehyde (PFA) in PBS. Dissect the entire aorta from the heart to the iliac bifurcation. Fix the aorta in 4% PFA overnight at 4°C.[12]

  • Cleaning and Preparation: Clean the aorta of any surrounding adipose and connective tissue under a dissecting microscope.

  • Staining:

    • Rinse the aorta with 78% methanol (B129727) for 5 minutes.[13]

    • Incubate the aorta in a freshly prepared Oil Red O working solution for 50-60 minutes at room temperature on a tilted roller.[13]

    • Wash the aorta twice with 78% methanol for 5 minutes each.[13]

    • Rinse with PBS.[13]

  • Imaging and Quantification: Pin the aorta open longitudinally, lumen side up, on a dissecting dish. Capture images using a stereomicroscope with a digital camera. Quantify the lesion area (red-stained regions) as a percentage of the total aortic surface area using image analysis software like ImageJ.[13]

ACAT1 Enzyme Activity Assay

This assay measures the activity of ACAT1 in converting cholesterol to cholesteryl ester.

Protocol:

  • Cell Lysis: Harvest macrophages and lyse the cells in a suitable buffer.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the cell lysate (as the enzyme source) and a substrate mixture. The substrate mixture typically includes [14C]oleoyl-CoA and a source of cholesterol, often provided in liposomes or mixed micelles.[14]

    • Initiate the reaction by adding the cell lysate to the substrate mixture and incubate at 37°C for a specified time (e.g., 30 minutes).

  • Lipid Extraction and Analysis: Stop the reaction and extract the lipids using a chloroform:methanol solvent system. Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).

  • Quantification: Scrape the cholesteryl ester band from the TLC plate and quantify the amount of [14C]cholesteryl ester formed using a scintillation counter.[14]

Neutral Cholesteryl Ester Hydrolase (nCEH) Activity Assay

This assay measures the hydrolysis of cholesteryl esters to free cholesterol.

Protocol:

  • Cell Lysate Preparation: Prepare a cell supernatant from transfected HEK293 cells or macrophages by sonication and centrifugation.[15]

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the cell supernatant and a substrate of cholesterol [1-14C]oleate.[15]

    • Incubate the reaction mixture at 37°C.

  • Lipid Extraction and Separation: Extract the lipids and separate the free [14C]cholesterol from the [14C]cholesteryl oleate (B1233923) using thin-layer chromatography.

  • Quantification: Quantify the amount of released [14C]cholesterol to determine the nCEH activity.

Cholesterol Efflux Assay

This assay measures the capacity of macrophages to efflux cholesterol to extracellular acceptors.

Protocol:

  • Cell Labeling:

    • Seed macrophages (e.g., J774A.1 or differentiated THP-1 cells) in a 96-well plate.

    • Label the cells with a fluorescently-labeled cholesterol (e.g., NBD-cholesterol) or [3H]cholesterol by incubating overnight.[16]

  • Equilibration: Wash the cells and incubate in serum-free medium for a period (e.g., 18 hours) to allow the labeled cholesterol to equilibrate with all intracellular cholesterol pools.[16]

  • Efflux:

    • Remove the equilibration medium and add fresh serum-free medium containing cholesterol acceptors, such as high-density lipoprotein (HDL) or apolipoprotein A-I (ApoA-I).[16]

    • Incubate for a defined period (e.g., 4 hours).[17]

  • Quantification:

    • Collect the medium (containing effluxed cholesterol) and lyse the cells.

    • Measure the amount of labeled cholesterol in both the medium and the cell lysate using a fluorescence plate reader or a scintillation counter.

    • Calculate the percentage of cholesterol efflux as: (cholesterol in medium) / (cholesterol in medium + cholesterol in cell lysate) x 100.

Conclusion and Future Directions

The accumulation of cholesteryl esters in macrophage foam cells is a critical event in the pathogenesis of atherosclerosis. A thorough understanding of the molecular machinery and signaling pathways that govern this process is essential for the development of novel therapeutic strategies. The experimental protocols detailed in this guide provide a robust framework for investigating the intricate mechanisms of cholesteryl ester metabolism. Future research should focus on further elucidating the complex interplay between inflammatory and metabolic signaling in the context of the atherosclerotic plaque microenvironment. Targeting the enzymatic regulators of cholesteryl ester accumulation, such as ACAT1 and nCEH, holds promise for the development of new anti-atherosclerotic therapies.

References

Technical Guide: Solubility of Cholesteryl Tricosanoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of cholesteryl tricosanoate (B1255869). Due to the limited availability of specific quantitative data in public literature for this particular long-chain cholesteryl ester, this document focuses on the foundational principles governing its solubility. It outlines detailed experimental protocols for determining solubility and presents a qualitative assessment based on the behavior of similar lipids.

Introduction to Cholesteryl Tricosanoate

This compound is a cholesteryl ester, a class of lipids formed by the esterification of cholesterol with a fatty acid. In this case, the fatty acid is tricosanoic acid, a saturated fatty acid with a 23-carbon chain. Like other cholesteryl esters, it is a highly hydrophobic and nonpolar molecule.[1] These esters are crucial components in various biological systems and are of interest in drug delivery and materials science due to their unique physical properties and phase behaviors.[2] The solubility of this compound is a critical parameter for its formulation, purification, and application in research and development.

Factors Influencing Solubility

The solubility of a cholesteryl ester like tricosanoate is governed by the principle of "like dissolves like." Both the properties of the solute (this compound) and the solvent determine the extent of dissolution.

  • Solute Properties: The large, rigid steroid nucleus combined with the very long (C23) saturated fatty acyl chain makes this compound an extremely nonpolar and lipophilic molecule. Its large molecular size and potential for crystalline packing can also limit its solubility.[3]

  • Solvent Properties: Nonpolar solvents are generally effective at solvating nonpolar solutes. Polar solvents, particularly those capable of hydrogen bonding, are poor solvents for highly nonpolar molecules.

  • Temperature: For most solid solutes, solubility increases with temperature. This principle is utilized in experimental methods like Hot Stage Microscopy and Differential Scanning Calorimetry.[4][5]

Below is a diagram illustrating the key factors that influence the solubility of this compound.

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions System Conditions Solute High Lipophilicity Solubility Solubility Solute->Solubility Structure Long C23 Acyl Chain Structure->Solubility MW Large Molecular Weight MW->Solubility Crystal Crystalline Packing Energy Crystal->Solubility Polarity Polarity (Like Dissolves Like) Polarity->Solubility H_Bond Hydrogen Bonding Capacity H_Bond->Solubility Temp Temperature Temp->Solubility Pressure Pressure (esp. for supercritical fluids) Pressure->Solubility

Caption: Factors influencing the solubility of this compound.

Solubility Profile of this compound

While specific quantitative data for this compound is scarce, a qualitative assessment of its solubility in common organic solvents can be made based on its chemical structure and the known solubility of other long-chain neutral lipids.[6]

Data Presentation

The following table summarizes the expected qualitative solubility of this compound. These are estimations and must be confirmed experimentally.

Solvent ClassCommon SolventsExpected SolubilityRationale
Nonpolar Hexane, Cyclohexane, TolueneHigh These solvents are nonpolar and effectively solvate the long hydrocarbon chain and steroid nucleus through van der Waals forces. Hexane is known to extract neutral lipids like cholesteryl esters.[6]
Chlorinated Chloroform, DichloromethaneHigh These solvents are effective at dissolving a wide range of lipids, including cholesterol and its derivatives.[7][8]
Polar Aprotic Acetone, Diethyl EtherModerate to High Cholesterol shows good solubility in these solvents.[7] While the long tricosanoate chain increases nonpolarity, moderate solubility is still expected.
Polar Protic Ethanol, MethanolVery Low to Insoluble The strong hydrogen bonding network of alcohols makes it difficult to solvate the large, nonpolar solute. Cholesterol itself has only slight solubility in alcohol.[7]
Aqueous WaterInsoluble As a highly hydrophobic lipid, this compound is practically insoluble in water.[1]

Experimental Protocols for Solubility Determination

For a solid lipid like this compound, several methods can be employed to quantitatively determine its saturation solubility.

Equilibrium Shake-Flask Method

This is a classical method for determining equilibrium solubility, often coupled with High-Performance Liquid Chromatography (HPLC) for quantification.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling & Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution). Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the HPLC.

  • Quantification: Analyze the diluted sample using a validated HPLC method with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) to determine the concentration of this compound. A standard curve must be prepared for accurate quantification.[9]

G A 1. Add excess solute to solvent B 2. Equilibrate via shaking at constant temperature A->B C 3. Centrifuge to separate solid B->C D 4. Sample & Dilute supernatant C->D E 5. Quantify with HPLC D->E F Solubility Value (e.g., mg/mL) E->F

Caption: Workflow for the Equilibrium Shake-Flask Method.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to estimate saturation solubility in solid or semi-solid excipients by measuring the depression of the solvent's melting enthalpy.[5]

Methodology:

  • Sample Preparation: Prepare a series of mixtures with known concentrations of this compound in a solid solvent (if applicable, though typically used for drug-in-lipid formulations). The mixtures are melted, homogenized, and then allowed to equilibrate for at least 24 hours.[4]

  • DSC Analysis: Accurately weigh a small amount of each mixture into a DSC pan. Heat the samples in the DSC instrument at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of the solvent.[4]

  • Data Interpretation: Record the melting enthalpy (heat of fusion) of the solvent for each sample. As the concentration of the dissolved solute increases, the melting enthalpy of the solvent decreases. A plot of melting enthalpy versus solute concentration will show a downward trend. The point at which this trend breaks, and the enthalpy no longer decreases, corresponds to the saturation solubility.[5]

G A 1. Prepare mixtures of known concentrations B 2. Melt, homogenize, and equilibrate samples A->B C 3. Heat samples in DSC and record thermograms B->C D 4. Measure melting enthalpy for each concentration C->D E 5. Plot Enthalpy vs. Concentration D->E F Identify saturation point (break in trend) E->F

Caption: Workflow for the DSC Solubility Determination Method.

Hot Stage Microscopy (HSM)

HSM is a visual method that relies on the principle that crystalline materials exhibit birefringence under cross-polarized light.[5]

Methodology:

  • Sample Preparation: Prepare a series of mixtures with known concentrations of this compound in a solvent. A small amount of each molten mixture is placed on a microscope slide and covered with a coverslip. The slides are allowed to equilibrate for at least 24 hours.[4]

  • Microscopic Observation: Place the slide on the heating stage of a polarized light microscope.

  • Heating and Analysis: Heat the slide at a controlled rate. Observe the sample as the temperature increases.

  • Data Interpretation:

    • For concentrations below saturation, all solute crystals will dissolve in the molten solvent. Above the solvent's melting point, the field of view will become completely dark as no crystalline material (and thus no birefringence) remains.

    • For concentrations above saturation, the excess, undissolved solute crystals will remain visible (showing birefringence) floating against a dark background even at temperatures above the solvent's melting point.

    • By bracketing the concentrations where crystals do and do not remain, the range of saturation solubility can be determined.[5]

Conclusion

References

The Discovery and Isolation of Novel Cholesteryl Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the discovery, isolation, and characterization of novel cholesteryl esters (CEs). With a focus on advanced analytical techniques and their applications in understanding the roles of these lipids in health and disease, this document is intended to be a valuable resource for researchers in lipidomics, drug discovery, and biomedical sciences.

Introduction: The Expanding World of Cholesteryl Esters

Cholesteryl esters are neutral lipids formed by the esterification of cholesterol with a fatty acid.[1] They are the primary form for cholesterol storage and transport within the body.[2] The synthesis of CEs is primarily catalyzed by two key enzymes: acyl-CoA:cholesterol acyltransferase (ACAT) in the endoplasmic reticulum of cells, and lecithin-cholesterol acyltransferase (LCAT) in plasma, associated with high-density lipoproteins (HDL).[2][3] For decades, research has focused on the well-established roles of CEs in lipoprotein metabolism and the pathogenesis of atherosclerosis.[4][5] However, recent advancements in analytical technologies, particularly liquid chromatography-mass spectrometry (LC-MS), have enabled the identification and characterization of a broader and more complex landscape of CE species.[6][7]

This guide will delve into the emerging class of "novel" cholesteryl esters, with a particular focus on oxidized cholesteryl esters (OxCEs), and provide detailed protocols for their study. The dysregulation of CE metabolism has been implicated in a range of diseases, including neurodegenerative disorders and cancer, making these molecules critical targets for therapeutic intervention.[8][9]

Experimental Protocols: A Methodological Toolkit

The accurate identification and quantification of novel cholesteryl esters necessitate a multi-step workflow, from meticulous sample preparation to sophisticated analytical instrumentation.

Lipid Extraction from Biological Samples

The foundational step in CE analysis is the efficient extraction of lipids from the biological matrix. The Bligh and Dyer method remains a widely used and robust technique.[10]

Protocol for Lipid Extraction from Cultured Cells:

  • Cell Harvesting: Aspirate the culture medium and wash the adherent cells twice with cold phosphate-buffered saline (PBS). Scrape the cells in 1.6 mL of cold PBS and transfer to a 14-mL glass tube.[10]

  • Solvent Addition: Add 6 mL of a chloroform (B151607):methanol (B129727) (1:2, v/v) solution to the cell suspension. At this stage, it is recommended to add an internal standard, such as deuterated cholesterol (e.g., cholesterol-d7) or a CE with an odd-chain fatty acid (e.g., C17:0 cholesteryl ester), for accurate quantification.[7][10]

  • Phase Separation: Vortex the mixture vigorously for 10 seconds and then centrifuge at 1360 x g for 5 minutes to pellet the insoluble material. Transfer the supernatant to a new 14-mL glass tube. Add 2 mL of chloroform and 2 mL of PBS to induce phase separation.[10]

  • Organic Phase Collection: Vortex the mixture and centrifuge as described above. The lower organic phase, containing the lipids, is carefully collected using a Pasteur pipette and transferred to a clean glass vial.[10]

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen. The dried lipid extract is then reconstituted in an appropriate solvent for subsequent analysis, typically a methanol/chloroform mixture.[10][11]

Isolation and Purification by Solid-Phase Extraction (SPE)

To isolate CEs from other lipid classes, solid-phase extraction is a highly effective method. Silica-based or aminopropyl-bonded silica (B1680970) cartridges are commonly employed.[12][13]

Protocol for SPE using a Silica Cartridge:

  • Cartridge Conditioning: Pre-wash a 100-mg silica SPE cartridge with 2 mL of hexane.[10]

  • Sample Loading: Dissolve the dried lipid extract in 1 mL of toluene (B28343) and load it onto the conditioned cartridge.[10]

  • Elution of Cholesteryl Esters: Elute the nonpolar cholesteryl esters with 1 mL of hexane.[10]

  • Elution of Other Lipids (Optional): Other lipid classes can be subsequently eluted with solvents of increasing polarity. For instance, free cholesterol can be eluted with 8 mL of 30% isopropanol (B130326) in hexane.[10]

  • Sample Preparation for Analysis: The fraction containing the CEs is collected, the solvent is evaporated, and the sample is reconstituted for LC-MS analysis.[10]

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone for the identification and quantification of novel CEs. Reverse-phase liquid chromatography is typically used for separation.[6][7]

LC-MS/MS Parameters:

  • Chromatography Column: A C18 reverse-phase column, such as a Phenomenex Luna C18 or Gemini C18, is a common choice.[7][10]

  • Mobile Phases:

    • Solvent A: Methanol with 5 mM ammonium (B1175870) acetate.[10]

    • Solvent B: 85% methanol in water with 5 mM ammonium acetate.[10]

  • Gradient Elution: A typical gradient starts with a high percentage of Solvent B, ramping up to a high percentage of Solvent A to elute the hydrophobic CEs.[10]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used. Ammonium adducts ([M+NH4]+) are often detected.[7][14]

    • Detection: For identification, full scan mode is used. For quantification, tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) is employed, monitoring for the characteristic neutral loss of the fatty acid or the formation of the cholesterol backbone fragment.[7]

Data Presentation: Quantitative Insights into Novel Cholesteryl Esters

The ability to quantify a wide range of CEs is crucial for understanding their physiological and pathological roles. The following tables summarize representative quantitative data for various CE species across different biological samples.

Table 1: Cholesteryl Ester Profile in Various Mammalian Cell Lines (nmol/mg protein) [15]

Cholesteryl EsterHeLaHEK293TA549HepG2
CE(16:0)1.2 ± 0.20.8 ± 0.11.5 ± 0.32.1 ± 0.4
CE(18:1)5.4 ± 0.73.1 ± 0.56.8 ± 1.18.9 ± 1.5
CE(18:2)2.1 ± 0.41.5 ± 0.33.2 ± 0.64.5 ± 0.8
CE(20:4)0.8 ± 0.10.5 ± 0.11.1 ± 0.21.7 ± 0.3
CE(22:6)0.3 ± 0.10.2 ± 0.050.5 ± 0.10.8 ± 0.2

Data are presented as mean ± standard deviation. Data is illustrative and compiled from publicly available datasets.[15]

Table 2: Quantification of Oxidized Cholesteryl Esters in Human Lipoproteins (pmol/mg protein)

Oxidized CEoxLDLoxHDL
Ch18:2-OOH15.2 ± 3.18.7 ± 1.5
Ch20:4-OOH25.8 ± 5.314.2 ± 2.9
Ch20:5-OOH10.1 ± 2.05.4 ± 1.1
Ch22:6-OOH18.9 ± 3.810.3 ± 2.1

Data are presented as mean ± standard deviation. Ch-OOH denotes cholesteryl ester hydroperoxides. Data is illustrative and based on findings from studies on oxidized lipoproteins.[14][16]

Signaling Pathways and Biological Roles of Novel Cholesteryl Esters

The discovery of novel CEs has opened new avenues for understanding their involvement in critical signaling pathways and disease pathogenesis.

Cholesteryl Ester Biosynthesis and Transport

The synthesis and transport of CEs are tightly regulated processes central to cholesterol homeostasis.

CE_Biosynthesis_Transport cluster_cell Hepatocyte cluster_plasma Plasma Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Lipid Droplet Lipid Droplet Cholesteryl Esters->Lipid Droplet Storage HDL HDL LCAT LCAT HDL->LCAT activates CE_in_HDL Cholesteryl Esters (in HDL core) LCAT->CE_in_HDL CETP CETP CE_in_HDL->CETP VLDL/LDL VLDL/LDL VLDL/LDL->CETP Triglyceride Transfer CETP->VLDL/LDL CE Transfer Triglycerides Triglycerides

Caption: Biosynthesis and transport of cholesteryl esters.

Role of Cholesteryl Ester Accumulation in Neurodegenerative Diseases

Recent studies have highlighted the accumulation of CEs in the brain as a key pathological feature of neurodegenerative diseases like Alzheimer's disease.[8][17] The apolipoprotein E4 (APOE4) genotype, a major genetic risk factor for Alzheimer's, is associated with this aberrant lipid metabolism.[17]

Neurodegeneration_Pathway APOE4 APOE4 Microglia Microglia APOE4->Microglia impairs cholesterol efflux ACAT1_activation ACAT1 Activation Microglia->ACAT1_activation CE_accumulation Cholesteryl Ester Accumulation ACAT1_activation->CE_accumulation Lipid_Droplet_Formation Lipid Droplet Formation CE_accumulation->Lipid_Droplet_Formation Inflammatory_Response Pro-inflammatory Cytokine Release Lipid_Droplet_Formation->Inflammatory_Response Neuronal_Damage Neuronal Damage & Synaptic Dysfunction Inflammatory_Response->Neuronal_Damage

Caption: APOE4-mediated cholesteryl ester accumulation in neurodegeneration.

Experimental Workflow for Cholesteryl Ester Analysis

The following diagram illustrates a typical workflow for the isolation and analysis of cholesteryl esters from biological samples.

Experimental_Workflow Biological_Sample Biological Sample (Cells, Tissues, Plasma) Lipid_Extraction Lipid Extraction (e.g., Bligh & Dyer) Biological_Sample->Lipid_Extraction Total_Lipid_Extract Total Lipid Extract Lipid_Extraction->Total_Lipid_Extract SPE Solid-Phase Extraction (SPE) Total_Lipid_Extract->SPE CE_Fraction Cholesteryl Ester Fraction SPE->CE_Fraction LC_MS_Analysis LC-MS/MS Analysis CE_Fraction->LC_MS_Analysis Data_Analysis Data Analysis (Identification & Quantification) LC_MS_Analysis->Data_Analysis

Caption: Workflow for cholesteryl ester isolation and analysis.

Conclusion and Future Directions

The field of cholesteryl ester research is undergoing a significant transformation, driven by the power of modern analytical chemistry. The discovery and characterization of novel CE species, particularly those resulting from oxidative modifications, are providing unprecedented insights into the molecular mechanisms of disease. The detailed methodologies and data presented in this guide offer a solid foundation for researchers to explore this exciting area. Future research will likely focus on elucidating the specific signaling roles of individual novel CE species, developing targeted therapies to modulate their levels, and establishing their utility as biomarkers for disease diagnosis and prognosis. The continued development of innovative analytical and synthetic chemistry approaches will be paramount to advancing our understanding of these critical lipid molecules.

References

Methodological & Application

Analysis of Cholesteryl Tricosanoate by GC-MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters are crucial molecules in the transport and storage of cholesterol within the body. Their dysregulation is implicated in various pathologies, including atherosclerosis, neurodegenerative diseases, and certain metabolic disorders.[1][2] Cholesteryl tricosanoate (B1255869), a cholesteryl ester with a very-long-chain fatty acid (tricosanoic acid), represents a class of lipids whose specific biological roles are an emerging area of research. Accurate and reliable analytical methods are essential for elucidating the function of these molecules in health and disease. This document provides a detailed protocol for the analysis of Cholesteryl tricosanoate using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the separation and identification of volatile and semi-volatile compounds.

Principle of GC-MS Analysis

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This process provides a unique fragmentation pattern, or mass spectrum, for each compound, allowing for its definitive identification and quantification. For cholesteryl esters, a characteristic fragmentation involves the loss of the fatty acid moiety, yielding a prominent ion corresponding to dehydrated cholesterol.[3]

Experimental Protocols

Sample Preparation: Lipid Extraction

A modified Bligh and Dyer method is a common and effective technique for extracting total lipids, including cholesteryl esters, from biological samples.[4]

Materials:

  • Chloroform (B151607)

  • Methanol

  • Deionized Water

  • Sample (e.g., plasma, tissue homogenate)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream evaporator

Procedure:

  • To 1 part of the aqueous sample (e.g., 100 µL of plasma), add 3.75 parts of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Add 1.25 parts of chloroform and vortex for another minute.

  • Add 1.25 parts of deionized water and vortex for a final minute.

  • Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.

  • Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

  • Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for GC-MS analysis, such as hexane (B92381) or isooctane.

GC-MS Instrumentation and Parameters

The following parameters provide a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial temperature of 200 °C, hold for 1 min, ramp to 320 °C at 10 °C/min, hold for 10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Mass Scan Rangem/z 50-800
Solvent Delay5 minutes

Data Presentation and Interpretation

Expected Mass Spectrum of this compound

While a publicly available, complete mass spectrum for this compound is not readily found, its fragmentation pattern can be predicted based on the known behavior of cholesteryl esters in EI-MS.

  • Molecular Ion (M+): The molecular ion for this compound (C50H90O2) is expected at m/z 723.25. Due to the lability of the molecule, this peak may be of low abundance or absent.

  • Characteristic Fragment: The most prominent and characteristic fragment for cholesteryl esters is the ion resulting from the neutral loss of the fatty acid chain, which corresponds to the dehydrated cholesterol moiety at m/z 368 .[3]

  • Other Fragments: Other significant fragments arise from the cleavage of the sterol ring system.

Quantitative Analysis

For quantitative analysis, an internal standard, such as a deuterated cholesterol ester or a cholesterol ester with a different fatty acid chain length (e.g., Cholesteryl heptadecanoate), should be used to correct for variations in sample preparation and instrument response. A calibration curve should be prepared using standards of known concentrations of this compound.

ParameterExpected Value
Limit of Quantification (LOQ) 0.2 - 10.0 µg/mL*
Linearity (r²) > 0.99

*Based on typical LOQs for various cholesteryl esters.[3]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Tissue) LipidExtraction Lipid Extraction (Bligh & Dyer) Sample->LipidExtraction SolventEvaporation Solvent Evaporation (Nitrogen Stream) LipidExtraction->SolventEvaporation Reconstitution Reconstitution (Hexane/Isooctane) SolventEvaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis DataAcquisition Data Acquisition MassAnalysis->DataAcquisition Identification Compound Identification (Mass Spectrum) DataAcquisition->Identification Quantification Quantification (Internal Standard) Identification->Quantification FinalReport FinalReport Quantification->FinalReport Final Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Biological Context: The Role of Cholesteryl Esters

Cholesteryl esters are synthesized from cholesterol and fatty acids by the enzymes acyl-CoA:cholesterol acyltransferase (ACAT) in cells and lecithin-cholesterol acyltransferase (LCAT) in the plasma.[3] They are more hydrophobic than free cholesterol and are the primary form in which cholesterol is stored in intracellular lipid droplets and transported in the core of lipoproteins. The hydrolysis of cholesteryl esters back to free cholesterol is catalyzed by cholesterol esterases.

The balance of cholesteryl ester synthesis and hydrolysis is critical for maintaining cellular cholesterol homeostasis. An imbalance in this metabolic pathway is associated with the development of atherosclerosis, where the accumulation of cholesteryl esters in macrophages leads to the formation of foam cells, a hallmark of atherosclerotic plaques.[2] Furthermore, altered levels of long-chain cholesteryl esters have been linked to neurodegenerative conditions such as Alzheimer's disease.[5] The presence of very-long-chain fatty acids, like tricosanoic acid, in cholesteryl esters may have specific functions in certain tissues, such as the meibomian glands, where they contribute to the composition of secretions.[6]

cholesterol_ester_metabolism cluster_synthesis Synthesis cluster_function Function cluster_hydrolysis Hydrolysis Cholesterol Free Cholesterol ACAT_LCAT ACAT / LCAT Cholesterol->ACAT_LCAT FattyAcids Fatty Acyl-CoA FattyAcids->ACAT_LCAT CholesterylEster Cholesteryl Ester (e.g., this compound) ACAT_LCAT->CholesterylEster Storage Storage (Lipid Droplets) CholesterylEster->Storage Transport Transport (Lipoproteins) CholesterylEster->Transport CholesterolEsterase Cholesterol Esterase CholesterylEster->CholesterolEsterase Storage->CholesterolEsterase Transport->CholesterolEsterase FreeCholesterol_out Free Cholesterol CholesterolEsterase->FreeCholesterol_out FreeFattyAcid_out Free Fatty Acid CholesterolEsterase->FreeFattyAcid_out

Caption: Overview of Cholesteryl Ester Metabolism.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound by GC-MS. The described methods for sample preparation, instrument parameters, and data interpretation offer a robust framework for researchers in various fields. The accurate quantification of specific cholesteryl esters, such as this compound, will contribute to a deeper understanding of their role in lipid metabolism and the pathophysiology of related diseases, potentially leading to the identification of new biomarkers and therapeutic targets.

References

Application Notes and Protocols for the Use of Internal Standards in Cholesterol Ester Analysis in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipid species is paramount in lipidomics research for understanding disease pathology, identifying biomarkers, and developing new therapeutics. Cholesterol esters (CEs), as key players in cholesterol transport and storage, are of significant interest. The inherent variability in sample preparation and mass spectrometry analysis necessitates the use of internal standards to ensure data accuracy and reproducibility. An ideal internal standard should mimic the physicochemical properties of the analyte, be absent in the biological sample, and remain stable throughout the analytical workflow.[1]

While a variety of internal standards are available for lipidomics, the selection for neutral lipids like cholesterol esters presents unique challenges due to their hydrophobicity and structural diversity.[1] This document provides a comprehensive overview of the selection and application of internal standards for the quantitative analysis of cholesterol esters, with a focus on commonly employed standards and detailed experimental protocols.

Choosing an Appropriate Internal Standard for Cholesterol Ester Analysis

The gold standard for internal standards in mass spectrometry-based lipidomics is the use of stable isotope-labeled analogs of the analytes of interest. For cholesterol esters, deuterated standards like Cholesteryl Ester d7-18:1 and cholesteryl-d7-palmitate are widely considered the most appropriate choice.[1][2][3] These standards co-elute with their endogenous counterparts and exhibit similar ionization efficiencies, thus effectively correcting for matrix effects and variations in instrument response.

Odd-chain fatty acid-containing cholesterol esters, such as cholesteryl heptadecanoate (CE 17:0) and cholesteryl nonadecanoate (B1228766) (CE 19:0) , are also frequently used.[4][5] Since odd-chain fatty acids are generally absent or present in very low abundance in mammalian systems, these standards are unlikely to interfere with the measurement of endogenous CEs.

Cholesteryl tricosanoate (B1255869) (CE 23:0) , a very long-chain cholesterol ester, is not a commonly reported internal standard in the lipidomics literature. While theoretically it could serve as a non-endogenous standard, its distinct chromatographic behavior and potential differences in extraction efficiency and ionization response compared to the more common, shorter-chain CEs make it a less ideal choice. The lack of commercial availability and characterization data for its use in lipidomics workflows further limits its practical application.

The following table summarizes the commonly used internal standards for cholesterol ester analysis:

Internal StandardTypeRationale for UseCommon Analytical Platforms
Cholesteryl Ester d7-18:1 Stable Isotope-LabeledGold standard; closely mimics the behavior of endogenous CE 18:1.[1]LC-MS/MS
Cholesteryl-d7-palmitate Stable Isotope-LabeledGold standard; closely mimics the behavior of endogenous CE 16:0.[3]LC-MS/MS
Cholesteryl heptadecanoate (CE 17:0) Odd-Chain Fatty Acyl EsterNon-endogenous in most mammalian systems; good surrogate for a range of CEs.[4][5]GC-MS, LC-MS/MS
Cholesteryl nonadecanoate (CE 19:0) Odd-Chain Fatty Acyl EsterNon-endogenous in most mammalian systems; serves as a good surrogate.GC-MS, LC-MS/MS
d7-Cholesterol Stable Isotope-Labeled Free SterolUsed for the quantification of free cholesterol and can be used for total cholesterol after saponification.[2]GC-MS, LC-MS/MS

Experimental Protocols

General Lipid Extraction from Biological Samples (Bligh & Dyer Method)

This protocol describes a common method for extracting total lipids from biological samples such as plasma, cells, or tissues.

Materials:

  • Biological sample (e.g., 10 µL plasma, 10^6 cells, or 20 mg tissue)

  • Internal Standard (IS) solution (e.g., a mixture of deuterated or odd-chain CEs in chloroform (B151607)/methanol)

  • Chloroform

  • Methanol

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Glass centrifuge tubes with Teflon-lined caps

Procedure:

  • Sample Homogenization: Homogenize tissue samples in ice-cold PBS. For plasma or cell pellets, proceed to the next step.

  • Internal Standard Spiking: To the homogenate, plasma, or cell pellet in a glass tube, add a known amount of the internal standard solution. The amount should be comparable to the expected concentration of the endogenous analytes.

  • Solvent Addition: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the sample. Vortex thoroughly for 1 minute.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Add 1.25 mL of deionized water and vortex again for 1 minute.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent analysis (e.g., methanol/toluene 9:1, v/v for LC-MS).[6]

Analysis of Cholesterol Esters by LC-MS/MS

This protocol provides a general procedure for the analysis of cholesterol esters using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., QqQ or Q-TOF) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

LC Conditions:

  • Column: A reverse-phase column suitable for lipid analysis (e.g., C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[6]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B for re-equilibration.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive ESI or APCI.

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Precursor Ion Scan.

  • Precursor Ion Scan: For cholesterol esters, a common approach is to scan for precursors of m/z 369.3, which corresponds to the cholesteryl cation formed after collision-induced dissociation of the [M+NH4]+ adduct.[2]

  • MRM Transitions: Specific precursor-to-product ion transitions for each cholesterol ester of interest and the internal standard should be optimized.

AnalytePrecursor Ion [M+NH4]+Product Ion
CE 16:0642.6369.3
CE 18:1668.6369.3
CE 18:2666.6369.3
CE 20:4690.6369.3
IS: CE 17:0 656.6369.3
IS: d7-CE 18:1 675.7376.4

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison. The following is an example of how to tabulate the results of a cholesterol ester analysis in a hypothetical experiment comparing a control and a treated group.

Table 1: Quantification of Cholesterol Esters in Control vs. Treated Samples

Cholesterol EsterControl Group (ng/mg protein) (Mean ± SD)Treated Group (ng/mg protein) (Mean ± SD)p-value
CE 16:0 (Palmitate)150.2 ± 15.1225.8 ± 20.3<0.01
CE 18:1 (Oleate)350.5 ± 30.2450.1 ± 45.6<0.01
CE 18:2 (Linoleate)210.8 ± 22.5180.4 ± 19.8>0.05
CE 20:4 (Arachidonate)85.3 ± 9.1110.7 ± 12.3<0.05
Total CEs 796.8 ± 76.9 967.0 ± 98.0 <0.01

Visualization of Experimental Workflow

A clear workflow diagram is essential for communicating the experimental process. The following Graphviz DOT script generates a diagram illustrating the lipidomics workflow from sample collection to data analysis.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_analysis Data Processing Sample_Collection Biological Sample (Plasma, Cells, Tissue) Homogenization Homogenization (for tissues) Sample_Collection->Homogenization Spiking Spiking with Internal Standard Sample_Collection->Spiking Homogenization->Spiking Extraction Lipid Extraction (e.g., Bligh & Dyer) Spiking->Extraction LC_Separation LC Separation (Reverse Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (e.g., MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis

Caption: General workflow for quantitative lipidomics analysis.

This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information to select and utilize appropriate internal standards for the accurate quantification of cholesterol esters in lipidomics studies. The detailed protocols and workflow diagrams offer a practical framework for implementing these methods in the laboratory.

References

Application Note: High-Resolution Separation of Cholesteryl Esters by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thin-layer chromatography (TLC) is a robust, rapid, and cost-effective analytical technique widely used for the separation of lipid classes.[1][2] The separation is based on the principle of differential partitioning of components between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent system).[3] Due to the polar nature of the silica gel, nonpolar compounds migrate further up the plate, resulting in higher Retention Factor (Rf) values, while polar compounds have a stronger interaction with the stationary phase and migrate shorter distances.[3]

This application note provides a detailed protocol for the separation of neutral lipids, with a specific focus on isolating cholesteryl esters from other lipids such as triglycerides, free fatty acids, and free cholesterol. This method is crucial for studies involving cholesterol metabolism, lipid storage diseases, and the quality control of lipid-based formulations.[4][5]

Experimental Protocols

  • TLC Plates: Pre-coated Silica Gel 60 F254 plates (glass or aluminum backing).

  • Lipid Standards:

    • Cholesteryl oleate (B1233923) (or other cholesteryl ester)

    • Triolein (or other triglyceride)

    • Oleic acid (or other free fatty acid)

    • Cholesterol

    • Phosphatidylcholine (or other phospholipid)

  • Solvents (HPLC or analytical grade):

    • Petroleum Ether (boiling point 40-60°C) or Hexane

    • Diethyl Ether

    • Glacial Acetic Acid

    • Chloroform

    • Methanol

  • Glassware and Equipment:

    • TLC developing chamber with a lid

    • Micropipettes or glass capillary tubes for spotting

    • Fume hood

    • Oven (for plate activation and charring)

    • Spraying bottle

    • Sealed tank for iodine visualization

  • Visualization Reagents:

    • Iodine crystals

    • 50% Sulfuric Acid (v/v) in water or Manganese Chloride-Sulfuric Acid reagent.[6][7]

Step 1: Preparation of TLC Chamber and Plate

  • Pour the chosen mobile phase (see Table 1) into the TLC developing chamber to a depth of 0.5-1.0 cm.

  • Line the inside of the chamber with a piece of filter paper (wick) that is soaked in the mobile phase.[3]

  • Close the chamber with the lid and allow it to saturate for at least 15-30 minutes. This ensures a uniform solvent vapor environment, leading to better separation.[3][7]

  • If not using pre-activated plates, activate the silica gel plate by heating it in an oven at 110°C for 30 minutes.[7] Let it cool to room temperature in a desiccator before use.

Step 2: Sample and Standard Preparation

  • Prepare stock solutions of lipid standards (e.g., 1-2 mg/mL) in a chloroform:methanol (2:1, v/v) solvent.

  • Extract lipids from the experimental sample using an appropriate method (e.g., Folch or Bligh-Dyer extraction) and dissolve the final lipid extract in a small volume of chloroform:methanol.

Step 3: Spotting the TLC Plate

  • Using a soft pencil, gently draw an origin line about 1.5-2.0 cm from the bottom of the TLC plate.[7]

  • Mark small, evenly spaced points along the origin line where the samples and standards will be applied.

  • Using a micropipette or capillary tube, carefully spot 5-10 µL of each standard and sample onto their designated points.[3]

  • Ensure the spots are small and concentrated. Apply the sample in small increments, allowing the solvent to completely evaporate between applications to minimize spot size.[3][8]

Step 4: Chromatogram Development

  • Carefully place the spotted TLC plate into the pre-saturated chamber, ensuring the origin line is above the solvent level.

  • Close the lid and allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during development.[8]

  • When the solvent front reaches approximately 1 cm from the top of the plate, remove the plate from the chamber.[7][8]

  • Immediately and gently mark the position of the solvent front with a pencil.[3][8]

Step 5: Visualization

  • Allow the solvent to completely evaporate from the plate in a fume hood.

  • Method A: Iodine Vapor (Non-destructive)

    • Place the dried plate into a sealed chamber containing a few iodine crystals.[6][9]

    • Lipids will appear as yellow-brown spots within a few minutes.[6]

    • Remove the plate and immediately circle the spots with a pencil, as the color will fade over time.[10]

  • Method B: Sulfuric Acid Charring (Destructive, High Sensitivity)

    • Spray the plate evenly with 50% sulfuric acid or a manganese chloride-sulfuric acid solution.[6][7]

    • Heat the plate in an oven at 110-120°C for 5-10 minutes.[7]

    • Lipids will be charred and appear as dark brown or black spots.

Step 6: Data Analysis

  • Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.

  • Calculate the Retention Factor (Rf) for each spot using the following formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [8]

  • Identify the lipids in the sample by comparing their Rf values to those of the standards.

Data Presentation

Quantitative data from literature and typical experimental results are summarized below for easy comparison.

Table 1: Recommended Mobile Phase Systems for Cholesteryl Ester Separation

Mobile Phase CompositionRatio (v/v/v)Application NotesReference
Petroleum Ether : Diethyl Ether : Acetic Acid80 : 20 : 1Excellent for general separation of neutral lipids. Widely used and reliable.[7]
Hexane : Diethyl Ether : Acetic Acid80 : 20 : 2A good alternative to petroleum ether, providing similar separation.[11]
Petroleum Ether : Diethyl Ether : Acetic Acid84 : 15 : 1Slightly less polar, may improve separation of very nonpolar lipids.[3]
Toluene : Diethyl Ether : Ethyl Acetate : Acetic Acid75:10:13:1.2A two-step sequential system for more complex mixtures.[12]

Table 2: Typical Rf Values for Major Lipid Classes on Silica Gel TLC (Using Petroleum Ether : Diethyl Ether : Acetic Acid, 80:20:1)

Lipid ClassTypical Rf ValuePolarityNotes
Cholesteryl Ester 0.95 - 0.98 Very Low Migrates closest to the solvent front due to the absence of polar functional groups.[2]
Triacylglycerol0.65 - 0.70LowLess polar than fatty acids and cholesterol.[2]
Free Fatty Acid0.55 - 0.60MediumThe carboxylic acid group provides some polarity.[1][2]
Cholesterol0.25 - 0.30Medium-HighThe hydroxyl (-OH) group strongly interacts with the silica gel, slowing its migration.[2][13]
Phospholipid0.00 - 0.05Very HighThe polar headgroup causes it to remain at or near the origin.[14]

Visualizations

TLC_Workflow prep Chamber & Plate Preparation sample Sample & Standard Application (Spotting) prep->sample dev Chromatogram Development sample->dev vis Visualization dev->vis iodine Iodine Vapor (Non-destructive) vis->iodine Method 1 char Acid Charring (Destructive) vis->char Method 2 analysis Data Analysis (Rf Calculation) iodine->analysis char->analysis result Lipid Identification analysis->result

Caption: Experimental workflow for cholesteryl ester separation by TLC.

TLC_Principle cluster_plate Silica Plate (Polar Stationary Phase) sf Solvent Front (Rf = 1.0) ce Cholesteryl Ester tg Triglyceride ffa Free Fatty Acid chol Cholesterol pl Phospholipid origin Origin (Rf = 0.0) l_rf Increasing Rf Value l_pol Increasing Polarity

Caption: Principle of lipid separation based on polarity on a silica TLC plate.

References

Application Note: Analysis of Cholesteryl Tricosanoate Phase Transitions using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CEs) are a significant class of neutral lipids, playing crucial roles in the transport and storage of cholesterol in biological systems.[1] Their physical state, which is dictated by their phase behavior, can influence their metabolic availability and has been implicated in the pathology of diseases such as atherosclerosis. Cholesteryl tricosanoate (B1255869), a cholesteryl ester with a 23-carbon saturated acyl chain, is a subject of interest for understanding the impact of long, odd-numbered acyl chains on the physicochemical properties of CEs. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the phase transitions of materials by measuring the difference in heat flow between a sample and a reference as a function of temperature.[2][3] This application note provides a detailed protocol for the analysis of Cholesteryl tricosanoate phase transitions using DSC and presents expected thermodynamic data based on the behavior of homologous long-chain cholesteryl esters.

Principle of Differential Scanning Calorimetry

DSC measures the heat energy absorbed or released by a sample as it is heated, cooled, or held at a constant temperature. When the sample undergoes a phase transition, such as melting from a solid to a liquid crystalline phase or from a liquid crystalline to an isotropic liquid phase, it will either absorb (endothermic) or release (exothermic) heat. This results in a peak on the DSC thermogram. The temperature at which the peak occurs is the transition temperature (T), and the area under the peak is proportional to the enthalpy change (ΔH) associated with the transition. The entropy change (ΔS) can then be calculated from the enthalpy and the transition temperature.

Experimental Protocol

This protocol outlines the steps for analyzing the phase transitions of this compound using a standard heat-flux DSC instrument.

1. Materials and Equipment

  • This compound (>99% purity)

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans and lids

  • Microbalance (accurate to ±0.01 mg)

  • Crimper for sealing pans

  • Inert purge gas (e.g., Nitrogen or Argon)

2. Sample Preparation

  • Accurately weigh approximately 1-3 mg of this compound into a clean aluminum DSC pan using a microbalance.

  • Hermetically seal the pan with a lid using a crimper. This is crucial to prevent any loss of sample due to sublimation at elevated temperatures.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

3. DSC Instrument Setup and Calibration

  • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium and zinc) according to the manufacturer's instructions.

  • Place the sealed sample pan and the reference pan into the DSC cell.

  • Set the purge gas flow rate to a constant value, typically 20-50 mL/min, to ensure an inert and stable thermal environment.

4. DSC Measurement Procedure

  • Initial Heating Scan: Heat the sample from ambient temperature to a temperature above its expected final melting point (e.g., 100 °C) at a controlled heating rate (e.g., 5 °C/min). This initial scan is to erase the sample's prior thermal history.

  • Controlled Cooling Scan: Cool the sample from the isotropic liquid state back to a low temperature (e.g., 25 °C) at a controlled cooling rate (e.g., 5 °C/min). This allows for the observation of crystallization and the formation of metastable phases.

  • Second Heating Scan: Heat the sample again from the low temperature to the final temperature at the same controlled heating rate as the initial scan. This second heating scan provides the most reproducible data on the phase transitions of the sample.

  • Record the heat flow as a function of temperature for all segments of the thermal program.

5. Data Analysis

  • From the second heating scan thermogram, identify the endothermic peaks corresponding to the phase transitions.

  • Calculate the enthalpy of each transition (ΔH) by integrating the area under the corresponding peak.

  • Calculate the entropy of each transition (ΔS) using the equation: ΔS = ΔH / T, where T is the peak temperature in Kelvin.

Expected Phase Transitions of this compound

The expected phase transitions for this compound upon heating are:

  • Crystal-to-Crystal Transition(s): Solid-solid transitions between different polymorphic forms may be observed at lower temperatures.

  • Crystal-to-Smectic Phase Transition: The transition from a crystalline solid to a more ordered, layered smectic liquid crystalline phase.

  • Smectic-to-Isotropic Liquid Transition: The final melting transition from the smectic phase to the clear, isotropic liquid phase. In some homologous series, a cholesteric phase may appear between the smectic and isotropic phases, though it becomes less stable with increasing acyl chain length.

Quantitative Data Summary

The following table presents estimated thermodynamic data for the phase transitions of this compound. These values are interpolated from the experimental data of its close homologs, Cholesteryl behenate (B1239552) (C22:0) and Cholesteryl lignocerate (C24:0), and should be considered as an approximation pending direct experimental verification.

Phase TransitionParameterEstimated Value for this compound (C23:0)
Crystal → Smectic Transition Temperature (T)~88 °C (361 K)
Enthalpy Change (ΔH)~35 kJ/mol
Entropy Change (ΔS)~97 J/mol·K
Smectic → Isotropic Liquid Transition Temperature (T)~92 °C (365 K)
Enthalpy Change (ΔH)~4 kJ/mol
Entropy Change (ΔS)~11 J/mol·K

Visualizations

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 1-3 mg of This compound seal Hermetically Seal in Aluminum Pan weigh->seal load Load Sample and Reference Pans into DSC seal->load purge Start Inert Gas Purge load->purge heat1 Initial Heating (to 100°C at 5°C/min) purge->heat1 cool Controlled Cooling (to 25°C at 5°C/min) heat1->cool heat2 Second Heating (to 100°C at 5°C/min) cool->heat2 thermogram Obtain DSC Thermogram (Heat Flow vs. Temperature) heat2->thermogram identify_peaks Identify Transition Peaks thermogram->identify_peaks calculate Calculate T, ΔH, and ΔS identify_peaks->calculate

Caption: Experimental workflow for DSC analysis of this compound.

Phase_Transitions Solid Crystalline Solid (Polymorphs) Smectic Smectic Liquid Crystal Solid->Smectic  ΔH₁, T₁ (Heating) Smectic->Solid  ΔH₄, T₄ (Cooling) Isotropic Isotropic Liquid Smectic->Isotropic  ΔH₂, T₂ (Heating) Isotropic->Smectic  ΔH₃, T₃ (Cooling)

Caption: Phase transition pathway of this compound.

Conclusion

Differential Scanning Calorimetry is an indispensable tool for characterizing the complex phase behavior of long-chain cholesteryl esters like this compound. This application note provides a robust protocol for obtaining high-quality DSC data and offers an informed estimation of the expected thermodynamic parameters for its phase transitions. The understanding of these phase transitions is critical for researchers in materials science and for drug development professionals working with lipid-based formulations, as the physical state of these molecules can significantly impact their properties and performance. Direct experimental analysis of this compound is recommended to confirm and expand upon the estimated data presented herein.

References

Application Notes and Protocols for the Analysis of Cholesteryl Tricosanoate in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl tricosanoate (B1255869) is a very-long-chain cholesteryl ester (CE) composed of cholesterol and tricosanoic acid (C23:0), a saturated fatty acid with 23 carbon atoms. The analysis of specific very-long-chain CEs in biological tissues is crucial for understanding lipid metabolism and its association with various physiological and pathological states. This document provides detailed application notes and protocols for the sample preparation and analysis of Cholesteryl tricosanoate in tissues, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While quantitative data for a wide range of cholesteryl esters in tissues are available, specific data for this compound is limited. The protocols provided are based on established methods for the analysis of very-long-chain cholesteryl esters and can be adapted for the specific quantification of this compound.

Data Presentation: Quantitative Analysis of Very-Long-Chain Cholesteryl Esters

Absolute quantification of individual very-long-chain cholesteryl esters, including this compound, in various tissues is not widely reported in the literature. However, studies on human meibomian gland secretions have provided detailed compositional analysis, highlighting the presence of a diverse range of these lipids. The following table summarizes the relative abundance of major very-long-chain cholesteryl esters found in human meibum, which can serve as a reference for the expected profile in lipid-rich tissues.[1]

Table 1: Relative Abundance of Major Very-Long-Chain Cholesteryl Esters in Human Meibomian Gland Secretions [1]

Cholesteryl Ester SpeciesFatty Acyl ChainRelative Abundance (%)
Cholesteryl OleateC18:1Most Abundant
Cholesteryl PalmitoleateC16:1High
Cholesteryl PalmitateC16:0High
Cholesteryl StearateC18:0High
Cholesteryl ArachidonateC20:4Moderate
Cholesteryl EicosanoateC20:0Moderate
Cholesteryl BehenateC22:0Present
Cholesteryl LignocerateC24:0Present
Cholesteryl CerotateC26:0Present
Cholesteryl MontanateC28:0Present
This compound C23:0 Detected (Odd-chain)
Cholesteryl PentacosanoateC25:0Detected (Odd-chain)
Cholesteryl HeptacosanoateC27:0Detected (Odd-chain)

Note: This table represents the relative composition and not absolute concentrations. The presence and abundance of these esters can vary significantly between different tissue types.

Signaling Pathway: Synthesis of Very-Long-Chain Cholesteryl Esters

The synthesis of this compound involves two key metabolic pathways: the elongation of fatty acids to produce very-long-chain fatty acids (VLCFAs) and the esterification of cholesterol with these VLCFAs.

VLCFA_CE_Synthesis Biosynthesis of Very-Long-Chain Cholesteryl Esters cluster_VLCFA_Elongation VLCFA Elongation (Endoplasmic Reticulum) cluster_CE_Synthesis Cholesterol Esterification (Endoplasmic Reticulum) Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., C16:0-CoA) ELOVLs ELOVL Family Enzymes (ELOVL1, ELOVL3, ELOVL4, etc.) Fatty_Acyl_CoA->ELOVLs Elongation Cycles Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVLs VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., Tricosanoyl-CoA, C23:0-CoA) ELOVLs->VLCFA_CoA ACAT ACAT1 / ACAT2 (Acyl-CoA:Cholesterol Acyltransferase) VLCFA_CoA->ACAT VLCFA_CoA->ACAT Cholesterol Free Cholesterol Cholesterol->ACAT CE This compound ACAT->CE

Caption: Biosynthesis pathway of very-long-chain cholesteryl esters.

Experimental Protocols

This section provides a detailed protocol for the extraction and analysis of this compound from tissue samples using LC-MS/MS.

Protocol 1: Tissue Homogenization and Lipid Extraction (Modified Folch Method)

Materials:

  • Tissue sample (e.g., liver, brain, adipose)

  • Chloroform (B151607) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl solution)

  • Internal Standard (IS): Deuterated Cholesteryl Ester (e.g., Cholesteryl-d7 Heptadecanoate) or a commercially available odd-chain cholesteryl ester not expected to be in the sample.

  • Homogenizer (e.g., bead beater, Potter-Elvehjem)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Tissue Preparation:

    • Accurately weigh 20-50 mg of frozen tissue.

    • Place the tissue in a pre-chilled homogenization tube.

    • Add 1 mL of ice-cold methanol to the tube.

  • Homogenization:

    • Homogenize the tissue in methanol until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize enzymatic activity.

  • Lipid Extraction:

    • Add a known amount of the internal standard solution to the homogenate.

    • Add 2 mL of chloroform to the homogenate.

    • Vortex the mixture vigorously for 2 minutes.

    • Incubate at room temperature for 30 minutes with occasional vortexing to ensure complete lipid extraction.

  • Phase Separation:

    • Add 0.8 mL of 0.9% NaCl solution to the mixture.

    • Vortex for 1 minute to induce phase separation.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

  • Lipid Collection:

    • Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette, avoiding the protein disk.

    • Transfer the organic layer to a clean glass tube.

  • Solvent Evaporation:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of a suitable solvent for LC-MS analysis, such as methanol/chloroform (1:1, v/v) or isopropanol/acetonitrile (1:1, v/v).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap).

LC Conditions:

  • Column: A C18 reversed-phase column suitable for lipidomics (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (this compound):

      • Precursor Ion (Ammonium Adduct [M+NH₄]⁺): m/z of this compound + 18.03

      • Product Ion: m/z 369.3 (loss of the fatty acyl chain and ammonia)

    • Internal Standard (e.g., Cholesteryl-d7 Heptadecanoate):

      • Precursor Ion: m/z of IS + 18.03

      • Product Ion: m/z 376.3 (for d7-cholesterol fragment)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Collision Energy: Optimize for the specific instrument and analyte (typically 20-40 eV).

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the analysis of this compound in tissue samples.

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis Tissue_Sample 1. Tissue Collection (e.g., Liver, Brain, Adipose) ~20-50 mg Homogenization 2. Homogenization (in ice-cold Methanol) Tissue_Sample->Homogenization IS_Spiking 3. Internal Standard Spiking Homogenization->IS_Spiking Lipid_Extraction 4. Lipid Extraction (Chloroform/Methanol) IS_Spiking->Lipid_Extraction Phase_Separation 5. Phase Separation (Addition of NaCl solution) Lipid_Extraction->Phase_Separation Collection 6. Collection of Organic Layer Phase_Separation->Collection Evaporation 7. Solvent Evaporation (under Nitrogen) Collection->Evaporation Reconstitution 8. Reconstitution (in LC-MS compatible solvent) Evaporation->Reconstitution LC_MS_Analysis 9. LC-MS/MS Analysis (C18 column, ESI+) Reconstitution->LC_MS_Analysis Data_Acquisition 10. Data Acquisition (MRM mode) LC_MS_Analysis->Data_Acquisition Data_Processing 11. Data Processing (Peak Integration, Quantification) Data_Acquisition->Data_Processing Final_Result 12. Final Result (Concentration of This compound) Data_Processing->Final_Result

Caption: Step-by-step workflow for tissue sample analysis.

References

Application Note: Derivatization of Cholesteryl Tricosanoate for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl tricosanoate (B1255869) is a cholesterol ester of a very-long-chain saturated fatty acid, tricosanoic acid. Its analysis by gas chromatography (GC) is challenging due to its high molecular weight and low volatility. Direct injection of underivatized cholesteryl tricosanoate would require very high temperatures, leading to thermal degradation and poor chromatographic performance. Therefore, derivatization is an essential step to increase its volatility and thermal stability, enabling accurate and reproducible GC analysis. This application note details two primary derivatization strategies: transesterification to form a fatty acid methyl ester (FAME) and silylation of the intact molecule.

Comparison of Derivatization Strategies

The choice of derivatization method depends on the analytical goal. Transesterification is ideal for quantifying the fatty acid component, while silylation allows for the analysis of the intact cholesteryl ester.

FeatureTransesterification to FAMESilylation of Intact Ester
Analyte Methyl tricosanoate (FAME)Trimethylsilyl (TMS)-derivatized this compound
Principle Cleavage of the ester bond and methylation of the fatty acid.Addition of a TMS group to the cholesterol hydroxyl moiety.
Advantages - High yields (near 100% for very-long-chain fatty acids from cholesteryl esters).[1] - Robust and widely used method for fatty acid analysis. - FAMEs are well-characterized with extensive libraries for GC-MS identification.- Provides information on the intact cholesteryl ester profile. - Can be used for simultaneous analysis of free cholesterol.
Disadvantages - Information about the intact cholesteryl ester is lost. - Requires removal of the derivatization reagent before injection.- The resulting molecule is still very large, requiring high GC temperatures. - Silyl derivatives can be sensitive to moisture. - May have lower recovery for very large molecules.[2]
Common Reagents - Boron trifluoride in methanol (B129727) (BF3-Methanol).[3][4] - Methanolic HCl.- N,O-Bis(trimethylsilyl)trifluoracetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1][5] - N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Experimental Protocols

Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. The reagents are corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Transesterification to Methyl Tricosanoate (FAME)

This protocol is adapted from methods for the transesterification of cholesteryl esters and other lipids.[1][4]

Materials:

  • This compound sample

  • Toluene (B28343), anhydrous

  • Methanol, anhydrous

  • Methanolic HCl (8% w/v) or 14% Boron trifluoride in methanol (BF3-Methanol)

  • n-Hexane, GC grade

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Glass reaction vials with PTFE-lined screw caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a glass reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 200 µL of toluene and 1.5 mL of methanol to the dried sample.

  • Derivatization: Add 300 µL of 8% methanolic HCl (or 14% BF3-Methanol).

  • Reaction: Cap the vial tightly, vortex briefly, and heat at 100°C for 1 hour in a heating block or oven.

  • Extraction:

    • Allow the vial to cool to room temperature.

    • Add 1.0 mL of water and 1.0 mL of n-hexane.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC or GC-MS system.

Quantitative Data for Transesterification:

ParameterValue/ConditionReference
Reaction Yield Near 100% for VLCFA (C20-C24) from cholesteryl esters[1]
Reaction Time 60 - 90 minutes[1]
Reaction Temperature 80 - 100°C[4]
Catalyst Comparison Methanolic HCl is a cost-effective and appropriate substitute for BF3-Methanol for FAME preparation.[3]
Protocol 2: Silylation of Intact this compound

This protocol is based on general silylation procedures for cholesterol and other sterols.[1][5]

Materials:

  • This compound sample

  • Pyridine (B92270), anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Glass reaction vials with PTFE-lined screw caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a glass reaction vial. Ensure the sample is completely dry, as moisture will deactivate the silylating reagent.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly, vortex briefly, and heat at 70°C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature. The sample can be directly injected into the GC or GC-MS system. Dilution with an appropriate solvent like hexane may be necessary depending on the concentration.

Quantitative Data for Silylation:

ParameterValue/ConditionReference
Reaction Time 30 - 60 minutes[6]
Reaction Temperature 60 - 80°C
Common Reagents BSTFA + 1% TMCS, MSTFA[1]
Note Silylation yields for very large intact cholesteryl esters may be lower and require optimization.

Diagrams

DerivatizationWorkflow Derivatization Workflow for this compound GC Analysis Sample This compound Sample Strategy Choose Derivatization Strategy Sample->Strategy Trans Transesterification Strategy->Trans  For Fatty Acid  Quantification Silyl Silylation Strategy->Silyl  For Intact Ester  Analysis TransReagents Add Methanolic HCl or BF3-Methanol Trans->TransReagents TransHeat Heat at 100°C TransReagents->TransHeat TransExtract Hexane Extraction TransHeat->TransExtract FAME Methyl Tricosanoate (FAME) TransExtract->FAME GC GC-MS Analysis FAME->GC SilylReagents Add BSTFA + 1% TMCS in Pyridine Silyl->SilylReagents SilylHeat Heat at 70°C SilylReagents->SilylHeat TMS_Ester TMS-Cholesteryl Tricosanoate SilylHeat->TMS_Ester TMS_Ester->GC

References

Application Notes and Protocols: Utilizing Cholesteryl Tricosanoate in Model Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CEs), the esterified form of cholesterol, are crucial lipids involved in the storage and transport of cholesterol.[1] While cholesterol's role in modulating membrane fluidity and promoting lipid raft formation is well-documented, the influence of its esters, particularly those with very long acyl chains like Cholesteryl Tricosanoate (B1255869), on membrane biophysics is less characterized.[2] Cholesteryl tricosanoate, an ester of cholesterol and the 23-carbon saturated fatty acid tricosanoic acid, is a highly hydrophobic molecule.[3] Due to its bulky and non-polar nature, it is not expected to intercalate between phospholipids (B1166683) in the same manner as cholesterol. Instead, it is hypothesized to partition into the hydrophobic core of the bilayer, potentially forming distinct domains or even a separate lipid phase.

These application notes provide a framework for investigating the impact of this compound on the structure and properties of model membranes. The protocols outlined below are designed to enable researchers to incorporate this unique lipid into model systems and to characterize its effects on membrane organization, fluidity, and phase behavior. Such studies are relevant for understanding lipid storage diseases, the formation of lipid droplets, and the biophysical properties of atherosclerotic plaques where cholesteryl esters accumulate.[1][4]

Potential Applications

  • Modeling Lipid Droplet Core Dynamics: Create liposomes with a this compound core to mimic the neutral lipid core of cellular lipid droplets, enabling studies on lipid storage and mobilization.

  • Investigating Lipid Domain Formation: Study the propensity of this compound to induce phase separation and form non-raft domains in phospholipid bilayers.

  • Drug Interaction Studies: Evaluate how the presence of this compound domains within a membrane affects the partitioning and activity of lipophilic drugs.

  • Biophysical Characterization of Atherosclerotic Plaque Models: Incorporate this compound into model membranes to simulate the lipid composition of atherosclerotic lesions and study their mechanical properties.

Experimental Protocols

Preparation of Liposomes Containing this compound

This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of a primary phospholipid (e.g., DOPC or DPPC) and varying concentrations of this compound using the thin-film hydration and extrusion method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • This compound

  • Chloroform or a suitable organic solvent mixture (e.g., chloroform:methanol 2:1 v/v)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of the primary phospholipid and this compound in chloroform.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Dry the film further under a gentle stream of nitrogen gas for at least 1 hour to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by vortexing vigorously. The temperature of the buffer should be above the phase transition temperature of the primary phospholipid.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (typically 11-21 passes) to form LUVs of a defined size.

Characterization of Liposomes

A. Size and Polydispersity using Dynamic Light Scattering (DLS)

  • Dilute a small aliquot of the LUV suspension in the hydration buffer.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.

  • Perform measurements for each concentration of this compound.

B. Phase Behavior using Differential Scanning Calorimetry (DSC)

  • Transfer a concentrated sample of the LUV suspension into a DSC pan.

  • Scan the sample over a relevant temperature range, including the phase transition of the primary phospholipid.

  • Record the thermogram to determine the main phase transition temperature (Tm) and the enthalpy of the transition.

C. Domain Visualization using Fluorescence Microscopy

  • Prepare giant unilamellar vesicles (GUVs) containing the desired lipid composition, including a fluorescent lipid probe that partitions preferentially into either the liquid-ordered or liquid-disordered phase (e.g., a fluorescently labeled phospholipid).

  • Visualize the GUVs using a fluorescence microscope to observe the presence and morphology of any domains formed by this compound.

Quantitative Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the experiments described above.

Table 1: Hypothetical Effect of this compound on Liposome Size and Polydispersity (Primary Lipid: DOPC)

Mol% this compoundMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
0105.2 ± 2.10.08 ± 0.02
1108.5 ± 2.50.10 ± 0.03
5115.7 ± 3.10.15 ± 0.04
10125.3 ± 4.00.21 ± 0.05

Table 2: Hypothetical Effect of this compound on the Main Phase Transition of DPPC

Mol% this compoundMain Transition Temperature (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)
041.58.7
141.38.5
540.88.1
1040.27.5

Visualizations

G cluster_prep Liposome Preparation cluster_char Characterization Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Hydration Hydration Film Formation->Hydration Add Buffer & Vortex Extrusion Extrusion Hydration->Extrusion Multiple Passes DLS DLS Extrusion->DLS Size & PDI DSC DSC Extrusion->DSC Phase Behavior Fluorescence Microscopy Fluorescence Microscopy Extrusion->Fluorescence Microscopy Domain Visualization

Caption: Experimental workflow for the preparation and characterization of liposomes.

G cluster_membrane Model Membrane with this compound Domain cluster_bilayer cluster_domain This compound Domain Top Aqueous Environment Headgroups_top Phospholipid Headgroups Bottom Aqueous Environment Tails Phospholipid Acyl Chains CE_Core Hydrophobic Core (this compound) Headgroups_bottom Phospholipid Headgroups

Caption: Hypothesized arrangement of this compound forming a distinct domain.

References

Application Notes and Protocols for Cholesteryl Tricosanoate in Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl tricosanoate (B1255869), a cholesterol ester with a 23-carbon fatty acid chain, is a mesogenic compound capable of forming liquid crystal phases.[1] Its long alkyl chain influences its self-assembly into ordered, yet fluid, structures.[2] These unique properties make it a candidate for various applications, including in the formulation of advanced drug delivery systems, biosensors, and thermo-optic materials. This document provides an overview of the properties of cholesteryl tricosanoate and detailed protocols for its use in creating and characterizing liquid crystal formulations.

Cholesteric liquid crystals, also known as chiral nematic liquid crystals, are characterized by a helical arrangement of molecules.[3] This helical structure is responsible for their unique optical properties, such as selective reflection of light, leading to vibrant color displays that can be sensitive to temperature, pressure, and the presence of chemical analytes.[4] Cholesteryl esters, due to their inherent chirality derived from the cholesterol backbone, are a well-known class of compounds that readily form cholesteric phases.[3]

Physicochemical Properties of this compound

Table 1: Expected Phase Transition Temperatures of this compound

TransitionAbbreviationExpected Temperature Range (°C)Notes
Crystal to SmecticT(K-Sm)70 - 85The transition from a solid crystalline state to a more ordered, layered smectic liquid crystal phase.
Smectic to CholestericT(Sm-Ch)85 - 95Transition from the layered smectic phase to the helical cholesteric phase.
Cholesteric to IsotropicT(Ch-I)95 - 105The "clearing point," where the liquid crystal becomes a disordered isotropic liquid.

Note: The temperature ranges provided are estimations based on the general behavior of long-chain cholesteryl esters and should be confirmed experimentally for any specific formulation.

Applications in Liquid Crystal Formulations

The unique properties of this compound make it a valuable component in various liquid crystal formulations:

  • Drug Delivery: The biocompatibility of cholesterol-based molecules makes them suitable for drug delivery applications.[5] this compound can be incorporated into lipid-based nanoparticles or form the basis of novel delivery vehicles like cholestosomes, which are vesicles made exclusively from cholesteryl esters.[6] These formulations can encapsulate therapeutic agents and potentially offer controlled release and improved stability. The phase behavior of the liquid crystal can be tuned to respond to physiological conditions, such as temperature, potentially triggering drug release at a target site.

  • Biosensors: Liquid crystal-based biosensors are highly sensitive to molecular interactions at their surface.[7][8][9] A liquid crystal formulation containing this compound can be designed to change its optical properties (e.g., color) in the presence of a specific analyte. This can be achieved by functionalizing the surface of the liquid crystal to bind to the target molecule, causing a disruption in the liquid crystal's alignment and a corresponding optical response.

  • Thermochromic Materials: The temperature-sensitive nature of the cholesteric pitch in this compound-containing mixtures allows for the creation of thermochromic materials.[4][10][11] These materials change color in response to temperature changes and can be used in applications such as thermometers, thermal mapping devices, and smart coatings.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of liquid crystal formulations containing this compound.

Protocol 1: Preparation of a Pure this compound Sample for Characterization

This protocol describes the preparation of a pure sample of this compound for analysis of its phase transition temperatures.

Materials:

  • This compound powder

  • Microscope slides and coverslips

  • Hot stage for polarized optical microscopy

  • Differential Scanning Calorimeter (DSC) with aluminum pans

Procedure:

  • Sample Preparation for Microscopy:

    • Place a small amount (a few milligrams) of this compound powder onto a clean microscope slide.

    • Gently place a coverslip over the powder.

    • Heat the slide on a hot plate to a temperature above the expected clearing point (e.g., 110°C) to melt the solid into an isotropic liquid.

    • Allow the sample to cool slowly while observing under a polarized light microscope.

  • Polarized Optical Microscopy (POM):

    • Place the prepared slide on the hot stage of the polarized light microscope.

    • Heat the sample to its isotropic phase.

    • Cool the sample at a controlled rate (e.g., 1-2°C/min).

    • Observe the formation of different textures that correspond to the cholesteric and smectic phases. Record the temperatures at which these phase transitions occur.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

    • Seal the pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to a temperature above its clearing point (e.g., 120°C) at a controlled rate (e.g., 10°C/min).

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample at a controlled rate (e.g., 5°C/min) to below its crystallization temperature.

    • Perform a second heating scan at the same rate.

    • Analyze the resulting thermogram to identify the temperatures of phase transitions, which will appear as endothermic peaks upon heating.

Diagram 1: Experimental Workflow for Characterization of this compound

G prep_pom Prepare slide for POM pom Polarized Optical Microscopy (POM) prep_pom->pom prep_dsc Prepare pan for DSC dsc Differential Scanning Calorimetry (DSC) prep_dsc->dsc textures Identify Liquid Crystal Textures pom->textures temps Determine Phase Transition Temperatures dsc->temps textures->temps

Caption: Workflow for characterizing this compound properties.

Protocol 2: Formulation of a this compound-Based Liquid Crystal Mixture

This protocol describes the preparation of a binary liquid crystal mixture containing this compound and another cholesteryl ester to achieve desired properties, such as a specific color response at a particular temperature.

Materials:

  • This compound

  • Cholesteryl nonanoate (B1231133) (or another suitable cholesteryl ester)

  • Small glass vial with a screw cap

  • Hot plate or heat gun

  • Vortex mixer

Procedure:

  • Weighing Components:

    • Accurately weigh the desired amounts of this compound and cholesteryl nonanoate directly into a small glass vial. The ratio of the components will determine the final properties of the mixture.[3] For example, a starting point could be a 1:1 weight ratio.

  • Melting and Mixing:

    • Heat the vial on a hot plate or with a heat gun until the mixture melts completely into a clear, isotropic liquid.[4]

    • Once melted, securely cap the vial and vortex the mixture for 1-2 minutes to ensure homogeneity.

  • Cooling and Observation:

    • Allow the vial to cool slowly to room temperature.

    • Observe the color changes as the mixture passes through its cholesteric phase. The temperature range of the color play can be adjusted by varying the composition of the mixture.[12][13]

G weigh Weigh Cholesteryl Esters melt Melt to Isotropic Liquid weigh->melt mix Vortex for Homogeneity melt->mix cool Cool to Room Temperature mix->cool observe Observe Liquid Crystal Phases cool->observe

Caption: Cellular uptake of a liquid crystal drug delivery vehicle.

Conclusion

This compound is a promising material for the formulation of advanced liquid crystals with applications in drug delivery, biosensing, and smart materials. Its long alkyl chain results in the formation of both smectic and cholesteric liquid crystal phases at elevated temperatures. By mixing it with other cholesteryl esters, its properties can be tuned to meet the requirements of specific applications. The protocols provided herein offer a starting point for researchers to explore the potential of this versatile compound. Further research is warranted to fully elucidate its physical properties and to develop novel formulations for a range of scientific and technological applications.

References

Application Notes and Protocol for the Enzymatic Hydrolysis of Cholesteryl Tricosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl tricosanoate (B1255869) is a cholesteryl ester containing a C23:0 saturated fatty acid. The enzymatic hydrolysis of such very-long-chain cholesteryl esters is a critical step in understanding lipid metabolism, developing diagnostic assays for diseases involving lipid storage, and for screening potential therapeutic agents. This document provides a detailed protocol for the enzymatic hydrolysis of cholesteryl tricosanoate using an acid cholesterol esterase (lysosomal acid lipase) and subsequent quantification of the liberated cholesterol through a coupled enzymatic assay. Due to the high hydrophobicity and potential high melting point of this compound, this protocol emphasizes robust substrate emulsification for optimal enzyme activity.

Principle

The enzymatic hydrolysis of this compound is a two-step process. First, an acid cholesterol esterase, active at an acidic pH, catalyzes the hydrolysis of the ester bond in this compound, releasing cholesterol and tricosanoic acid.

This compound + H₂O --(Acid Cholesterol Esterase)--> Cholesterol + Tricosanoic Acid

The amount of cholesterol produced is then quantified using a coupled enzymatic assay. In this second step, cholesterol oxidase oxidizes cholesterol to cholest-4-en-3-one and hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, resulting in a colored product that can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of cholesterol released.

Cholesterol + O₂ --(Cholesterol Oxidase)--> Cholest-4-en-3-one + H₂O₂

H₂O₂ + Chromogenic Substrate --(Peroxidase)--> Colored Product

Materials and Reagents

Reagent/MaterialSupplierCatalog No.
This compoundLarodan64-2300
Acid Cholesterol Esterase (human recombinant)R&D Systems7370-LPL
Cholesterol Oxidase (from Streptomyces sp.)Sigma-AldrichC8649
Horseradish Peroxidase (Type VI)Sigma-AldrichP8375
4-Aminoantipyrine (B1666024) (4-AAP)Sigma-AldrichA4382
Phenol (B47542)Sigma-AldrichP4161
Triton X-100Sigma-AldrichT8760
Sodium Cholate (B1235396)Sigma-AldrichC6445
Isopropanol (B130326)Sigma-AldrichI9516
Sodium Acetate (B1210297)Sigma-AldrichS2889
Acetic AcidSigma-AldrichA6283
Cholesterol StandardSigma-AldrichC8667
96-well microplates, clear, flat-bottomCorning3596
Microplate readerMolecular DevicesSpectraMax M2
Water bath or incubatorVWRStandard
Homogenizer or sonicatorFisher ScientificModel 120

Experimental Protocols

Preparation of Reagents

4.1.1. Substrate Emulsion (10 mM this compound)

  • Note: Due to the high melting point and hydrophobicity of this compound, proper emulsification is critical for enzyme accessibility. The melting point of methyl tricosanoate is 53-56°C, suggesting that the cholesteryl ester will also have a high melting point. Therefore, the preparation involves heating.

  • Weigh 7.24 mg of this compound (MW: 723.25 g/mol ) into a glass tube.

  • Add 1 mL of isopropanol and heat in a water bath at 60-70°C until the solid is completely dissolved.

  • In a separate beaker, prepare a 2% (w/v) Triton X-100 and 1% (w/v) sodium cholate solution in deionized water and heat to 60-70°C.

  • While vortexing or sonicating, slowly add the hot this compound solution to 9 mL of the hot detergent solution.

  • Continue to vortex or sonicate the mixture for 5-10 minutes to form a stable, milky emulsion. This emulsion should be prepared fresh before each experiment.

4.1.2. Acid Cholesterol Esterase Solution (1 U/mL)

  • Reconstitute the lyophilized human recombinant acid cholesterol esterase in the buffer recommended by the manufacturer to a stock concentration of 10 U/mL.

  • Immediately before use, dilute the stock solution to 1 U/mL in 0.1 M sodium acetate buffer (pH 4.5). Keep on ice.

4.1.3. Cholesterol Detection Reagent

  • Prepare a 0.1 M potassium phosphate (B84403) buffer (pH 7.0).

  • To 100 mL of the phosphate buffer, add:

    • 50 mg of 4-aminoantipyrine (final concentration ~2.5 mM)

    • 100 mg of phenol (final concentration ~10.6 mM)

    • 100 µL of Triton X-100 (final concentration 0.1% v/v)

  • Just before use, add:

    • 50 units of cholesterol oxidase

    • 100 units of horseradish peroxidase

  • Mix gently and protect from light.

4.1.4. Cholesterol Standard Curve

  • Prepare a 1 mg/mL (2.59 mM) stock solution of cholesterol in isopropanol.

  • Prepare a series of dilutions from the stock solution in isopropanol ranging from 0.01 to 0.5 mg/mL.

  • For the assay, further dilute the standards in the same manner as the substrate emulsion to account for matrix effects.

Enzymatic Hydrolysis Procedure
  • To each well of a 96-well plate, add 20 µL of the this compound substrate emulsion.

  • Add 160 µL of 0.1 M sodium acetate buffer (pH 4.5).

  • To initiate the reaction, add 20 µL of the acid cholesterol esterase solution (1 U/mL) to the sample wells. For the blank wells, add 20 µL of the 0.1 M sodium acetate buffer (pH 4.5).

  • Incubate the plate at 37°C for 60 minutes with gentle shaking. The incubation time may need to be optimized depending on the enzyme activity and substrate concentration.

Cholesterol Quantification
  • After the hydrolysis reaction, add 100 µL of the Cholesterol Detection Reagent to all wells (samples, blanks, and standards).

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the absorbance at 500 nm using a microplate reader.

  • Subtract the absorbance of the blank from the absorbance of the samples.

  • Determine the concentration of cholesterol in the samples using the cholesterol standard curve.

Data Presentation

Table 1: Quantitative Data for Enzymatic Hydrolysis of this compound

ParameterValueReference/Note
Enzyme
Enzyme NameAcid Cholesterol Esterase (Lysosomal Acid Lipase)Preferentially hydrolyzes long-chain cholesteryl esters.[1]
Optimal pH4.0 - 5.0[1]
Substrate
SubstrateThis compoundMW: 723.25 g/mol
Substrate Concentration1 mM (in final reaction volume)Can be optimized based on enzyme kinetics.
Reaction Conditions
Incubation Temperature37°CStandard for many enzymatic assays. May need to be higher depending on the melting point of the substrate.
Incubation Time60 minutesTo be optimized.
Emulsification Agents
DetergentTriton X-1000.2% (w/v) in final reaction volume
Bile SaltSodium Cholate0.1% (w/v) in final reaction volume
Coupled Assay Components
Cholesterol Oxidase0.5 U/well
Horseradish Peroxidase1 U/well
4-Aminoantipyrine0.25 mM
Phenol0.53 mM
Detection Wavelength500 nm

Visualization

EnzymaticHydrolysisWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis sub_prep Substrate Emulsion (this compound in Triton X-100/Cholate) hydrolysis Enzymatic Hydrolysis (pH 4.5, 37°C, 60 min) sub_prep->hydrolysis Add to plate enz_prep Enzyme Solution (Acid Cholesterol Esterase) enz_prep->hydrolysis Initiate reaction reag_prep Detection Reagent (COX, HRP, 4-AAP, Phenol) detection Colorimetric Detection (37°C, 30 min) reag_prep->detection hydrolysis->detection Add reagent measurement Absorbance Measurement (500 nm) detection->measurement calculation Data Calculation (vs. Cholesterol Standard Curve) measurement->calculation

Caption: Experimental workflow for the enzymatic hydrolysis of this compound.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Cholesteryl Tricosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters are critical molecules in lipid metabolism and transport, serving as the primary storage and transport form of cholesterol in plasma lipoproteins. Cholesteryl tricosanoate (B1255869) (CE 23:0) is a specific cholesteryl ester containing a saturated very long-chain fatty acid, tricosanoic acid. The analysis of such lipids is pivotal in lipidomics research and in understanding various physiological and pathological states, including cardiovascular diseases and inborn errors of metabolism. Mass spectrometry stands as a powerful analytical tool for the sensitive and specific quantification and structural elucidation of cholesteryl esters. This document provides a detailed overview of the expected mass spectrometry fragmentation pattern of Cholesteryl tricosanoate and comprehensive protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Predicted Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound in mass spectrometry is predictable based on the well-established behavior of cholesteryl esters. In positive ion mode electrospray ionization (ESI), cholesteryl esters typically form adducts, most commonly with ammonium (B1175870) ([M+NH₄]⁺). Upon collision-induced dissociation (CID), the primary fragmentation event is the neutral loss of the fatty acid moiety, resulting in a characteristic fragment ion corresponding to the cholesterol backbone.

Key Molecular Information:

  • Chemical Formula: C₅₀H₉₀O₂

  • Molecular Weight: 723.25 g/mol

Expected Fragmentation in LC-MS/MS (Positive ESI):

The primary fragmentation pathway involves the following steps:

  • Parent Ion Formation: this compound (MW = 723.25) readily forms an ammonium adduct in the ion source.

    • [M+NH₄]⁺ = 723.25 + 18.03 = m/z 741.28

  • Primary Fragmentation: The [M+NH₄]⁺ ion undergoes fragmentation, leading to the neutral loss of tricosanoic acid (C₂₃H₄₆O₂, MW = 354.62). This results in the formation of the highly stable cholestadiene cation.

    • Fragment Ion: [M+H-C₂₃H₄₆O₂]⁺ = m/z 369.35

This characteristic fragment at m/z 369.35 is a signature ion for the cholesterol backbone and is commonly used for the identification and quantification of all cholesteryl esters in a complex mixture.[1]

Quantitative Data Summary

The following table summarizes the expected key ions for the analysis of this compound by LC-MS/MS.

AnalyteAdduct IonPredicted m/z of Adduct IonPrimary Fragment IonPredicted m/z of Fragment Ion
This compound[M+NH₄]⁺741.28[Cholesterol - H₂O + H]⁺369.35

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma/Serum

A robust lipid extraction is crucial for accurate analysis. The Bligh and Dyer method is a widely used protocol for the extraction of total lipids from biological samples.[2]

Materials:

  • Plasma or Serum Sample

  • Chloroform (B151607)

  • Methanol

  • Deionized Water

  • Internal Standard (e.g., Cholesteryl heptadecanoate, CE 17:0)

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

Protocol:

  • To 100 µL of plasma or serum in a glass centrifuge tube, add a known amount of internal standard.

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute to ensure monophasic mixing and protein precipitation.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of deionized water to induce phase separation. Vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C. Two distinct phases will be visible.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent for either GC-MS or LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water 65:30:5 v/v/v for LC-MS).

LC-MS/MS Analysis of this compound

This protocol is designed for the sensitive and specific quantification of this compound.[3][4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound:

    • Q1 (Precursor Ion): m/z 741.3

    • Q3 (Product Ion): m/z 369.4

    • Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV.

GC-MS Analysis of this compound

For GC-MS analysis, cholesteryl esters are typically transesterified to their corresponding fatty acid methyl esters (FAMEs). This protocol focuses on the analysis of the tricosanoic acid methyl ester.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer with an Electron Ionization (EI) source

Derivatization (Transesterification):

  • To the dried lipid extract, add 1 mL of 2% H₂SO₄ in methanol.

  • Add a known amount of an internal standard for FAME analysis (e.g., methyl heptadecanoate).

  • Seal the tube and heat at 80°C for 1 hour.

  • After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water. Vortex and centrifuge.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

GC-MS Parameters:

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 250°C, hold for 10 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Scan Mode: Full scan (m/z 50-800) or Selected Ion Monitoring (SIM) for target ions of methyl tricosanoate.

Visualizations

Fragmentation Pathway of this compound

fragmentation_pathway parent This compound Ammonium Adduct [M+NH₄]⁺ m/z 741.3 fragment Cholestadiene Cation [M+H-C₂₃H₄₆O₂]⁺ m/z 369.4 parent->fragment CID neutral_loss Neutral Loss of Tricosanoic Acid (C₂₃H₄₆O₂)

Caption: Fragmentation of the this compound ammonium adduct.

Experimental Workflow for LC-MS/MS Analysis

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma/Serum Sample s2 Lipid Extraction (Bligh & Dyer) s1->s2 s3 Reconstitution s2->s3 a1 HPLC Separation (C18 Column) s3->a1 a2 ESI Ionization (Positive Mode) a1->a2 a3 Tandem MS (MRM) Q1: 741.3 -> Q3: 369.4 a2->a3 d1 Peak Integration a3->d1 d2 Quantification (vs. Internal Standard) d1->d2

Caption: Workflow for the analysis of this compound.

References

Application of Cholesteryl Tricosanoate in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the application of Cholesteryl Tricosanoate in drug delivery systems is limited in publicly available scientific literature. The following application notes and protocols are based on the known physicochemical properties of long-chain cholesteryl esters and established methodologies for the formulation of lipid-based drug delivery systems. These are intended to serve as a foundational guide for researchers exploring the potential of this compound in this field.

Introduction to this compound in Drug Delivery

This compound is a cholesteryl ester, a class of lipids known for their role in the transport and storage of cholesterol in the body.[1] The incorporation of cholesterol and its esters into drug delivery systems, such as nanoparticles and liposomes, has been shown to enhance stability, improve biocompatibility, and facilitate cellular uptake.[2][3] Long-chain cholesteryl esters, like this compound, are highly lipophilic and can influence the structure and fluidity of lipid bilayers.[1] This property makes them potentially valuable components for creating stable, drug-loaded nanocarriers with controlled release characteristics.[4]

Potential Advantages of this compound in Drug Delivery:

  • Enhanced Stability: The long alkyl chain of tricosanoic acid can increase the rigidity and stability of lipid-based nanoparticles and liposomes.[2]

  • Controlled Drug Release: The hydrophobic nature of this compound may slow down the release of encapsulated drugs, leading to a sustained release profile.[4]

  • Improved Encapsulation of Lipophilic Drugs: Its high lipophilicity could enhance the loading capacity of hydrophobic drug molecules within the lipid core of nanocarriers.

  • Biocompatibility: As a derivative of naturally occurring lipids, this compound is expected to have good biocompatibility.[2]

Physicochemical Properties of this compound

Understanding the physical properties of this compound is crucial for designing effective drug delivery systems.

PropertyValue/DescriptionReference
Molecular Formula C₅₀H₉₀O₂[5]
Molecular Weight 723.25 g/mol [5]
Physical State Solid at room temperature. The phase behavior of cholesteryl esters is complex and depends on chain length.[1][6][1][6]
Solubility Insoluble in water; soluble in organic solvents like chloroform (B151607) and ethanol.[7]

Experimental Protocols

The following are detailed, generalized protocols for the preparation and characterization of drug delivery systems incorporating this compound. Researchers should optimize these protocols based on the specific drug and desired formulation characteristics.

Protocol 1: Preparation of this compound-based Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Lecithin (e.g., soy lecithin) as a surfactant

  • Poloxamer 188 (Pluronic® F-68) as a stabilizer

  • Active Pharmaceutical Ingredient (API) - lipophilic drug

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Chloroform

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • Probe sonicator

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Transmission Electron Microscope (TEM)

Procedure:

  • Lipid Phase Preparation:

    • Dissolve this compound (e.g., 100 mg) and the lipophilic API (e.g., 10 mg) in a minimal amount of chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of Lecithin (e.g., 2% w/v) and Poloxamer 188 (e.g., 1% w/v) in PBS (pH 7.4).

    • Heat the aqueous phase to a temperature above the melting point of this compound (approximately 70-80°C).

  • Homogenization:

    • Add the heated aqueous phase to the lipid film and maintain the temperature.

    • Hydrate the lipid film by gentle rotation.

    • Homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 15 minutes to form a coarse pre-emulsion.

  • Ultrasonication:

    • Immediately sonicate the pre-emulsion using a probe sonicator for 10 minutes (with pulsed cycles to avoid overheating) to reduce the particle size.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Purification:

    • Centrifuge the SLN dispersion to remove any unencapsulated drug aggregates.

Characterization:

  • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

  • Zeta Potential: Determine the surface charge of the nanoparticles.

  • Morphology: Visualize the shape and surface of the SLNs using Transmission Electron Microscopy (TEM).

  • Entrapment Efficiency (EE%) and Drug Loading (DL%): Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC) after separating the free drug from the nanoparticles.

Protocol 2: Formulation of this compound-containing Liposomes

This protocol details the thin-film hydration method for preparing liposomes.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., DPPC)

  • Cholesterol

  • Active Pharmaceutical Ingredient (API) - hydrophilic or lipophilic

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Chloroform/Methanol mixture (2:1 v/v)

Equipment:

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Particle size analyzer

  • Cryo-Transmission Electron Microscope (Cryo-TEM)

Procedure:

  • Lipid Film Formation:

    • Dissolve Phosphatidylcholine, Cholesterol, and this compound in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio could be 55:35:10 (PC:Chol:CT). If encapsulating a lipophilic drug, add it at this stage.

    • Evaporate the organic solvents using a rotary evaporator to form a thin, uniform lipid film.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation. If encapsulating a hydrophilic drug, it should be dissolved in the PBS. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • Sonicate the MLV suspension in a bath sonicator to form smaller vesicles.

    • For a more uniform size distribution, extrude the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.

  • Purification:

    • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

Characterization:

  • Vesicle Size and PDI: Analyze using DLS.

  • Zeta Potential: Measure the surface charge.

  • Morphology: Observe the lamellar structure using Cryo-TEM.

  • Encapsulation Efficiency (EE%): Determine the percentage of drug encapsulated within the liposomes.

Visualization of Experimental Workflows

Solid Lipid Nanoparticle (SLN) Preparation Workflow

SLN_Preparation cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Nanoparticle Formation cluster_characterization Characterization dissolve Dissolve this compound & API in Chloroform film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Lipid Film with Heated Aqueous Phase film->hydrate surfactant Prepare Aqueous Surfactant Solution (Lecithin, Poloxamer 188) heat_aq Heat Aqueous Phase surfactant->heat_aq heat_aq->hydrate homogenize High-Shear Homogenization hydrate->homogenize sonicate Probe Sonication homogenize->sonicate cool Cool to Form SLNs sonicate->cool dls DLS (Size, PDI) cool->dls zeta Zeta Potential cool->zeta tem TEM (Morphology) cool->tem hplc HPLC (EE%, DL%) cool->hplc

Caption: Workflow for the preparation of this compound-based Solid Lipid Nanoparticles.

Liposome Formulation Workflow

Liposome_Formulation cluster_film_formation Lipid Film Formation cluster_hydration_sizing Hydration & Size Reduction cluster_purification_characterization Purification & Characterization dissolve_lipids Dissolve Lipids (PC, Cholesterol, this compound) & Lipophilic API in Organic Solvent evaporate Form Thin Lipid Film (Rotary Evaporation) dissolve_lipids->evaporate hydrate Hydrate Film with Aqueous Buffer (+ Hydrophilic API) evaporate->hydrate sonicate Bath Sonication hydrate->sonicate extrude Extrusion sonicate->extrude purify Purification (Dialysis/SEC) extrude->purify dls DLS (Size, PDI) purify->dls zeta Zeta Potential purify->zeta cryotem Cryo-TEM (Morphology) purify->cryotem ee Encapsulation Efficiency purify->ee

Caption: Workflow for the formulation of this compound-containing liposomes.

Cellular Uptake Mechanisms

The inclusion of cholesteryl esters in nanoparticles can influence their interaction with cells. While specific pathways for this compound-containing nanoparticles are not yet determined, general mechanisms for lipid-based nanoparticles include:

  • Clathrin-mediated endocytosis: A primary pathway for the uptake of nutrients and nanoparticles.[8]

  • Caveolae-mediated endocytosis: Often associated with the uptake of lipid rafts and certain nanoparticles.[9]

  • Macropinocytosis: A non-specific process of engulfing extracellular fluid and its contents.[9]

The high lipid content, including cholesteryl esters, may promote interaction with the cell membrane, potentially leading to enhanced cellular uptake.[3] Further research is needed to elucidate the specific uptake mechanisms for nanoparticles formulated with this compound.

Cellular_Uptake cluster_endocytosis Endocytic Pathways NP This compound Nanoparticle Cell Cell Membrane NP->Cell Interaction CME Clathrin-mediated Endocytosis Cell->CME CvME Caveolae-mediated Endocytosis Cell->CvME MP Macropinocytosis Cell->MP Internalization Internalization CME->Internalization CvME->Internalization MP->Internalization Endosome Endosome Internalization->Endosome Release Drug Release Endosome->Release

Caption: Potential cellular uptake pathways for this compound-based nanoparticles.

Conclusion and Future Directions

This compound presents an intriguing, yet underexplored, lipid for the development of novel drug delivery systems. Its long-chain, lipophilic nature suggests potential benefits in terms of formulation stability and controlled drug release. The provided protocols offer a starting point for researchers to formulate and characterize nanoparticles and liposomes containing this cholesteryl ester. Future research should focus on a systematic evaluation of its impact on drug loading, release kinetics, stability, and in vitro and in vivo performance. Elucidating the specific interactions of this compound-based nanocarriers with biological systems will be critical for realizing their therapeutic potential.

References

Application Notes and Protocols for the Preparation of Cholesteryl Tricosanoate Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of standard solutions of cholesteryl tricosanoate (B1255869), a high molecular weight cholesteryl ester. Accurate preparation of these standards is crucial for a variety of research and development applications, including the quantification of neutral lipids in biological samples, the development of lipid-based drug delivery systems, and in vitro studies of lipid metabolism.

Properties of Cholesteryl Tricosanoate

This compound is a cholesteryl ester of tricosanoic acid, a 23-carbon saturated fatty acid. A summary of its key chemical and physical properties is provided in the table below.

PropertyValueReference
Chemical Formula C₅₀H₉₀O₂[1][2]
Molecular Weight 723.25 g/mol [1][2]
CAS Number 1616116-26-7[2]
Appearance Off-white solid[3]
Storage (as powder) -20°C for up to 3 years[1]
Storage (in solvent) -80°C for up to 6 months[1]

Experimental Protocols

The following protocols detail the preparation of a primary stock solution and subsequent working standards of this compound. Due to the hydrophobic nature of cholesteryl esters, a mixture of chloroform (B151607) and methanol (B129727) is recommended for initial solubilization. For applications in aqueous biological systems, subsequent dilution into a buffer containing a non-ionic surfactant is described.

Materials and Equipment
  • This compound (purity >99%)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • 2-Propanol, HPLC grade

  • IGEPAL® CA-630 (or equivalent non-ionic surfactant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical balance (readable to 0.01 mg)

  • Glass vials with PTFE-lined caps

  • Glass volumetric flasks (Class A)

  • Glass syringes or positive displacement pipettes

  • Vortex mixer

  • Water bath sonicator

  • Nitrogen gas supply with a gentle stream evaporator

Preparation of a 1 mg/mL Primary Stock Solution in Chloroform:Methanol (2:1, v/v)

This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound.

  • Weighing: Accurately weigh 10 mg of this compound into a 10 mL glass volumetric flask.

  • Solubilization: Add approximately 5 mL of a 2:1 (v/v) chloroform:methanol solution to the flask.

  • Dissolution: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer for a few seconds and a water bath sonicator for 5-10 minutes to ensure complete dissolution.

  • Final Volume: Once completely dissolved, bring the solution to the 10 mL mark with the 2:1 chloroform:methanol solvent.

  • Mixing and Storage: Cap the flask and invert it several times to ensure homogeneity. Transfer the solution to a glass vial with a PTFE-lined cap for storage at -80°C. This stock solution is stable for up to 6 months.

Preparation of Aqueous Working Standards

For many biological assays, it is necessary to introduce the lipid standard into an aqueous environment. This protocol describes the preparation of a 100 µg/mL working standard in a PBS buffer containing a surfactant.

  • Aliquoting Stock Solution: Transfer 100 µL of the 1 mg/mL primary stock solution in chloroform:methanol to a clean glass vial.

  • Solvent Evaporation: Evaporate the chloroform and methanol under a gentle stream of nitrogen gas at room temperature until a thin lipid film is formed at the bottom of the vial.

  • Aqueous Buffer Preparation: Prepare a solution of 1% (v/v) IGEPAL® CA-630 in PBS, pH 7.4.

  • Resuspension: Add 1 mL of the 1% IGEPAL® CA-630 in PBS to the vial containing the dried lipid film.

  • Emulsification: Vortex the vial vigorously for 1-2 minutes, followed by sonication in a water bath for 15-20 minutes, or until the lipid film is fully resuspended, forming a homogenous emulsion. The solution may appear slightly cloudy.

  • Serial Dilutions: This 100 µg/mL working standard can be used to prepare a calibration curve by performing serial dilutions in the 1% IGEPAL® CA-630 in PBS buffer.

Visualized Workflows

The following diagrams illustrate the experimental workflow for the preparation of the standard solutions and a hypothetical signaling pathway involving cholesteryl esters.

G cluster_0 Primary Stock Solution Preparation cluster_1 Aqueous Working Standard Preparation weigh Weigh 10 mg Cholesteryl Tricosanoate add_solvent Add ~5 mL of 2:1 Chloroform:Methanol weigh->add_solvent dissolve Vortex and Sonicate to Dissolve add_solvent->dissolve adjust_volume Adjust to 10 mL with 2:1 Chloroform:Methanol dissolve->adjust_volume store_stock Store at -80°C adjust_volume->store_stock aliquot Aliquot 100 µL of Primary Stock Solution store_stock->aliquot Use Stock evaporate Evaporate Solvent under Nitrogen aliquot->evaporate add_buffer Add 1 mL of 1% IGEPAL® CA-630 in PBS evaporate->add_buffer emulsify Vortex and Sonicate to Emulsify add_buffer->emulsify serial_dilute Perform Serial Dilutions emulsify->serial_dilute

Workflow for this compound Standard Preparation

G cluster_pathway Hypothetical Cellular Uptake and Metabolism of Cholesteryl Esters ext_ce Extracellular Cholesteryl Ester (e.g., in Lipoprotein) receptor Cell Surface Receptor (e.g., LDLR) ext_ce->receptor Binding endocytosis Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome lpl Lysosomal Acid Lipase (LAL) lysosome->lpl Hydrolysis free_chol Free Cholesterol lpl->free_chol fatty_acid Free Fatty Acid (Tricosanoic Acid) lpl->fatty_acid er Endoplasmic Reticulum free_chol->er efflux Cholesterol Efflux (e.g., via ABCA1) free_chol->efflux acat ACAT er->acat Esterification cyt_ce_droplet Cytosolic Cholesteryl Ester Droplet acat->cyt_ce_droplet

Cellular Processing of Cholesteryl Esters

Safety Precautions

  • Chloroform is a hazardous solvent. Handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[4][5]

Applications

The prepared this compound standard solutions can be utilized in a variety of applications, including:

  • Internal Standard: Due to the rarity of C23 fatty acids in most biological systems, this compound can serve as an excellent internal standard for the quantification of other cholesteryl esters and neutral lipids by techniques such as Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calibration Standard: For the development and validation of analytical methods to quantify cholesteryl esters in plasma, tissues, or cell cultures.

  • In Vitro Assays: As a substrate for enzymes involved in lipid metabolism, such as cholesterol esterase.

  • Drug Delivery Research: In the formulation and characterization of lipid-based nanoparticles and emulsions for drug delivery.

These protocols provide a foundation for the accurate and reproducible preparation of this compound standard solutions. Researchers should validate these procedures for their specific applications and instrumentation.

References

High-Resolution Mass Spectrometry for Comprehensive Cholesteryl Ester Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesteryl esters (CEs) are neutral lipids that play a central role in the storage and transport of cholesterol within the body.[1][2][3] They are formed by the esterification of cholesterol with a fatty acid and are major components of lipoproteins and intracellular lipid droplets.[4] The dysregulation of CE metabolism is strongly linked to the pathogenesis of numerous diseases, including atherosclerosis, metabolic disorders, and various cancers.[1][2][3][5] Consequently, the accurate profiling and quantification of individual CE molecular species are crucial for understanding disease mechanisms, identifying potential biomarkers, and evaluating the efficacy of therapeutic interventions.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful analytical platform for lipidomics.[6] It offers the high sensitivity, specificity, and mass accuracy required to resolve the complex mixtures of CE species present in biological samples.[6] This application note provides a detailed protocol for the profiling of CEs using LC-HRMS, from sample preparation to data analysis.

Principle of the Method

The analysis of CEs by LC-HRMS is challenging due to their hydrophobicity and poor ionization efficiency in electrospray ionization (ESI).[1][2][7][8] However, recent advancements in LC-MS methods have enabled robust and sensitive quantification.[1][2][7][8] The general workflow involves lipid extraction from a biological matrix, separation of lipid classes using reversed-phase liquid chromatography, ionization of CE molecules (typically as ammonium (B1175870) adducts in positive ion mode), and detection by a high-resolution mass spectrometer.

Upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), CE ammonium adducts ([M+NH₄]⁺) characteristically produce a highly abundant fragment ion at m/z 369.35, corresponding to the dehydrated cholesterol moiety.[3][7][9][10] This signature fragment is invaluable for the specific identification and quantification of all CE species.[9]

G cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike Internal Standards (e.g., d7-Cholesterol, CE 17:0) Sample->Spike Extract Lipid Extraction (e.g., Folch or MTBE method) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LC UHPLC Separation (Reversed-Phase C18) Dry->LC MS HRMS Detection (QTOF or Orbitrap) LC->MS MSMS MS/MS Fragmentation (Precursor Ion Scan for m/z 369.35) MS->MSMS Process Peak Picking & Alignment (e.g., MS-DIAL, MZmine) MSMS->Process Identify Lipid Identification (Database Search, MS/MS spectra) Process->Identify Quant Quantification & Normalization Identify->Quant Stats Statistical Analysis Quant->Stats

Caption: Overall experimental workflow for cholesteryl ester profiling.

Applications

  • Cardiovascular Disease Research: CE accumulation in macrophages within the arterial wall is a hallmark of atherosclerosis. Profiling CEs in plasma and plaques can provide insights into disease progression and the effects of lipid-lowering therapies.[11]

  • Cancer Biology: Dysregulated cholesterol homeostasis is increasingly recognized as a key feature of many cancers.[5][12][13] Cancer cells often exhibit increased cholesterol esterification and storage, which supports rapid proliferation and survival.[12][13][14] Profiling CEs can help elucidate the role of lipid metabolism in tumorigenesis and identify new therapeutic targets.[12]

  • Metabolic Disorders: The study of CE profiles is relevant in diseases like non-alcoholic fatty liver disease (NAFLD) and diabetes, where lipid metabolism is fundamentally altered.

  • Drug Development: Evaluating how candidate drugs affect CE profiles can be a critical part of determining their mechanism of action and potential off-target effects.

Experimental Protocols

This protocol is adapted from established methods for the analysis of CEs in mammalian cells and tissues.[7][8]

  • Solvents: HPLC or MS-grade methanol, chloroform, isopropanol, acetonitrile, and water.

  • Internal Standards (IS): d7-Cholesterol and Cholesteryl Ester (17:0).

  • Lipid Extraction Buffer: Chloroform:Methanol (2:1, v/v).

  • Sample Types: Plasma, cultured cells, or tissue homogenates.

  • Homogenization (for Tissues/Cells): Homogenize ~10-20 mg of tissue or a pellet of ~1-5 million cells in 1 mL of ice-cold PBS.

  • Internal Standard Spiking: To 100 µL of plasma or cell/tissue homogenate, add the internal standard mix (e.g., 1 nmol d7-Cholesterol, 1 nmol CE 17:0).

  • Lipid Extraction:

    • Add 2 mL of Chloroform:Methanol (2:1, v/v) to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase using a glass Pasteur pipette into a new glass tube.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in 200 µL of Isopropanol:Acetonitrile (1:1, v/v) for LC-MS analysis.

  • UHPLC System: Agilent 1290 Infinity II or equivalent.[7][8]

  • Column: Reversed-phase C18 column (e.g., Gemini 5 µm C18, 50 x 4.6 mm).[7][8]

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 40
    4.0 40
    6.0 60
    16.0 100
    22.0 100
    24.0 40

    | 30.0 | 40 |

  • Mass Spectrometer: Agilent 6545 Q-TOF or equivalent high-resolution instrument.[7][8]

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

  • Capillary Voltage: 3000 V.[7]

  • Gas Temperature: 250°C.[7]

  • Scan Range: m/z 100 - 1200.

  • Acquisition Mode: Auto MS/MS or Data-Independent Acquisition (DIA).

  • Collision Energy: Optimized for fragmentation of CEs (e.g., 5-25 eV).[7][15]

  • Targeted MS/MS: A precursor ion scan for the characteristic fragment m/z 369.35 is highly specific for detecting all CE species.[9]

Data Analysis and Interpretation

G RawData Raw Data Files (.d, .raw, .wiff) Convert File Conversion (to .mzXML / .mzML) RawData->Convert PeakPick Feature Detection (Peak Picking) Convert->PeakPick Align Retention Time Alignment & Grouping PeakPick->Align Identify Lipid Identification (Accurate Mass & MS/MS) Align->Identify Filter Blank Filtration & Noise Removal Identify->Filter Quant Quantification (Peak Area Integration) Filter->Quant Normalize Normalization (to Internal Standard) Quant->Normalize Export Export Data Matrix (for Statistical Analysis) Normalize->Export

Caption: Bioinformatic workflow for processing LC-HRMS lipidomics data.

  • Data Conversion: Convert raw data files from the instrument vendor format to an open format like mzXML or mzML using tools like ProteoWizard.[6]

  • Feature Detection and Alignment: Process the converted files using software such as MS-DIAL, MZmine, or XCMS. This step involves peak picking, chromatogram deconvolution, and aligning features across multiple samples based on m/z and retention time.

  • Lipid Identification:

    • Accurate Mass: Putative identification is achieved by matching the accurate mass of precursor ions to a lipid database (e.g., LIPID MAPS) within a narrow mass tolerance (e.g., <5 ppm).

    • MS/MS Fragmentation: Confirmation is done by matching experimental MS/MS spectra to database spectra or by identifying the characteristic neutral loss of 368.35 Da or the presence of the m/z 369.35 fragment ion for CEs.[15]

  • Quantification: The abundance of each CE species is determined by integrating the area of its corresponding chromatographic peak. Absolute or semi-quantification is achieved by normalizing these peak areas to the peak area of an appropriate internal standard (e.g., CE 17:0).[16]

Quantitative Data Summary

The following table presents representative concentrations of major cholesteryl ester species found in human plasma, illustrating the typical quantitative output of an LC-HRMS analysis.

Table 1: Representative Cholesteryl Ester Concentrations in Human Plasma

Cholesteryl Ester SpeciesFatty Acyl ChainConcentration Range (mg/g total protein)
CE (16:0)Palmitate1.5 - 3.0
CE (18:0)Stearate0.5 - 1.5
CE (18:1)Oleate4.0 - 8.0
CE (18:2)Linoleate10.0 - 20.0
CE (20:4)Arachidonate2.0 - 5.0
CE (22:6)Docosahexaenoate0.2 - 0.8
Note: These values are illustrative and can vary based on diet, age, and health status.

Dysregulation of Cholesterol Homeostasis in Cancer

In many cancer types, the pathways governing cholesterol metabolism are reprogrammed to support malignant growth. This involves increased cholesterol uptake and de novo synthesis, coupled with enhanced esterification by the enzyme Acyl-CoA:cholesterol acyltransferase 1 (ACAT1 or SOAT1), leading to the accumulation of CEs in lipid droplets.[12][13] This serves to mitigate the toxicity of excess free cholesterol and provides a reservoir of fatty acids for energy and membrane synthesis.[14]

G LDLR LDLR (Uptake) Cholesterol Free Cholesterol Pool LDLR->Cholesterol Increased DeNovo De Novo Synthesis (Mevalonate Pathway) DeNovo->Cholesterol Increased ACAT1 ACAT1 / SOAT1 (Esterification) Cholesterol->ACAT1 Efflux ABCA1 / ABCG1 (Efflux) Cholesterol->Efflux Decreased Proliferation Membrane Synthesis & Cell Proliferation Cholesterol->Proliferation CE Cholesteryl Esters (Storage) ACAT1->CE Increased LipidDroplet Lipid Droplets CE->LipidDroplet LipidDroplet->Proliferation Fatty Acid Supply

Caption: Dysregulation of cholesterol metabolism in cancer cells.

Conclusion

The LC-HRMS method detailed here provides a robust and sensitive platform for the comprehensive profiling of cholesteryl esters in diverse biological samples. This high-resolution approach enables the accurate identification and quantification of numerous CE species, offering valuable insights for researchers in basic science, clinical diagnostics, and drug development. The ability to precisely measure changes in CE profiles is essential for advancing our understanding of lipid-driven pathologies and for developing novel therapeutic strategies.

References

Troubleshooting & Optimization

Overcoming poor ionization of Cholesteryl tricosanoate in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the analysis of Cholesteryl tricosanoate (B1255869) and other cholesteryl esters (CEs) by Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: Why is the signal for my Cholesteryl tricosanoate sample so low in ESI-MS?

Cholesteryl esters, including this compound, are nonpolar lipids that inherently possess a weak dipole moment.[1] This chemical property makes them difficult to ionize using standard ESI conditions, which are more effective for polar and easily chargeable molecules.[2] Techniques like ESI are often inefficient for neutral, nonpolar compounds, leading to poor signal intensity when attempting to form standard protonated molecules ([M+H]+).[3][4]

Q2: What is the most effective strategy to improve the ionization of cholesteryl esters?

The most effective and widely used strategy is to facilitate the formation of cationic adducts rather than relying on protonation. By introducing a source of cations into the solvent, the cholesteryl ester can form a stable, charged complex that is readily detected by the mass spectrometer. The most common and successful approaches involve the formation of ammonium (B1175870) ([M+NH4]+), sodiated ([M+Na]+), or lithiated ([M+Li]+) adducts.[1][5][6][7]

Q3: How do I promote the formation of ammonium adducts ([M+NH4]+) for analysis?

Ammonium adducts are a popular choice for CE analysis. They readily form in the ESI source and produce a characteristic fragment ion upon collision-induced dissociation (CID), which is invaluable for specific detection.

To promote their formation, add a modifier such as ammonium acetate (B1210297) or ammonium formate (B1220265) to your solvent system. A final concentration of 5-10 mM is typically effective. These adducts can be analyzed in positive ion mode, where they will fragment to produce a diagnostic product ion of the cholesterol backbone at m/z 369.3.[6][8][9] This allows for highly specific detection using a precursor ion scan.

Q4: Are sodiated ([M+Na]+) or lithiated ([M+Li]+) adducts a better option?

Both sodium and lithium adducts are excellent alternatives.

  • Sodiated Adducts: These are easily formed by adding a sodium salt like sodium hydroxide (B78521) (NaOH) to the sample solution at a concentration of approximately 10 µM.[5] They are readily detected in positive ion mode.[10]

  • Lithiated Adducts: Studies have shown that lithiated adducts can provide enhanced ion intensity and more informative fragmentation compared to ammoniated or sodiated adducts.[1] They can be formed by adding salts such as lithium hydroxide (LiOH) or lithium chloride (LiCl).

Both lithiated and sodiated adducts of cholesteryl esters characteristically lose the neutral cholestane (B1235564) moiety upon fragmentation, which can be monitored using a neutral loss scan of 368.5 Da.[1][5][11]

Q5: What is the best MS/MS scan mode for selectively detecting this compound?

Using a specific MS/MS scan mode is crucial for distinguishing your analyte from a complex biological matrix. The best mode depends on the adduct you have chosen:

  • Precursor Ion Scan (PIS) for m/z 369.3: Use this mode when you are working with ammonium adducts ([M+NH4]+). The mass spectrometer will specifically detect all parent ions that fragment to produce the m/z 369.3 ion, which is characteristic of the cholesterol structure.[6][7]

  • Neutral Loss Scan (NLS) of 368.5 Da: This mode is ideal for sodiated or lithiated adducts . The instrument will detect any parent ion that loses a neutral mass of 368.5 Da (cholestane) during fragmentation, providing high specificity for all cholesteryl esters in the sample.[1][5]

Q6: Can I improve my signal by optimizing the ESI source parameters?

Yes, optimizing the ESI source settings can significantly enhance the signal of your target adduct and reduce unwanted in-source fragmentation.[12] Key parameters to adjust include capillary temperature, sheath and auxiliary gas flow rates, and spray voltage. A systematic optimization can lead to a 4- to 20-fold increase in peak intensity for cholesteryl esters by preserving the intact adduct for MS/MS analysis.[12]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No or Very Low Signal Poor ionization of the nonpolar molecule.Promote adduct formation. Add a modifier to your solvent (e.g., 5-10 mM ammonium acetate, ~10 µM NaOH, or ~100 µM LiOH).[1][5][6]
Weak Adduct Ion, Strong Fragment at m/z 369 Excessive in-source fragmentation.Optimize ESI source parameters. Try reducing the capillary temperature and spray voltage, and adjusting gas flow rates to ensure gentler ionization.[12]
Signal Suppression or Poor Reproducibility Lipid aggregation at high concentrations; matrix effects.Analyze samples at a lower concentration. Ensure the solvent system is appropriate to maintain solubility. Utilize an internal standard for accurate quantification.[13]
Interference from Isobaric Compounds Lack of analytical specificity in full scan mode.Do not use a full scan (survey) for quantification. Implement a specific MS/MS scan mode like Precursor Ion Scan for m/z 369.3 or Neutral Loss Scan of 368.5 Da to isolate CEs from other lipids.[1][5][6]

Data & Parameters

Table 1: Comparison of Ionization Strategies for Cholesteryl Esters
StrategyAdduct IonTypical ModifierKey MS/MS Scan ModeAdvantages & Notes
Ammonium Adduct [M+NH₄]⁺Ammonium Acetate or Formate (5-10 mM)Precursor Ion Scan of m/z 369.3[6]Most commonly used method. The m/z 369.3 fragment is highly specific to the cholesterol backbone.
Sodiated Adduct [M+Na]⁺Sodium Hydroxide or other Na⁺ salts (~10 µM)Neutral Loss Scan of 368.5 Da[5][11]Generates strong signals and allows for class-specific detection through neutral loss scanning.
Lithiated Adduct [M+Li]⁺Lithium Hydroxide or Lithium Chloride (~100 µM)Neutral Loss Scan of 368.5 Da[1]Offers enhanced ion intensity and fragmentation compared to other adducts.[1]
Table 2: Typical ESI-MS/MS Parameters for Cholesteryl Ester Analysis
ParameterExample SettingRationale
Ionization Mode Positive Ion ESIAdducts ([M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺) are positively charged.
Spray Voltage 3500 - 4000 VOptimized to achieve a stable spray and efficient ionization.[1][2]
Capillary Temp. 270 - 280 °CBalances desolvation with minimizing in-source fragmentation.[1][2]
Sheath Gas 8 - 10 (arbitrary units)Assists in nebulization and desolvation of the ESI droplets.[1][2]
Auxiliary Gas 5 (arbitrary units)Further aids in solvent evaporation.[1][2]
Collision Energy (CID) 22 - 25 eVOptimized to induce fragmentation of the CE adduct for MS/MS analysis.[1][6]

Experimental Protocols

Protocol 1: Sample Preparation for Adduct Formation (Direct Infusion)
  • Prepare a stock solution of your this compound standard or extracted lipid sample in a solvent like chloroform.

  • Dilute the stock solution to a final concentration of 5-20 µM in your infusion solvent. A common infusion solvent is methanol/chloroform (4:1, v/v).

  • Spike the final solution with the chosen modifier:

    • For Ammonium Adducts: Add ammonium acetate from a stock solution to a final concentration of 10 mM.

    • For Lithiated Adducts: Add LiOH from a stock solution to a final concentration of 100 µM.[1]

    • For Sodiated Adducts: Add NaOH from a stock solution to a final concentration of 10 µM.[5]

  • Vortex the solution gently to mix.

  • Infuse the sample directly into the ESI-MS at a flow rate of 3-5 µL/min.[1][5]

Protocol 2: MS/MS Method for Selective CE Detection via Neutral Loss Scan

This protocol is for detecting lithiated or sodiated CE adducts.

  • Set the mass spectrometer to positive ionization mode.

  • Optimize source parameters (voltage, gases, temperature) as described in Table 2 using your prepared standard.

  • Select the Neutral Loss Scan (NLS) mode.

  • Set the neutral loss mass to 368.5 Da .

  • Set the mass range to scan for parent ions (e.g., m/z 600-900, depending on the expected CE species).

  • Set the collision energy to approximately 25 eV.[1]

  • Acquire data. The resulting spectrum will show only the ions that have lost 368.5 Da, corresponding specifically to the cholesteryl esters in your sample.

Visualizations

workflow cluster_start Start cluster_problem Problem Identification cluster_solution Solution Pathway cluster_ms MS/MS Method cluster_end Result start Analysis of This compound problem Poor or No Signal in Full Scan? start->problem solution Implement Adduct Formation Strategy problem->solution Yes adduct_choice Select Adduct Type solution->adduct_choice nh4 Ammonium [M+NH₄]⁺ (Add NH₄OAc) adduct_choice->nh4 Ammonium li_na Lithium [M+Li]⁺ or Sodium [M+Na]⁺ (Add LiOH / NaOH) adduct_choice->li_na Alkali Metal pis Use Precursor Ion Scan (PIS) of m/z 369.3 nh4->pis nls Use Neutral Loss Scan (NLS) of 368.5 Da li_na->nls end_node Successful & Specific CE Detection pis->end_node nls->end_node

Troubleshooting workflow for cholesteryl ester analysis.

fragmentation cluster_ammonium Ammonium Adduct Fragmentation cluster_lithium Lithiated Adduct Fragmentation ce_nh4 [CE + NH₄]⁺ frag_369 Cholesterol Fragment m/z 369.3 ce_nh4->frag_369 CID ce_li [CE + Li]⁺ nl_368 Neutral Loss of Cholestane (368.5 Da) ce_li->nl_368 CID

Key fragmentation pathways for CE adducts in MS/MS.

References

Optimizing TLC Solvent Systems for Very Long-Chain Cholesteryl Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for optimizing Thin-Layer Chromatography (TLC) solvent systems, specifically for the separation of very long-chain cholesteryl esters.

Troubleshooting Guide

This guide addresses common issues encountered during the TLC analysis of complex lipids.

Question: My spots are streaking or appearing as elongated blobs. How can I fix this?

Answer: Spot streaking is a common issue in TLC and can be caused by several factors:

  • Sample Overloading: The most frequent cause is applying too much sample to the plate.[1][2] Try diluting your sample and reapplying it.[3][4]

  • Inappropriate Solvent Polarity: The polarity of your solvent system may not be suitable for your sample. A highly polar solvent can cause streaking with nonpolar compounds and vice-versa.[1]

  • Sample Acidity or Basicity: If your compound is acidic or basic, it can interact with the silica (B1680970) gel, causing streaking.[5] For acidic compounds, try adding a small amount (0.1–2.0%) of an organic acid like acetic or formic acid to the mobile phase. For basic compounds, add a similar amount of a base like triethylamine.[4]

  • High-Boiling Point Solvents in Sample: If your sample is dissolved in a high-boiling point solvent like DMF or DMSO, it may not fully evaporate after spotting, leading to a smear. You can try placing the spotted plate under a high vacuum for a few minutes before development.[6]

Question: I'm seeing poor separation between my cholesteryl esters and other lipids.

Answer: Achieving good resolution is critical. If your spots are too close together or overlapping, consider the following:

  • Adjusting Solvent System Polarity: The key to separation is finding the optimal polarity. For neutral lipids like cholesteryl esters, a common starting point is a mixture of nonpolar and slightly more polar solvents.[7][8] You can systematically vary the ratio of these solvents to improve separation.[9] For instance, if your compounds are running too close to the solvent front (high Rf), your eluent is too polar; decrease the proportion of the polar solvent. If they are staying near the baseline (low Rf), the eluent is not polar enough; increase the polar solvent's proportion.[4]

  • Double Development: For complex mixtures containing both polar and nonpolar lipids, a double development technique can be effective. First, develop the plate with a polar solvent system to separate the polar lipids. After drying the plate, re-develop it in a nonpolar system to separate the neutral lipids like cholesteryl esters.[7]

Question: My spots are not moving from the baseline (Rf value is too low). What should I do?

Answer: An Rf value close to zero indicates that your compounds have a strong affinity for the stationary phase (silica gel) and are not being carried up the plate by the mobile phase. This means your eluent is not polar enough.[4] To resolve this, you need to increase the polarity of your solvent system. This can be done by increasing the proportion of the more polar solvent in your mixture.

Question: All my spots are running near the solvent front (Rf value is too high). How do I correct this?

Answer: High Rf values suggest that your compounds have a low affinity for the stationary phase and are moving too quickly with the mobile phase. This indicates that your eluent is too polar.[4] You should decrease the polarity of the solvent system by increasing the proportion of the nonpolar solvent. The ideal Rf values for good separation are typically between 0.15 and 0.85.[9]

Question: The solvent front is running unevenly. Why is this happening?

Answer: An uneven solvent front can lead to inaccurate Rf calculations. Common causes include:

  • The TLC plate is tilted within the developing chamber.[3]

  • The chamber was disturbed or jostled during development.[3]

  • The silica on the plate is damaged or has flaked off at the edges.[1][5]

  • The chamber is not properly saturated with solvent vapor.

To prevent this, ensure the plate is placed vertically and centrally in the chamber and that the chamber remains undisturbed. Always inspect plates for damage before use.

Solvent System Reference Table

The table below summarizes common solvent systems used for the separation of various lipid classes, which can be adapted for optimizing the separation of very long-chain cholesteryl esters.

Solvent System (v/v/v)ComponentsTarget LipidsNotes
80:20:2Hexane (B92381) / Diethyl Ether / Acetic AcidNeutral lipids (free fatty acids, triacylglycerols, cholesterol, cholesteryl esters)[7]A good starting point for separating neutral lipid classes. Polar lipids remain at the origin.[7]
130:40:1.5Hexane / Ether / Acetic AcidSeparation of esterified cholesterol from total cholesterol[10]Used for isolating esterified cholesterol before quantification.[10]
70:30:1Hexane / Ether / Acetic AcidFatty acid methyl esters[11]Useful for purifying FAMEs after transmethylation of cholesteryl esters.[11]
84:15:1Petroleum Ether / Diethyl Ether / Acetic AcidNeutral lipids, including triglycerides[12]Petroleum ether is a less pure, cheaper alternative to hexane.[7]
Sequential System1. Toluene:Diethyl Ether:Ethyl Acetate:Acetic Acid (75:10:13:1.2) 2. Hexane:Diethyl Ether (94:6)Broad range of neutral lipids (mono-, di-, triglycerides, fatty acids, cholesterol)[13]A two-step development method for achieving excellent resolution of complex mixtures.[13]

Experimental Protocols

Protocol: TLC Separation of Very Long-Chain Cholesteryl Esters

  • Plate Preparation:

    • Handle the silica gel TLC plate only by the edges to avoid contaminating the surface.[1]

    • Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the plate. Do not use a pen, as the ink can chromatograph.[1]

    • Mark the lanes for your samples and standards on the origin line.

  • Sample Application:

    • Dissolve your lipid extract in a volatile solvent like chloroform (B151607) or a hexane/isopropanol mixture.[14]

    • Using a capillary tube or micropipette, apply a small spot (1-2 mm diameter) of your sample onto the designated lane on the origin line.[5]

    • Allow the solvent to completely evaporate between applications if you need to spot multiple times to increase concentration.[1][3]

  • Chamber Preparation and Development:

    • Pour the prepared mobile phase into the TLC chamber to a depth of about 0.5 cm, ensuring the level is below the origin line on your plate.[1]

    • Place a piece of filter paper (a wick) inside the chamber, making sure it is saturated with the solvent. This helps to ensure the chamber atmosphere is saturated with solvent vapor, which is crucial for reproducible results.[12]

    • Close the chamber and allow it to equilibrate for at least 20 minutes.

    • Carefully place the spotted TLC plate into the chamber and replace the lid.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to dry completely in a fume hood to remove all residual solvent.

    • Place the dried plate in a sealed chamber containing a few iodine crystals. The iodine vapor will react with the lipids, causing them to appear as yellow-brown spots.[7][12]

    • Alternatively, spray the plate with a visualization reagent like a potassium permanganate (B83412) solution (for compounds with double bonds) or use a charring method (e.g., spraying with sulfuric acid and heating) for universal detection.[3]

Visual Workflows

experimental_workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Mark Origin) spot_plate Spot Sample on Origin Line prep_plate->spot_plate prep_sample Dissolve Sample in Volatile Solvent prep_sample->spot_plate prep_chamber Prepare & Saturate Developing Chamber develop_plate Develop Plate in Chamber prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize Spots (e.g., Iodine Vapor) dry_plate->visualize analyze Calculate Rf Values & Analyze Results visualize->analyze

Caption: Experimental workflow for a typical TLC analysis.

troubleshooting_logic cluster_streaking Streaking Spot cluster_rf Poor Separation start Problem with TLC Result streak_q Is sample concentrated? start->streak_q rf_q Rf Value? start->rf_q streak_sol1 Dilute Sample streak_q->streak_sol1 Yes streak_sol2 Add Acid/Base to Eluent streak_q->streak_sol2 No rf_sol_high Decrease Eluent Polarity rf_q->rf_sol_high Too High rf_sol_low Increase Eluent Polarity rf_q->rf_sol_low Too Low

Caption: Decision tree for troubleshooting common TLC issues.

Frequently Asked Questions (FAQs)

Question: How do I choose a starting solvent system for separating very long-chain cholesteryl esters?

Answer: Very long-chain cholesteryl esters are highly nonpolar lipids. Therefore, a good starting point is a nonpolar solvent system. A mixture of hexane and diethyl ether is a classic choice for neutral lipid separation.[8] You can begin with a high ratio of hexane to diethyl ether (e.g., 90:10 v/v) and then adjust the ratio to optimize separation. Adding a small amount of acetic acid (1-2%) can help to sharpen spots if free fatty acids are present.[7]

Question: What is the purpose of chamber saturation and is it always necessary?

Answer: Chamber saturation is essential for achieving reproducible results. It involves allowing the solvent vapors to equilibrate with the liquid mobile phase within the sealed chamber before placing the plate inside. This ensures that the mobile phase composition remains constant as it moves up the plate, preventing a separation gradient that can lead to inconsistent Rf values and poor resolution. Using a filter paper wick helps to achieve saturation more quickly and evenly.[12]

Question: How can I visualize my separated cholesteryl ester spots if they are not colored?

Answer: Since most lipids are colorless, a visualization step is required after development. Common methods include:

  • Iodine Vapor: A non-destructive method where iodine reversibly binds to the double bonds in fatty acid chains, making the spots visible as yellow-brown areas.[7][12]

  • Potassium Permanganate (KMnO4) Stain: This stain reacts with compounds that can be oxidized, such as those with double or triple bonds (alkenes, alkynes), appearing as yellow spots on a purple background.[3]

  • Charring: A destructive but highly sensitive method. The plate is sprayed with a strong acid (like sulfuric acid) and then heated. The organic compounds are carbonized and appear as dark spots.

  • UV light: If your TLC plates contain a fluorescent indicator, compounds that absorb UV light will appear as dark spots when viewed under a UV lamp. However, many saturated lipids like cholesteryl esters may not be UV-active.[4]

References

Technical Support Center: Cholesteryl Tricosanoate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing with cholesteryl tricosanoate (B1255869) in reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common issue in HPLC where a peak appears asymmetrical, with a "tail" extending from the peak maximum. This can compromise peak integration, reduce resolution, and affect the accuracy of quantification. Below is a systematic guide to troubleshoot and resolve peak tailing for cholesteryl tricosanoate.

Isolating the Problem: A Step-by-Step Approach

When encountering peak tailing, it's crucial to determine if the issue affects all peaks or is specific to this compound. This distinction will help pinpoint the root cause.

Scenario 1: All Peaks are Tailing

If all peaks in your chromatogram exhibit tailing, the problem likely lies within the HPLC system itself.

  • Check for System Leaks: Even minor leaks in fittings, pump seals, or the injector can cause pressure fluctuations and lead to distorted peak shapes.

  • Inspect for Dead Volume: Excessive tubing length or poorly connected fittings can create dead volume, where the sample can diffuse and cause band broadening and tailing.[1] Ensure all connections are secure and use tubing with an appropriate internal diameter for your system.

  • Examine the Column Inlet Frit: A partially blocked column inlet frit can distort the sample flow path, causing tailing for all analytes. This can be a result of particulate matter from the sample or mobile phase. Backflushing the column (if recommended by the manufacturer) or replacing the frit may resolve the issue.[2]

  • Guard Column Contamination: If using a guard column, it may be contaminated or blocked. Replace the guard column to see if peak shape improves.[2]

Scenario 2: Only the this compound Peak is Tailing

If only the peak for this compound is tailing, the issue is likely related to chemical interactions between the analyte, the stationary phase, and the mobile phase.

  • Secondary Interactions with the Stationary Phase: Although this compound is non-polar, secondary interactions can still occur, particularly with residual silanol (B1196071) groups on the silica-based stationary phase.

    • Solution: Use a high-purity, end-capped C18 column to minimize the number of available silanol groups.

  • Analyte Overload: Injecting too much this compound can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Poor Solubility in the Mobile Phase: Due to its very long C23 alkyl chain, this compound has limited solubility in highly aqueous mobile phases and can even precipitate on the column, causing severe peak tailing.

    • Solution: Ensure your sample is completely dissolved in the injection solvent and that the injection solvent is miscible with the initial mobile phase. A high percentage of a strong organic solvent is necessary.

  • Inadequate Mobile Phase Strength: If the mobile phase is not strong enough to elute the highly non-polar this compound efficiently, it can lead to broad, tailing peaks.

    • Solution: Increase the percentage of the strong organic solvent (e.g., isopropanol (B130326) or acetonitrile) in your mobile phase. A gradient elution starting with a high organic content is often necessary for such hydrophobic molecules.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting mobile phase for this compound analysis on a C18 column?

A1: Due to the highly non-polar nature of this compound, a mobile phase with a high organic content is essential. A good starting point is a gradient elution using a mixture of isopropanol (IPA) and acetonitrile (B52724) (ACN) as the organic phase and water as the aqueous phase. For very long-chain cholesteryl esters, a mobile phase system of acetonitrile, isopropanol, and water is often effective.[3]

Example Gradient Program:

Time (min)% Acetonitrile% Isopropanol% Water
0.045505
35.05905
40.05905
40.145505
50.045505

This is a suggested starting point and should be optimized for your specific column and system.

Q2: How does temperature affect the peak shape of this compound?

A2: Increasing the column temperature (e.g., to 35-50°C) can significantly improve the peak shape for large, non-polar molecules like this compound. Higher temperatures reduce the viscosity of the mobile phase, leading to more efficient mass transfer and sharper peaks. It can also enhance the solubility of the analyte in the mobile phase.

Q3: Can the injection solvent cause peak tailing for this compound?

A3: Yes. The injection solvent should be as weak as or weaker than the initial mobile phase to ensure proper focusing of the analyte at the head of the column. Dissolving this compound in a very strong solvent (e.g., 100% isopropanol) and injecting it into a weaker mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase. Given the low solubility of this compound in highly aqueous solutions, a solvent like dichloromethane (B109758) or a high percentage of isopropanol may be necessary, but the injection volume should be kept small to minimize this effect.[3]

Q4: What is stationary phase collapse and could it be a problem for this compound analysis?

A4: Stationary phase collapse, or "phase dewetting," can occur with C18 columns when using highly aqueous mobile phases (typically >95% water). The long alkyl chains of the stationary phase fold in on themselves in the presence of a highly polar environment, leading to a loss of retention and poor peak shape. While this is less of a concern for the analysis of the very non-polar this compound which requires a high percentage of organic solvent, it is a crucial consideration during column washing and equilibration steps. Always ensure a gradual transition between highly organic and highly aqueous mobile phases.

Experimental Protocols

Recommended Protocol for RP-HPLC Analysis of this compound

This protocol is a starting point and may require optimization based on your specific instrumentation and sample matrix.

ParameterRecommendation
Column C18, 2.1-4.6 mm I.D., 100-150 mm length, ≤ 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Mobile Phase C Isopropanol
Gradient See Table in Q1
Flow Rate 0.2 - 1.0 mL/min (adjust based on column I.D.)
Column Temperature 35 - 50 °C
Injection Volume 1 - 10 µL
Sample Solvent Dichloromethane or a high percentage of Isopropanol
Detection UV (205-210 nm) or Charged Aerosol Detector (CAD)

Visual Troubleshooting Guides

Below are diagrams to assist in troubleshooting peak tailing issues.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed All_Peaks All Peaks Tailing? Start->All_Peaks Specific_Peak Only Cholesteryl Tricosanoate Tailing All_Peaks->Specific_Peak No System_Issue System Problem All_Peaks->System_Issue Yes Chemical_Issue Chemical Interaction or Method Problem Specific_Peak->Chemical_Issue Check_Leaks Check for Leaks System_Issue->Check_Leaks Check_Dead_Volume Inspect Connections for Dead Volume Check_Leaks->Check_Dead_Volume Check_Frit Examine/Backflush Column Inlet Frit Check_Dead_Volume->Check_Frit Replace_Guard Replace Guard Column Check_Frit->Replace_Guard Secondary_Interaction Secondary Silanol Interactions Chemical_Issue->Secondary_Interaction Overload Analyte Overload Chemical_Issue->Overload Solubility Poor Solubility Chemical_Issue->Solubility Mobile_Phase_Strength Inadequate Mobile Phase Strength Chemical_Issue->Mobile_Phase_Strength

Caption: A decision tree to diagnose the cause of peak tailing.

Experimental_Workflow cluster_prep Sample & System Preparation cluster_analysis HPLC Analysis cluster_troubleshooting Data Review & Troubleshooting Sample_Prep Dissolve this compound in appropriate solvent System_Equilibration Equilibrate Column with Initial Mobile Phase Conditions Sample_Prep->System_Equilibration Mobile_Phase_Prep Prepare Mobile Phases (A: H2O, B: ACN, C: IPA) Mobile_Phase_Prep->System_Equilibration Injection Inject Sample System_Equilibration->Injection Gradient_Elution Run Gradient Elution Injection->Gradient_Elution Detection Detect with UV or CAD Gradient_Elution->Detection Data_Analysis Analyze Chromatogram for Peak Shape Detection->Data_Analysis Peak_Tailing_Check Peak Tailing Present? Data_Analysis->Peak_Tailing_Check Optimize Optimize Method: - Increase Temperature - Adjust Gradient - Check for Overload Peak_Tailing_Check->Optimize Yes Good_Peak Symmetrical Peak (Proceed with Analysis) Peak_Tailing_Check->Good_Peak No Optimize->System_Equilibration Re-equilibrate & Re-inject

Caption: A workflow for the HPLC analysis of this compound.

References

Preventing degradation of Cholesteryl tricosanoate during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Cholesteryl Tricosanoate (B1255869) to minimize degradation and ensure the integrity of your research samples.

Frequently Asked Questions (FAQs)

Q1: What is Cholesteryl Tricosanoate and why is its stability important?

Q2: What are the main pathways of degradation for this compound?

As a cholesteryl ester, the primary degradation pathways for this compound are:

  • Hydrolysis: The ester bond can be cleaved, either chemically or enzymatically, to yield free cholesterol and tricosanoic acid. This can be accelerated by the presence of moisture and extreme pH conditions.[1][2]

  • Oxidation: While the tricosanoate fatty acid chain is saturated and thus less susceptible to oxidation than polyunsaturated fatty acids, the cholesterol moiety can still be oxidized.[3][4] Factors such as exposure to light, high temperatures, and the presence of metal ions can promote oxidation.[5][6]

Q3: What are the ideal storage temperatures for this compound?

For long-term storage, this compound should be kept in a freezer at -20°C or below.[7][8][9] Storing at these low temperatures significantly reduces the rates of both chemical and enzymatic degradation.[9] For short-term storage, refrigeration at 2-8°C may be acceptable, but for periods longer than a few days, freezing is recommended.

Q4: How should I store this compound – as a solid or in solution?

  • Solid Form: As a saturated lipid, this compound is relatively stable as a dry powder.[7] It should be stored in a tightly sealed glass container with a Teflon-lined cap to protect it from moisture and contaminants.

  • In Solution: If you need to store it in solution, dissolve it in a suitable organic solvent such as chloroform, hexane, or ethanol. It is critical to use high-purity solvents and store the solution in a glass vial with a Teflon-lined cap. To prevent oxidation, the vial's headspace should be flushed with an inert gas like argon or nitrogen before sealing.[7] Never store organic solutions of lipids in plastic containers, as plasticizers can leach into the solvent and contaminate your sample.[7]

Q5: Should I use antioxidants when storing this compound?

While the saturated fatty acid chain of tricosanoate is not prone to oxidation, the cholesterol molecule can be oxidized. Therefore, for long-term storage, especially in solution, the addition of an antioxidant is a good practice. Common antioxidants for lipids include butylated hydroxytoluene (BHT) and tocopherol (Vitamin E).[5][6] These should be used at low concentrations (e.g., 0.01-0.1%) to minimize potential interference in downstream applications.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in analytical chromatography (e.g., HPLC, GC-MS) corresponding to free cholesterol or tricosanoic acid. Sample degradation due to hydrolysis.- Review storage conditions. Ensure the sample was stored at ≤-20°C and protected from moisture. - If stored in solution, verify that high-purity, dry solvents were used. - Prepare fresh standards and samples for analysis.
Appearance of unknown peaks or a broad hump in the chromatogram. Sample degradation due to oxidation.- Protect samples from light and heat during storage and handling. - If storing in solution, ensure the vial was flushed with an inert gas (argon or nitrogen). - Consider adding an antioxidant like BHT to the storage solvent.
Inconsistent results between different aliquots of the same sample. Improper aliquoting or multiple freeze-thaw cycles.- Aliquot the sample into single-use vials upon receipt to avoid repeated warming and cooling. - When using a solid, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold powder.[7]
Poor solubility of the compound. The compound may have degraded or absorbed moisture.- Confirm the purity of the solvent. - Gently warm the solution and vortex to aid dissolution. - If the issue persists, the sample may be compromised, and a fresh sample should be used.

Summary of Storage Conditions

Parameter Recommendation for Solid Form Recommendation for Solution Form
Temperature ≤-20°C (long-term)≤-20°C (long-term)
Container Glass vial with Teflon-lined capGlass vial with Teflon-lined cap
Atmosphere Air (tightly sealed)Inert gas (Argon or Nitrogen)
Additives Not generally requiredAntioxidant (e.g., BHT, Tocopherol) recommended
Light Exposure Store in the dark (e.g., in a box or amber vial)Store in the dark (e.g., in a box or amber vial)

Experimental Protocols

Protocol 1: Stability Assessment of this compound via HPLC

This protocol outlines a method to assess the stability of this compound under different storage conditions.

1. Sample Preparation: a. Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., 2-propanol:chloroform, 1:1 v/v). b. Aliquot the stock solution into several glass vials with Teflon-lined caps. c. For half of the vials, flush the headspace with nitrogen gas before sealing. d. Prepare a set of vials with and without an antioxidant (e.g., 0.05% BHT).

2. Storage Conditions: a. Store the prepared vials under different conditions: i. -20°C ii. 4°C iii. Room temperature (as a stress condition) b. Include vials stored in the dark versus exposed to ambient light for each temperature.

3. Time Points for Analysis: a. Analyze a fresh sample at Time 0. b. Analyze samples from each storage condition at regular intervals (e.g., 1 week, 1 month, 3 months, 6 months).

4. HPLC Analysis: a. Use a reverse-phase C18 column. b. A typical mobile phase could be a gradient of acetonitrile (B52724) and isopropanol. c. Use a UV detector (e.g., at 205 nm) or an evaporative light scattering detector (ELSD). d. Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the this compound peak.

5. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to Time 0. b. Compare the degradation rates under the different storage conditions.

Protocol 2: Analysis of Hydrolysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for quantifying the products of hydrolysis.

1. Sample Derivatization: a. Evaporate the solvent from the stored sample under a stream of nitrogen. b. To analyze for free tricosanoic acid, perform methylation to convert it to its fatty acid methyl ester (FAME). A common method is using BF3-methanol. c. To analyze for free cholesterol, perform silylation using a reagent like BSTFA to form a trimethylsilyl (B98337) (TMS) ether derivative.

2. GC-MS Analysis: a. Use a suitable capillary column (e.g., a non-polar or medium-polarity column). b. Program the oven temperature to separate the derivatized analytes. c. Use mass spectrometry to identify and quantify the FAME of tricosanoic acid and the TMS-ether of cholesterol based on their characteristic mass spectra.[1]

3. Quantification: a. Use internal standards (e.g., a different chain length fatty acid and a sterol like stigmasterol) added before derivatization for accurate quantification.

Visualizations

degradation_pathway CT This compound Degradation Degradation CT->Degradation Factors: Heat, Light, Moisture, Oxygen, Metals Hydrolysis Hydrolysis Degradation->Hydrolysis Oxidation Oxidation Degradation->Oxidation FC Free Cholesterol Hydrolysis->FC TA Tricosanoic Acid Hydrolysis->TA OxidizedProducts Oxidized Products Oxidation->OxidizedProducts

Caption: Factors leading to the degradation of this compound.

experimental_workflow start Start: Cholesteryl Tricosanoate Sample prep Sample Preparation (Solid or Solution in Solvent) start->prep storage Storage Conditions (Temp, Light, Atmosphere) prep->storage analysis Analytical Testing (HPLC, GC-MS) storage->analysis Time Points data Data Analysis (Purity Assessment) analysis->data end End: Stability Report data->end

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Quantification of Cholesteryl Tricosanoate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Cholesteryl tricosanoate (B1255869) in plasma.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying Cholesteryl tricosanoate in plasma?

The primary challenges in quantifying this compound, a very-long-chain cholesteryl ester, in plasma include its low endogenous concentrations, its hydrophobic nature, and the significant potential for matrix effects from the complex plasma sample.[1] Plasma contains high concentrations of proteins and phospholipids (B1166683) that can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement and inaccurate quantification.[2]

Q2: Why is a stable isotope-labeled internal standard essential for accurate quantification?

A stable isotope-labeled internal standard (SIL-IS), such as deuterated this compound, is crucial because it has nearly identical chemical and physical properties to the analyte.[1][3][4] This allows it to co-elute chromatographically and experience similar matrix effects, extraction recovery, and ionization efficiencies.[4] By normalizing the signal of the analyte to the signal of the SIL-IS, variations introduced during sample preparation and analysis can be compensated for, leading to highly accurate and precise quantification.[3]

Q3: What are the recommended storage conditions for plasma samples to ensure the stability of this compound?

To ensure the stability of cholesteryl esters, including this compound, plasma samples should be stored at -80°C.[5][6] Studies have shown that fatty acid profiles in serum and plasma remain stable for up to 10 years at this temperature.[5] Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of lipids.[7][8] It is recommended to aliquot samples into smaller volumes before freezing to prevent the need for repeated thawing of the entire sample.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity
Possible Cause Troubleshooting Step
Sample Preparation Inefficiency Ensure complete lipid extraction. For very-long-chain cholesteryl esters, a robust extraction method like a modified Folch or Bligh-Dyer extraction using chloroform:methanol is recommended.[9][10] Ensure the final extract is completely dried down before reconstitution to remove all extraction solvents.
Analyte Degradation Cholesteryl esters can be susceptible to degradation. Ensure samples are processed promptly and stored at -80°C.[5][6] Avoid prolonged exposure to room temperature.
Suboptimal LC-MS/MS Conditions Optimize the mobile phase composition and gradient to ensure good chromatographic separation from interfering lipids. For cholesteryl esters, reversed-phase chromatography is commonly used.[11][12] Optimize MS parameters, including ionization source settings (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for this compound and its internal standard. The use of atmospheric pressure chemical ionization (APCI) can be advantageous for nonpolar compounds like cholesteryl esters.[13]
Matrix Effects Significant ion suppression is a common issue. Implement a more rigorous sample cleanup method to remove phospholipids and other interfering components (see Issue 2).
Issue 2: High Variability and Poor Reproducibility
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Automate the sample preparation steps where possible to minimize human error.[14] Ensure precise and consistent addition of the internal standard to all samples, standards, and quality controls at the beginning of the extraction process.[3]
Significant Matrix Effects The primary cause of variability is often the matrix effect from phospholipids.[2] Consider implementing a sample preparation strategy specifically designed to remove phospholipids, such as solid-phase extraction (SPE) with a phospholipid removal plate or liquid-liquid extraction (LLE) optimized for neutral lipids.[9]
Instrument Contamination Carryover from previous injections can lead to variability. Implement a robust wash cycle between samples, including strong organic solvents, to clean the injector and column.
Improper Internal Standard Use Ensure the concentration of the internal standard is appropriate and that it is added to every sample, calibrator, and QC sample. The internal standard should be structurally as similar as possible to the analyte. A stable isotope-labeled version of this compound is the ideal choice.[3][4]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)
  • To 100 µL of plasma in a glass tube, add a known amount of a suitable stable isotope-labeled internal standard for this compound (e.g., d7-Cholesteryl tricosanoate).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 1 minute.[1]

  • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.[1]

  • Centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic layer (chloroform layer) containing the lipids into a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a solvent compatible with your LC-MS system (e.g., methanol:isopropanol 1:1, v/v).[4]

Protocol 2: Matrix Effect Evaluation

The matrix effect can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked plasma sample to the peak area of the analyte in a neat solution at the same concentration.[2]

  • Set A (Analyte in Neat Solution): Prepare a solution of this compound in the reconstitution solvent at a known concentration.

  • Set B (Analyte in Post-Extraction Spiked Matrix): Extract a blank plasma sample using the chosen lipid extraction protocol. After the evaporation step, reconstitute the extract with the same this compound solution prepared for Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) as follows:

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Cholesteryl Ester Analysis

Sample Preparation MethodTypical Recovery (%)Phospholipid Removal EfficiencyThroughputKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 105LowHighSimple, fast, and inexpensive.High risk of significant matrix effects from co-extracted phospholipids.[15][16]
Liquid-Liquid Extraction (LLE) 80 - 110Moderate to HighMediumGood removal of proteins and some polar interferences. Can be optimized for neutral lipids.Can be labor-intensive and may have lower reproducibility if not automated.[9]
Solid-Phase Extraction (SPE) 90 - 115HighMedium to HighExcellent for removing interfering substances, including phospholipids. Can be automated.Can be more expensive and may require method development to optimize recovery.[9]

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Very-Long-Chain Fatty Acids (as a proxy for this compound)

ParameterTypical Value
Linearity (r²) > 0.99[1]
Lower Limit of Quantification (LLOQ) 0.05 - 5.0 µg/kg[17]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%
Recovery (%) 85 - 115%
Matrix Effect (%) 85 - 115%

Mandatory Visualization

Workflow_for_Cholesteryl_Tricosanoate_Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification cluster_troubleshooting Troubleshooting & Mitigation Plasma Plasma Sample Collection (Store at -80°C) IS_Spike Spike with Stable Isotope-Labeled Internal Standard Plasma->IS_Spike Extraction Lipid Extraction (e.g., LLE or SPE) IS_Spike->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Matrix_Effect Matrix Effect (Ion Suppression/ Enhancement) Extraction->Matrix_Effect Reconstitution Reconstitution in LC-compatible solvent Evaporation->Reconstitution LC_Separation Reversed-Phase LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calc Calculate Analyte/IS Peak Area Ratio Integration->Ratio_Calc Calibration Quantify using Calibration Curve Ratio_Calc->Calibration Final_Result Final Concentration (ng/mL) Calibration->Final_Result Optimize_Cleanup Optimize Sample Cleanup (e.g., Phospholipid Removal) Matrix_Effect->Optimize_Cleanup Optimize_Cleanup->Extraction Feedback Loop

Workflow for this compound Quantification.

References

Technical Support Center: Gas Chromatography of Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the gas chromatographic (GC) resolution of cholesteryl ester isomers.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution between cholesteryl ester isomers with different degrees of unsaturation (e.g., cholesteryl oleate (B1233923) and cholesteryl linoleate)?

A: This is a common issue and typically points to the selection of an inappropriate GC column. The resolution of cholesteryl ester isomers based on the degree of unsaturation in their fatty acid chain is highly dependent on the polarity of the stationary phase.

  • Nonpolar Columns: Standard nonpolar columns (e.g., those with a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane phase like DB-1 or DB-5) separate compounds primarily by their boiling points and total carbon number.[1] Cholesteryl esters with the same carbon number but a different number of double bonds (e.g., stearate (B1226849) 18:0, oleate 18:1, linoleate (B1235992) 18:2) have very similar boiling points and will often co-elute on these columns.[2]

  • Polar Columns: To resolve isomers based on the degree of unsaturation, a more polar stationary phase is required.[1] Highly polar cyanopropyl phases or specialized ionic liquid (IL) columns have shown excellent capabilities in separating these types of isomers.[2] For example, an ionic liquid column can resolve cholesteryl esters of stearic (18:0), oleic (18:1), linoleic (18:2), and α-linolenic (18:3) acids.[2]

Recommendation: If your primary goal is to separate cholesteryl ester isomers by their degree of unsaturation, switch to a polar or highly polar GC column.

Table 1: Comparison of GC Columns for Cholesteryl Ester Isomer Separation

Column TypeStationary Phase ExampleSeparation PrincipleResolution of Unsaturated Isomers (e.g., 18:1 vs. 18:2)
Nonpolar 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5ms)Carbon Number / Boiling PointPoor to None[1][2]
Polar Cyanopropylphenyl Polysiloxane (e.g., Silar 10C)Degree of UnsaturationGood[1]
Highly Polar Ionic Liquid (e.g., SLB-IL111)Degree of UnsaturationExcellent[2]
Q2: How can I optimize my oven temperature program to improve the separation of a complex mixture of cholesteryl esters?

A: The temperature program is a critical parameter for achieving good resolution in GC.[3] Since cholesteryl esters are high-boiling compounds, a well-designed temperature ramp is essential.[2] An isothermal analysis is generally not suitable for complex mixtures.[4]

Systematic Approach to Optimization:

  • Initial Temperature & Hold: The initial oven temperature should be low enough to allow for proper focusing of the analytes at the head of the column after injection, especially when using a splitless injection.[4] A common starting point is 40-60°C.[5] An initial hold time may be necessary to improve the resolution of more volatile components, but for high-boiling cholesteryl esters, the primary focus is on the ramp.

  • Ramp Rate: The ramp rate has the most significant impact on the resolution of peaks that elute during the temperature ramp.

    • Slower Ramps (e.g., 2-5°C/min): Increase the interaction time with the stationary phase, which generally improves resolution between closely eluting peaks.

    • Faster Ramps (e.g., 10-20°C/min): Decrease analysis time and can improve peak shape (making them sharper), but may sacrifice resolution. A good starting "scouting" ramp rate is 10°C/min.[5] Adjust from there based on the initial results.

  • Final Temperature & Hold: The final temperature should be high enough to ensure all cholesteryl esters elute from the column. Hold this temperature for several minutes (e.g., 10-15 min) to "bake out" any remaining high-boiling compounds and clean the column for the next injection.[5] Be careful not to exceed the column's maximum operating temperature.

Table 2: Example Temperature Program for Cholesteryl Ester Analysis

ParameterInitial ValueRamp 1Ramp 2Final Hold
Temperature 180 °C15 °C/min to 270 °C5 °C/min to 320 °C320 °C for 10 min
Hold Time 1 min--10 min
Note: This is an example and must be optimized for your specific column, analytes, and instrument.
Q3: My cholesteryl ester peaks are showing significant tailing or fronting. What are the common causes and solutions?

A: Asymmetrical peak shapes compromise resolution and quantification. Both tailing and fronting have distinct causes.

Peak Tailing: This is often caused by active sites within the GC system that can interact with the analytes.[6]

  • Contaminated Inlet Liner: The glass liner in the injector can accumulate non-volatile residues.

    • Solution: Replace the liner regularly. Using a liner with glass wool can help trap non-volatile material, but the wool itself can also become an active site.

  • Column Contamination: Non-volatile matrix components can accumulate at the head of the column.

    • Solution: Trim the first 10-20 cm of the column. If the problem persists, the column may be damaged and require replacement.[7]

  • Active Silanol (B1196071) Groups: Exposed silanol groups on the column stationary phase or liner can cause tailing.

    • Solution: Use a highly inert column (e.g., "ms" grade columns) and deactivated liners.[8]

Peak Fronting: This is most commonly a result of column overload.[4]

  • Sample Too Concentrated: Too much analyte is being injected onto the column.

    • Solution 1: Dilute the sample and re-inject.

    • Solution 2: If using split injection, increase the split ratio.

G cluster_troubleshooting Troubleshooting Poor Peak Shape start Observe Asymmetrical Peak Shape peak_type Tailing or Fronting? start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting cause_tailing Potential Causes: - Active Sites - Contamination tailing->cause_tailing solution_tailing Solutions: 1. Replace Inlet Liner 2. Trim Column Head 3. Use Inert Consumables cause_tailing->solution_tailing end_node Improved Peak Shape solution_tailing->end_node cause_fronting Potential Cause: - Column Overload fronting->cause_fronting solution_fronting Solutions: 1. Dilute Sample 2. Increase Split Ratio cause_fronting->solution_fronting solution_fronting->end_node G cluster_workflow Sample Preparation Workflow for Cholesteryl Esters start Biological Sample extraction Lipid Extraction (e.g., Bligh & Dyer) start->extraction load Load Sample onto SPE Cartridge extraction->load spe_prep SPE Column Conditioning (Hexane) spe_prep->load elute Elute Cholesteryl Esters (Hexane:Diethyl Ether) load->elute evap Evaporate & Reconstitute in Injection Solvent elute->evap gc_analysis GC Analysis evap->gc_analysis

References

Troubleshooting in-source fragmentation of cholesteryl esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometry analysis of cholesteryl esters, with a specific focus on in-source fragmentation.

Troubleshooting Guide: In-Source Fragmentation of Cholesteryl Esters

In-source fragmentation (ISF) is a common phenomenon in electrospray ionization (ESI) mass spectrometry that can complicate the identification and quantification of lipids like cholesteryl esters.[1][2][3][4] It occurs in the intermediate pressure region of the mass spectrometer, between the ion source and the mass analyzer.[3][4] For cholesteryl esters, ISF typically results in the neutral loss of the fatty acid moiety, generating a characteristic cholestadiene fragment ion at m/z 369.35.[5][6] This can lead to an underestimation of the intact cholesteryl ester signal and potential misidentification of the fragment as free cholesterol.[5]

Problem: High Degree of In-Source Fragmentation Observed

Symptoms:

  • Low intensity of the precursor ion for the intact cholesteryl ester.

  • High intensity of the cholestadiene fragment ion (m/z 369.35).

  • Inaccurate quantification of cholesteryl ester species.

Possible Causes and Solutions:

CauseRecommended Solution
High Ion Transfer Tube (ITT) Temperature Gradually decrease the ITT temperature in increments of 25°C and monitor the intensity of the precursor and fragment ions. A systematic evaluation on Orbitrap instruments showed that lower temperatures can significantly reduce fragmentation.[1][2]
High Funnel Radio Frequency (RF) Level Reduce the RF level. On some platforms, RF levels above 30% can dramatically increase the ISF of labile lipids like cholesteryl esters.[1]
Harsh Source Ionization Conditions Optimize source parameters such as capillary temperature, spray voltage, and gas flow rates (sheath, auxiliary, and sweep gas).[7] A systematic approach to optimizing these parameters can lead to a significant increase in the peak intensity of intact cholesteryl esters.[7]
Instrument Source Design The design of the ion source can influence the extent of ISF.[1] If available, testing on an instrument with a different source design may be beneficial. For example, lower-flow ESI sources are designed to minimize in-source fragmentation.[7]

Experimental Protocol: Optimization of ESI Source Parameters

This protocol provides a general framework for optimizing ESI source parameters to minimize the in-source fragmentation of cholesteryl esters. The specific values will need to be optimized for your instrument and sample.

  • Prepare a Standard Solution: Prepare a solution of a representative cholesteryl ester standard (e.g., Cholesteryl Oleate) at a known concentration in an appropriate solvent (e.g., isopropanol/acetonitrile/water 60:35:5 v/v/v with 0.1% formic acid and 0.5 mmol/L ammonium (B1175870) formate).[1]

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate.

  • Systematic Parameter Adjustment:

    • Ion Transfer Temperature (ITT): Start at a higher temperature (e.g., 350°C) and acquire full MS spectra. Gradually decrease the temperature in 25°C steps (e.g., down to 175°C), acquiring spectra at each step.[1]

    • Funnel RF Level: Set the ITT to a moderate value. Start with a higher RF level (e.g., 50%) and decrease it in 5% increments (e.g., down to 15%), acquiring spectra at each setting.[1]

    • Other Source Parameters: Individually adjust other relevant parameters like spray voltage, sheath gas flow rate, and auxiliary gas flow rate, monitoring the ion intensities.[7]

  • Data Analysis: For each condition, calculate the ratio of the fragment ion intensity (m/z 369.35) to the precursor ion intensity of the intact cholesteryl ester. The optimal condition will be the one that provides the best signal-to-noise for the precursor ion while minimizing this ratio.

Quantitative Data Summary: Effect of ITT and RF Level on Cholesteryl Ester Fragmentation

The following table summarizes the observed trends of in-source fragmentation for cholesteryl esters based on systematic evaluations on Orbitrap-based mass spectrometers.[1]

Instrument PlatformParameterRange TestedObservation
Orbitrap Fusion LumosITT (°C)175 - 350Increased temperature generally leads to higher ISF.
Funnel RF Level (%)15 - 50RF levels above 30% significantly increase ISF, with fragmentation reaching up to 83%.[1]
Q Exactive HF-XITT (°C)175 - 350Similar trend of increased fragmentation with higher temperatures.
Funnel RF Level (%)15 - 50Increased RF levels lead to higher ISF.
Q Exactive HFITT (°C)175 - 350Temperature effects on fragmentation are observed.
Funnel RF Level (%)15 - 50Less pronounced increase in ISF with higher RF levels compared to the other platforms.

Frequently Asked Questions (FAQs)

Q1: What is the primary in-source fragment of cholesteryl esters?

The primary in-source fragment of cholesteryl esters in positive ion mode is the cholestadiene ion, which has a mass-to-charge ratio (m/z) of 369.35.[5][6] This is formed by the neutral loss of the fatty acid chain from the precursor ion.

Q2: Can in-source fragmentation be completely eliminated?

While it may not be possible to completely eliminate in-source fragmentation, it can be significantly reduced by carefully optimizing the mass spectrometer's source parameters.[8] The goal is to find a balance between efficient ionization and minimal fragmentation.

Q3: How does in-source fragmentation affect quantitative analysis?

In-source fragmentation can lead to the underestimation of the intact cholesteryl ester concentration because a portion of the precursor ions are lost before detection.[9] It is crucial to minimize fragmentation to ensure accurate quantification.

Q4: Are there alternative ionization techniques that produce less fragmentation?

Atmospheric pressure chemical ionization (APCI) can also be used for the analysis of cholesteryl esters and may offer different fragmentation patterns.[10] In some applications, in-source collision-induced dissociation with APCI has been used to intentionally and reproducibly fragment cholesteryl esters for targeted analysis.[10]

Q5: Can chromatographic separation help in identifying in-source fragments?

Yes, liquid chromatography can help distinguish between true biological molecules and in-source fragments.[3][4] Since the fragment is generated from the precursor ion within the mass spectrometer, it will have the same retention time as the parent cholesteryl ester. This co-elution is a strong indicator that the lower mass ion is a fragment.

Visualizations

TroubleshootingWorkflow Start High In-Source Fragmentation of Cholesteryl Esters Check_ITT Is Ion Transfer Temperature Optimized? Start->Check_ITT Adjust_ITT Decrease ITT in 25°C Increments Check_ITT->Adjust_ITT No Check_RF Is Funnel RF Level Optimized? Check_ITT->Check_RF Yes Adjust_ITT->Check_RF Adjust_RF Decrease RF Level Check_RF->Adjust_RF No Check_Source Are Other Source Parameters Optimized? Check_RF->Check_Source Yes Adjust_RF->Check_Source Adjust_Source Optimize Spray Voltage and Gas Flow Rates Check_Source->Adjust_Source No Consider_Alt Consider Alternative Ionization or Instrument Check_Source->Consider_Alt Yes Adjust_Source->Consider_Alt End Fragmentation Minimized Consider_Alt->End

Caption: Troubleshooting workflow for minimizing in-source fragmentation.

FragmentationPathway CE Intact Cholesteryl Ester [M+NH4]+ Fragment Cholestadiene Fragment [M-FA+H]+ m/z 369.35 CE->Fragment In-Source Fragmentation NL Neutral Loss of Fatty Acid

References

Technical Support Center: Enhancing the Solubility of Cholesteryl Tricosanoate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively solubilizing Cholesteryl Tricosanoate (B1255869) for in vitro assays. Given its long acyl chain, this cholesteryl ester presents significant solubility challenges in aqueous assay environments. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in solubilizing Cholesteryl Tricosanoate?

This compound is a highly lipophilic molecule due to the presence of the large cholesterol moiety and the long C23 fatty acid chain. This results in very low aqueous solubility, making it difficult to prepare homogenous solutions for in vitro assays. Direct addition to aqueous buffers will likely result in precipitation and inaccurate results.

Q2: What are the general strategies to improve the solubility of highly lipophilic compounds like this compound?

Several approaches can be employed to enhance the solubility of lipids for cell culture and in vitro assays.[1][2][3] These include:

  • Use of organic solvents: Initially dissolving the compound in a water-miscible organic solvent.

  • Detergents/Surfactants: Incorporating non-ionic detergents to form micelles that encapsulate the lipid.[3]

  • Cyclodextrins: Using cyclodextrins to form inclusion complexes, thereby increasing the apparent water solubility of the lipid.[1][2]

  • Carrier Proteins: Complexing the lipid with a soluble carrier protein like bovine serum albumin (BSA).[3]

  • Liposome Formation: Encapsulating the compound within lipid bilayers of liposomes.

  • Emulsions: Creating stable emulsions of the lipid in the aqueous medium.[2]

Q3: What organic solvents are recommended for preparing a stock solution of this compound?

For initial solubilization, organic solvents in which cholesteryl esters are readily soluble should be used. Chloroform (B151607) or a mixture of chloroform and methanol (B129727) (e.g., 2:1 v/v) are common choices for dissolving cholesteryl esters.[4][5] For cell-based assays, it is crucial to then evaporate the organic solvent and redissolve the lipid in a vehicle compatible with the cells.

Q4: Can I use DMSO to dissolve this compound?

While DMSO is a common solvent for many small molecules, its effectiveness for highly lipophilic compounds like long-chain cholesteryl esters can be limited. It is advisable to test the solubility in DMSO, but be prepared for potential precipitation when diluted into aqueous assay buffers. If using DMSO, keeping the final concentration in the assay medium low (typically <0.5%) is critical to avoid solvent-induced artifacts.

Q5: How should I store a stock solution of this compound?

Stock solutions in organic solvents like chloroform should be stored at -20°C or lower in tightly sealed glass vials to prevent solvent evaporation and sample degradation. It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Precipitation upon dilution into aqueous buffer The compound's solubility limit in the aqueous medium has been exceeded.- Increase the concentration of the solubilizing agent (e.g., detergent, cyclodextrin).- Decrease the final concentration of this compound in the assay.- Use a different solubilization method (e.g., switch from detergent to cyclodextrin).- Ensure the pH of the buffer is optimal for solubility.
Inconsistent assay results Inhomogeneous solution or aggregation of the compound.- Vortex or sonicate the final solution to ensure homogeneity.- Prepare fresh dilutions for each experiment.- Visually inspect for any signs of precipitation before use.- Consider filtering the solution through a compatible filter if appropriate for the chosen solubilization method.
Cell toxicity or altered cell morphology The solvent or solubilizing agent is toxic to the cells at the concentration used.- Perform a vehicle control experiment to assess the toxicity of the solvent/solubilizing agent alone.- Reduce the final concentration of the solvent or solubilizing agent in the assay.- Switch to a more biocompatible solubilizing agent, such as cyclodextrins or lipid-based delivery systems.[1][2]
Difficulty dissolving the compound initially The chosen solvent is not appropriate for this highly lipophilic molecule.- Use a more non-polar solvent for the initial stock solution, such as chloroform or a chloroform:methanol mixture.[4][5]- Gentle warming and vortexing may aid in dissolution.

Data Presentation: Comparison of Solubilization Strategies

StrategyPrincipleAdvantagesDisadvantagesTypical Agents
Organic Co-solvents Increase the polarity of the bulk solvent.Simple to prepare.Can be toxic to cells; risk of precipitation upon dilution.DMSO, Ethanol
Detergents/Surfactants Form micelles that encapsulate the lipid.Effective at increasing solubility.Can disrupt cell membranes and interfere with some assays.[6]Tween® 80, Triton™ X-100[2][3]
Cyclodextrins Form water-soluble inclusion complexes.Generally low cell toxicity; can improve bioavailability.[1][2]May have limited loading capacity; potential to interact with cell membrane components.Methyl-β-cyclodextrin
Carrier Proteins Bind to the lipid and carry it in solution.Biocompatible; mimics in vivo transport.Can be expensive; may have non-specific effects.Bovine Serum Albumin (BSA)[3]
Liposomes/Emulsions Encapsulate the lipid within a lipid-based particle.High loading capacity; good biocompatibility.More complex preparation; potential for instability.Phosphatidylcholine[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weigh the desired amount of this compound in a sterile glass vial.

  • Add a sufficient volume of chloroform or a 2:1 (v/v) chloroform:methanol solution to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the mixture until the solid is completely dissolved. Gentle warming in a water bath may be necessary.

  • Store the stock solution at -20°C under an inert atmosphere.

Protocol 2: Solubilization using Methyl-β-cyclodextrin for Cell-Based Assays
  • Aliquot the required volume of the this compound stock solution into a sterile glass tube.

  • Evaporate the organic solvent under a gentle stream of nitrogen gas. Ensure all solvent is removed.

  • Prepare a stock solution of methyl-β-cyclodextrin in serum-free cell culture medium or a suitable buffer (e.g., PBS). The concentration will need to be optimized, but a starting point could be a 10:1 molar ratio of cyclodextrin (B1172386) to this compound.

  • Add the methyl-β-cyclodextrin solution to the dried this compound film.

  • Incubate the mixture at 37°C for at least 1 hour with intermittent vortexing or sonication to facilitate the formation of the inclusion complex.

  • The resulting solution can then be further diluted in cell culture medium for your assay. A final sterile filtration step using a low protein binding filter (e.g., 0.22 µm PVDF) may be considered.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_solubilization Solubilization for Assay weigh Weigh this compound dissolve Dissolve in Chloroform/Methanol weigh->dissolve store Store at -20°C dissolve->store evaporate Evaporate Solvent store->evaporate Aliquot Stock add_vehicle Add Solubilization Vehicle (e.g., Cyclodextrin Solution) evaporate->add_vehicle incubate Incubate/Sonicate add_vehicle->incubate dilute Dilute in Assay Medium incubate->dilute Perform In Vitro Assay Perform In Vitro Assay dilute->Perform In Vitro Assay

Caption: Workflow for preparing and solubilizing this compound.

troubleshooting_logic start Precipitation Observed? increase_solubilizer Increase Solubilizer Conc. start->increase_solubilizer Yes proceed Proceed with Assay start->proceed No decrease_ct Decrease CT Conc. increase_solubilizer->decrease_ct change_method Change Solubilization Method decrease_ct->change_method check_toxicity Vehicle Control for Toxicity change_method->check_toxicity toxic Toxic check_toxicity->toxic Yes not_toxic Not Toxic check_toxicity->not_toxic No reduce_vehicle Reduce Vehicle Conc. toxic->reduce_vehicle not_toxic->proceed change_vehicle Change Vehicle reduce_vehicle->change_vehicle

Caption: Troubleshooting logic for solubility and toxicity issues.

References

Minimizing interference in lipid extracts for Cholesteryl tricosanoate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize interference in lipid extracts during the analysis of Cholesteryl tricosanoate (B1255869) and other cholesteryl esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in cholesteryl ester analysis?

Interference in cholesteryl ester (CE) analysis can arise from multiple sources throughout the experimental workflow. Key contributors include:

  • Matrix Effects: Co-extracted substances from the biological sample (e.g., salts, phospholipids, triacylglycerols) can suppress or enhance the ionization of the target analyte, Cholesteryl tricosanoate, in the mass spectrometer.[1]

  • Isobaric Overlap: Other lipid classes, particularly diacylglycerols (DAGs), can have molecular ions that are isobaric (having the same nominal mass) with CEs, making it difficult to distinguish them in a single-stage mass spectrometry analysis.[2]

  • Contamination: Impurities from solvents, plasticizers from labware, and cross-contamination between samples can introduce interfering peaks in the chromatogram.[3]

  • Lipid Degradation: Enzymatic or oxidative degradation of lipids during sample collection and handling can alter the lipid profile and generate interfering byproducts.[1]

Q2: Why is the choice of an internal standard critical for accurate quantification?

Internal standards are essential for precise and accurate quantification in mass spectrometry-based lipid analysis.[1][4] An ideal internal standard, such as an isotope-labeled cholesteryl ester (e.g., cholesterol-d7) or a CE with an odd-chain fatty acid (e.g., cholesteryl heptadecanoate), is added to the sample in a known quantity before extraction.[1][5] This allows for the correction of variability introduced during sample preparation, extraction efficiency, and mass spectrometry analysis, including matrix-induced ion suppression.[1][4]

Q3: What are the main challenges in analyzing neutral lipids like this compound by LC-MS?

Analyzing neutral, non-polar lipids like this compound presents several challenges for liquid chromatography-mass spectrometry (LC-MS):

  • Poor Ionization: CEs lack easily ionizable functional groups, resulting in weak signal intensity with standard electrospray ionization (ESI).[2][6] Forming adducts with cations like ammonium (B1175870) (NH₄⁺) or lithium (Li⁺) is a common strategy to enhance ion formation.[2]

  • Solubility: These lipids have poor solubility in the highly aqueous mobile phases often used at the beginning of a reverse-phase LC gradient, which can lead to poor peak shape and carryover.[7]

  • Separation: Achieving good chromatographic separation from other abundant neutral lipids (e.g., triacylglycerols) and isobaric species is crucial for accurate identification and quantification.[8]

Troubleshooting Guide

Symptom: Low or No Signal for this compound
Possible CauseRecommended Solution
Inefficient Extraction The chosen solvent system may not be optimal for extracting non-polar lipids. The high hydrophobicity of CEs requires a robust organic solvent system.
Action: Switch to a liquid-liquid extraction method known for good recovery of neutral lipids, such as a methyl-tert-butyl ether (MTBE) based method or a Folch/Bligh & Dyer (Chloroform/Methanol) method.[9] Ensure vigorous vortexing and proper phase separation.[1][4]
Poor Ionization Cholesteryl esters inherently ionize poorly in ESI.[2]
Action: Modify your mobile phase to include an additive that promotes adduct formation. Adding 10 mM ammonium acetate (B1210297) to the mobile phase can promote the formation of [M+NH₄]⁺ adducts, which are readily detected.[10] Alternatively, forming lithiated adducts can also enhance ionization.[2]
Ion Suppression Co-eluting compounds from the sample matrix are interfering with the ionization of your analyte.
Action: Improve chromatographic separation to resolve this compound from the interfering species. Adjust the LC gradient or consider a different column chemistry.[8] Diluting the sample extract can also mitigate matrix effects, though this may reduce the analyte signal below the detection limit.
Symptom: Poor Chromatographic Peak Shape (Broad, Tailing, or Split Peaks)
Possible CauseRecommended Solution
Co-extraction of Interfering Substances Salts or detergents co-extracted from the sample can disrupt the chromatography.[1]
Action: Include a washing step in your extraction protocol. For example, in a Folch extraction, washing the organic phase with a 0.9% NaCl solution helps remove polar contaminants.[1][4]
Solvent Incompatibility The reconstitution solvent for the dried lipid extract is too strong or incompatible with the initial mobile phase of your LC method.[1]
Action: Reconstitute the final lipid extract in a solvent that is similar in composition to, or weaker than, the initial mobile phase. A mixture of methanol (B129727)/chloroform (B151607) (3:1 v/v) is often suitable.[10]
Column Overload Injecting too much sample, especially from a complex matrix, can lead to broad peaks.
Action: Reduce the injection volume or dilute the sample extract before injection.
Symptom: Inconsistent or Irreproducible Quantitative Results
Possible CauseRecommended Solution
Variability in Manual Extraction Minor differences in pipetting, vortexing times, or phase collection can introduce significant variability between samples.[1]
Action: Use an internal standard added at the very beginning of the extraction process to correct for these variations.[1] If possible, use an automated liquid handler to minimize human error.[1]
Sample Degradation Lipids are susceptible to enzymatic or oxidative degradation if samples are not handled properly before extraction.
Action: Keep samples on ice during collection and processing to minimize enzymatic activity.[1] If possible, add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.
Incomplete Solvent Evaporation/Reconstitution Residual extraction solvent or incomplete redissolving of the lipid pellet can lead to inaccurate quantification.
Action: Ensure the lipid extract is completely dried under a gentle stream of nitrogen. When reconstituting, vortex the sample thoroughly to ensure the entire lipid film is redissolved.

Experimental Protocols & Data

Protocol 1: Modified MTBE Extraction for Cholesteryl Esters from Plasma

This protocol is adapted for efficient extraction of a broad range of lipid classes, including non-polar cholesteryl esters.[1]

Materials:

  • Plasma sample

  • Methanol (cold, -20°C), containing internal standards (e.g., cholesteryl heptadecanoate)

  • Methyl-tert-butyl ether (MTBE) (cold, -20°C)

  • Ultrapure water

  • Vortex mixer, centrifuge, nitrogen evaporator

Procedure:

  • Sample Preparation: Aliquot 20 µL of plasma into a 2 mL microcentrifuge tube.

  • Internal Standard Addition: Add 225 µL of cold methanol containing the appropriate internal standards.

  • Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Solvent Addition: Add 750 µL of cold MTBE.

  • Extraction: Vortex for 1 minute, then shake for 10 minutes at 4°C to ensure thorough extraction.

  • Phase Separation: Add 200 µL of ultrapure water to induce phase separation. Vortex for 20 seconds.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C. Two distinct phases will be visible.

  • Lipid Collection: Carefully aspirate the upper organic layer (containing the lipids) and transfer it to a clean tube, avoiding the protein interface.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for your LC-MS analysis (e.g., 100 µL of methanol/chloroform 3:1 v/v).

Table 1: Comparison of Common Lipid Extraction Methods

This table summarizes general trends in lipid extraction efficiency. Actual recoveries can vary based on the specific sample matrix and protocol modifications.

Extraction MethodTarget Lipid ClassesAdvantagesDisadvantages
Folch / Bligh & Dyer Broad range, including polar and neutral lipidsGold standard, well-established, good recovery for many classes.Uses chloroform (toxic), can be labor-intensive, may have lower recovery for very polar lipids.[9]
MTBE (Matyash) Broad range, particularly good for neutral lipidsSafer solvent (no chloroform), efficient, good phase separation.MTBE is volatile, requires cold temperatures for best results.
Butanol/Methanol (BUME) Broad range of lipidsSingle-phase extraction initially, simple procedure.May have lower recovery for non-polar lipids like CEs compared to MTBE.[9]

Visualizations

Workflow for Cholesteryl Ester Analysis

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma, Tissue) ISTD 2. Add Internal Standard Sample->ISTD Extract 3. Organic Solvent Extraction (e.g., MTBE) ISTD->Extract Dry 4. Evaporate & Reconstitute Extract->Dry LC 5. Reverse-Phase UPLC Separation Dry->LC MS 6. MS/MS Detection (Adduct Formation) LC->MS Process 7. Peak Integration & Quantification MS->Process Report 8. Final Report Process->Report

Caption: Overview of the analytical workflow from sample collection to final data reporting.

Troubleshooting Logic for Low MS Signal

G cluster_causes cluster_solutions Start Symptom: Low Analyte Signal Cause1 Poor Extraction Recovery? Start->Cause1 Cause2 Ion Suppression (Matrix Effect)? Start->Cause2 Cause3 Inefficient Ionization? Start->Cause3 Sol1 Optimize Extraction (e.g., use MTBE method) Cause1->Sol1 Yes Sol2 Improve Chromatography or Dilute Sample Cause2->Sol2 Yes Sol3 Add Mobile Phase Modifier (e.g., NH4OAc) Cause3->Sol3 Yes

References

Optimizing collision energy for Cholesteryl tricosanoate fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for optimizing the MS/MS analysis of Cholesteryl tricosanoate (B1255869) and other long-chain cholesteryl esters.

Frequently Asked Questions (FAQs)

Q1: What is the characteristic fragment ion for cholesteryl esters in positive ion mode MS/MS?

A1: The most common and characteristic fragment ion observed for cholesteryl esters (CEs) during collision-induced dissociation (CID) in positive ion mode is the cholestadiene cation at m/z 369.35.[1][2][3][4] This ion results from the neutral loss of the fatty acid moiety. Precursor ion scanning for m/z 369.3 is a common strategy for the sensitive detection of all CE species present in a sample.[4]

Q2: Why am I not seeing a strong signal for my Cholesteryl tricosanoate precursor ion?

A2: Cholesteryl esters, being neutral lipids, often exhibit poor ionization efficiency, especially with electrospray ionization (ESI).[5][6] To enhance ionization and improve signal intensity, consider the following:

  • Adduct Formation: Promote the formation of adducts like ammonium (B1175870) ([M+NH₄]⁺) or alkali metal ions like lithium ([M+Li]⁺).[6][7] Lithiated adducts, in particular, have been shown to enhance ion intensity and fragmentation compared to ammoniated adducts.[6]

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be more effective than ESI for nonpolar lipids like cholesteryl esters.[8][9]

  • Sample Concentration: Ensure your sample is appropriately concentrated. If it's too dilute, you may not achieve a strong enough signal.[10]

Q3: What is a good starting point for collision energy (CE) optimization for this compound?

A3: The optimal collision energy is highly dependent on the instrument type (e.g., Q-TOF, Triple Quadrupole, Ion Trap) and the specific adduct being fragmented (e.g., ammoniated, lithiated). A universal value cannot be provided, but a systematic approach is recommended. For cholesteryl esters, a reasonable starting range to test is between 15 and 40 eV. For example, studies have used 25 eV for lithiated cholesteryl palmitate[6] and a normalized collision energy of 30 has been found effective for general neutral lipid analysis.[11] It is crucial to perform a collision energy ramping experiment to determine the optimal value for your specific instrument and analyte.

Troubleshooting Guide

Issue 1: Low or No Signal for the m/z 369 Fragment Ion

  • Question: I have a stable precursor ion signal for this compound, but the characteristic m/z 369 fragment is very weak or absent in my MS/MS spectrum. What should I do?

  • Answer: This issue typically points to suboptimal fragmentation conditions or in-source issues.

    • Incorrect Collision Energy: The applied collision energy might be too low to induce efficient fragmentation or, conversely, too high, causing the m/z 369 ion to fragment further.

      • Solution: Perform a collision energy optimization experiment. Infuse a standard of this compound (or a similar long-chain CE) and ramp the collision energy across a range (e.g., 10-60 eV) while monitoring the intensity of the m/z 369 fragment. The energy that provides the maximum intensity is your optimum.[12]

    • In-Source Fragmentation: The molecule may be fragmenting within the ion source before it reaches the collision cell. This can happen if the source temperature or cone/fragmentor voltage is set too high.[12]

      • Solution: Gradually reduce the ion source temperature and cone/fragmentor voltage to see if the precursor ion intensity increases and the fragment ion intensity in the MS1 scan decreases.

    • Wrong Precursor Selected: Double-check that the correct m/z for the chosen adduct of this compound is selected for isolation and fragmentation.

Issue 2: High Background Noise or Contamination

  • Question: My mass spectra have high background noise, making it difficult to detect my analyte. What are the common causes and solutions?

  • Answer: High background noise can originate from the sample, the LC system, or the mass spectrometer itself.

    • Mobile Phase/Solvent Contamination: Impurities in solvents or additives can cause significant background noise.

      • Solution: Always use high-purity, LC-MS grade solvents and reagents.[13] Prepare fresh mobile phases daily.

    • Sample Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your target analyte or contribute to a high chemical background.[14][15]

      • Solution: Improve your sample preparation protocol. Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering substances like phospholipids.[14]

    • System Contamination: The LC, injector, or mass spectrometer source can become contaminated over time.

      • Solution: Run blank injections with a strong solvent (like isopropanol) to wash the system.[14] Regular cleaning of the ion source is critical for maintaining sensitivity.[10][16]

Issue 3: Poor Chromatographic Peak Shape (Broadening or Tailing)

  • Question: My chromatographic peak for this compound is broad and shows significant tailing. How can I improve it?

  • Answer: Poor peak shape is often related to the chromatography column, mobile phase, or sample solvent.

    • Column Issues: The column may be contaminated or degraded.

      • Solution: First, try washing the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[14][17]

    • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

      • Solution: Reconstitute your final sample extract in a solvent that is weaker than or matches the initial mobile phase composition.[14]

    • Mobile Phase Mismatch: The mobile phase may not be optimal for the analyte or the column chemistry.

      • Solution: Ensure the mobile phase is appropriate for reverse-phase separation of nonpolar lipids. A typical mobile phase for cholesteryl ester analysis might involve a gradient of methanol (B129727) or acetonitrile (B52724) with a small percentage of an additive like formic acid or ammonium formate.[9]

Data and Parameters

Table 1: Typical Mass Spectrometry Parameters for Cholesteryl Ester Analysis

ParameterSettingRationale
Ionization Mode Positive ESI or APCICholesteryl esters readily form positive adducts ([M+NH₄]⁺, [M+Li]⁺). APCI can be more efficient for nonpolar lipids.[6][9]
Precursor Ion [M+NH₄]⁺ or [M+Li]⁺Calculated m/z for this compound (C₅₀H₉₀O₂) + adduct.
Product Ion (SRM) m/z 369.35This is the highly specific and abundant cholestadiene fragment ion, ideal for quantification.[4]
Collision Energy (CE) Instrument Dependent (Start: 15-40 eV)Must be optimized empirically to maximize the m/z 369.35 fragment intensity.[11][12]
Source Temperature 300-450 °C (APCI)Optimization is required to ensure efficient vaporization without causing thermal degradation.
Drying Gas Flow Instrument DependentNeeds to be optimized for efficient desolvation of the ESI spray.

Experimental Protocols

Protocol 1: Optimizing Collision Energy for this compound

This protocol describes how to create a collision energy breakdown curve to find the optimal CE for maximizing the signal of the characteristic m/z 369.35 fragment.

  • Prepare Standard: Prepare a solution of this compound (or a suitable analog like Cholesteryl stearate) at a concentration of ~1 µg/mL in a solvent compatible with your mobile phase (e.g., isopropanol (B130326) or methanol/chloroform).

  • Infuse Sample: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • MS Setup:

    • Set the mass spectrometer to positive ion mode.

    • Select the precursor ion corresponding to the desired adduct of this compound for MS/MS fragmentation.

    • Set up a product ion scan monitoring the m/z range that includes the 369.35 fragment.

  • Create CE Ramp Method:

    • Create an experiment that systematically ramps the collision energy. Start from a low value (e.g., 5 eV) and increase to a high value (e.g., 60 eV) in small increments (e.g., 2-5 eV).

    • Acquire data for a sufficient time at each CE step to obtain a stable signal.

  • Analyze Data:

    • Plot the absolute or relative intensity of the m/z 369.35 fragment ion against the corresponding collision energy value.

    • The apex of this curve represents the optimal collision energy for this specific transition on your instrument.

Visualizations

Collision_Energy_Optimization_Workflow Workflow for Collision Energy Optimization A Prepare Standard (e.g., 1 µg/mL this compound) B Infuse into Mass Spectrometer (Direct Infusion, ~10 µL/min) A->B Introduce Sample C Set MS Parameters (Positive Mode, Select Precursor Ion) B->C Configure Instrument D Create CE Ramp Experiment (e.g., Ramp 5-60 eV in 2 eV steps) C->D Define Experiment E Acquire MS/MS Data (Monitor m/z 369.35 fragment) D->E Execute Method F Process Data (Plot Fragment Intensity vs. CE) E->F Analyze Results G Identify Optimal CE (Energy at Maximum Intensity) F->G Determine Optimum

Caption: A flowchart illustrating the systematic process for determining the optimal collision energy.

Fragmentation_Pathway Simplified Fragmentation of a Cholesteryl Ester precursor [M+NH₄]⁺ Cholesteryl Ester-Ammonium Adduct fragments Cholestadiene Cation m/z 369.35 Characteristic Fragment [RCOOH+NH₄]⁺ Neutral Loss precursor:pre->fragments:f1 Collision-Induced Dissociation (CID)

Caption: The primary fragmentation pathway of an ammoniated cholesteryl ester during MS/MS analysis.

References

Technical Support Center: Analysis of Cholesteryl Esters by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges associated with the liquid chromatography-mass spectrometry (LC-MS) analysis of cholesteryl esters, with a particular focus on co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of cholesteryl ester co-elution in reverse-phase LC-MS?

A1: Co-elution of cholesteryl esters in reverse-phase LC-MS is a frequent challenge due to their structural similarity. The primary causes include:

  • Insufficient Chromatographic Resolution: The selected column and mobile phase may not provide enough selectivity to separate esters with similar hydrophobicity, such as those with the same total number of carbons and double bonds in their fatty acid chains.

  • Inadequate Method Parameters: Suboptimal settings for the mobile phase gradient, flow rate, or column temperature can lead to poor separation.[1][2]

  • Column Overloading: Injecting too much sample can saturate the stationary phase, causing peak broadening and overlap.[3]

  • Poor Column Condition: A deteriorating column with a contaminated guard or a damaged stationary phase will have reduced separation efficiency.[4]

Q2: How can I confirm if my cholesteryl ester peaks are co-eluting?

A2: Several methods can be used to detect co-elution:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or tailing, which can indicate the presence of more than one compound.[5]

  • Diode Array Detector (DAD): If your system has a DAD, you can perform a peak purity analysis. The UV-Vis spectra across a pure peak should be identical. Variations in the spectra suggest the presence of multiple components.[5]

  • Mass Spectrometry (MS): By examining the mass spectra across the chromatographic peak, you can identify the presence of different m/z values, which confirms that multiple species are eluting at the same time.[5][6]

Q3: What are the initial steps to troubleshoot co-elution of cholesteryl esters?

A3: A systematic approach is crucial for effective troubleshooting.[7] Start by:

  • Confirming Co-elution: Use the methods described in Q2 to ensure that you are indeed facing a co-elution problem.

  • Reviewing Your Method: Carefully examine your current LC-MS method parameters, including the column chemistry, mobile phase composition, gradient profile, flow rate, and temperature.

  • Checking System Suitability: Ensure your LC-MS system is performing optimally by running a standard mixture to check for resolution, peak shape, and sensitivity.

Troubleshooting Guide: Resolving Co-eluting Cholesteryl Ester Peaks

This guide provides a structured approach to resolving co-elution issues during the LC-MS analysis of cholesteryl esters.

Problem: Poor resolution and co-elution of cholesteryl ester isomers.

Solution Workflow:

The following diagram illustrates a logical workflow for troubleshooting co-elution problems.

CoElution_Troubleshooting cluster_0 Start: Co-elution Suspected cluster_1 Step 1: Confirmation cluster_2 Step 2: Method Optimization cluster_3 Step 3: Hardware & Column cluster_4 Resolution Achieved Start Observe Peak Broadening, Shouldering, or Asymmetry Confirm Confirm Co-elution (DAD Peak Purity / MS Spectra) Start->Confirm Optimize_Gradient Optimize Mobile Phase Gradient (Slower Gradient, Isocratic Hold) Confirm->Optimize_Gradient If co-elution confirmed Change_Mobile_Phase Change Mobile Phase (e.g., Acetonitrile (B52724) to Methanol) Optimize_Gradient->Change_Mobile_Phase If still co-eluting End Baseline Resolution Achieved Optimize_Gradient->End Resolution OK Adjust_Temp Adjust Column Temperature (Lower for better resolution) Change_Mobile_Phase->Adjust_Temp If still co-eluting Change_Mobile_Phase->End Resolution OK Adjust_Flow Adjust Flow Rate (Lower for better resolution) Adjust_Temp->Adjust_Flow If still co-eluting Adjust_Temp->End Resolution OK Change_Column Change Stationary Phase (Different C18 or alternative) Adjust_Flow->Change_Column If still co-eluting Adjust_Flow->End Resolution OK Smaller_Particles Use Column with Smaller Particle Size Change_Column->Smaller_Particles If still co-eluting Change_Column->End Resolution OK Smaller_Particles->End Resolution OK

Caption: Troubleshooting workflow for co-elution.
Detailed Troubleshooting Steps:

1. Optimize the Mobile Phase Gradient:

  • Action: A common first step is to modify the elution gradient.[2] For reverse-phase chromatography of cholesteryl esters, a shallow gradient of a strong organic solvent (like acetonitrile or methanol) in water is typically used.

  • How-to: Decrease the rate of increase of the organic solvent (e.g., from a 5-minute to a 10-minute gradient). You can also introduce an isocratic hold at the solvent composition where the co-eluting peaks are emerging.

  • Expected Outcome: A slower gradient increases the interaction time of the analytes with the stationary phase, which can improve separation.

2. Change the Mobile Phase Composition:

  • Action: Altering the organic solvent in the mobile phase can change the selectivity of the separation.

  • How-to: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the elution order of the cholesteryl esters.[2]

  • Expected Outcome: This can significantly impact the resolution of closely eluting compounds.

3. Adjust the Column Temperature:

  • Action: Column temperature affects both the viscosity of the mobile phase and the thermodynamics of the analyte-stationary phase interaction.

  • How-to: Lowering the temperature generally increases retention and can improve resolution for some compounds, while increasing the temperature can sometimes improve peak shape and efficiency.[1][7] It is advisable to test a range of temperatures (e.g., 30°C, 40°C, 50°C) to find the optimum.

  • Expected Outcome: A change in temperature can alter the selectivity and potentially resolve the co-eluting peaks.

4. Modify the Flow Rate:

  • Action: The flow rate of the mobile phase influences the time the analytes spend in the column and thus the opportunity for separation.

  • How-to: Reducing the flow rate can lead to better resolution, as it allows more time for the separation to occur.[7] However, this will also increase the run time.

  • Expected Outcome: Improved separation, particularly for complex mixtures.

5. Change the Stationary Phase:

  • Action: If optimizing the mobile phase and other parameters is not sufficient, changing the column chemistry may be necessary.

  • How-to: Even among C18 columns, there are variations in end-capping and bonding density that can provide different selectivities. Consider trying a C18 column from a different manufacturer or a column with a different chemistry (e.g., C30) that is well-suited for separating hydrophobic isomers.

  • Expected Outcome: A different stationary phase can provide the necessary selectivity to resolve the co-eluting cholesteryl esters.

6. Use a Column with Smaller Particles:

  • Action: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency and can significantly improve resolution.[1]

  • How-to: Replace your current column with a UHPLC (Ultra-High-Performance Liquid Chromatography) column with smaller particles. Be aware that this will lead to higher backpressure, so ensure your system is capable of handling it.

  • Expected Outcome: Sharper peaks and improved baseline separation.

Experimental Protocols

Protocol 1: General LC-MS Method for Cholesteryl Ester Analysis

This protocol is a starting point for the analysis of cholesteryl esters and can be optimized to resolve co-elution.

  • Instrumentation: An Agilent 6545 Quadrupole Time Of Flight (QTOF) mass spectrometer with an Agilent 1290 Infinity II UHPLC system.[8][9]

  • Column: A Gemini 5U C18 column (5 µm, 50 x 4.6 mm) with a Gemini guard column.[8][9]

  • Mobile Phase:

    • Solvent A: 50:50 (v/v) Water:Methanol + 0.1% Formic Acid

    • Solvent B: Isopropanol

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30-95% B

    • 25-30 min: 95% B

    • 30-32 min: 95-30% B

    • 32-37 min: 30% B

  • Flow Rate: 0.5 mL/min[8][9]

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Parameters:

    • Ionization Mode: Positive ESI

    • Gas Temperature: 325°C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psig

    • Sheath Gas Temperature: 350°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 175 V

Data Presentation

Table 1: Effect of Mobile Phase and Column Temperature on Cholesteryl Ester Resolution

ParameterCondition 1Condition 2Condition 3
Mobile Phase B AcetonitrileMethanolIsopropanol
Column Temperature 30°C40°C50°C
Resolution (Rs) between CE(18:1) and CE(18:2) 1.21.61.4
Peak Width of CE(18:1) (min) 0.250.200.22

This is a representative table. Actual values will vary based on the specific cholesteryl esters and the LC-MS system used.

Table 2: Comparison of Column Chemistries for Cholesteryl Ester Separation

Column TypeParticle Size (µm)Dimensions (mm)Resolution (Rs) between Critical Pair
Standard C185150 x 4.61.1
High-Resolution C183150 x 4.61.5
UHPLC C181.8100 x 2.11.9
C303150 x 4.61.7

This table illustrates the potential improvements in resolution with different column technologies.

References

Improving recovery of Cholesteryl tricosanoate from complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cholesteryl Tricosanoate (B1255869) Recovery

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the recovery and quantification of Cholesteryl tricosanoate from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in recovering this compound?

A1: this compound is a very long-chain cholesteryl ester, making it extremely non-polar (hydrophobic). The primary challenges include:

  • Poor solubility in common polar solvents used in initial sample processing.

  • Strong association with other lipids and proteins within biological membranes and lipoproteins.

  • Co-extraction with a wide range of other neutral lipids (e.g., triglycerides, other cholesteryl esters), complicating downstream analysis.[1]

  • Poor ionization in mass spectrometry, which can hinder sensitive detection and quantification.[2][3]

Q2: Which initial liquid-liquid extraction (LLE) method is best for this compound?

A2: For highly non-polar lipids like this compound, the Folch method or a hexane-isopropanol mixture is often most effective.[4] While the Bligh-Dyer method is also common, the Folch method uses a larger solvent-to-sample ratio, which can improve the recovery of lipids from complex tissues.[5][6] For apolar lipids specifically, the hexane-isopropanol method has shown excellent performance.[4][7]

Q3: Why is a Solid-Phase Extraction (SPE) step necessary?

A3: An SPE step is crucial for sample cleanup after the initial LLE. It separates lipids into classes based on polarity, which helps to:

  • Isolate the neutral lipid fraction (containing this compound) from more polar lipids like phospholipids (B1166683).[8][9]

  • Remove interfering matrix components that can cause ion suppression in mass spectrometry.[1]

  • Reduce the complexity of the sample, leading to better chromatographic resolution and more accurate quantification.[1]

Q4: What is the recommended internal standard for quantifying this compound?

A4: The gold standard is a stable isotope-labeled (e.g., deuterated) version of a cholesteryl ester, such as Cholesteryl Ester d7-18:1.[10] These standards mimic the chemical and physical behavior of the analyte during extraction and analysis, correcting for sample loss and ionization variability.[10][11] If a direct analogue is unavailable, a non-endogenous odd-chain cholesteryl ester can be used.

Q5: Which analytical technique is preferred for quantification: GC-MS or LC-MS?

A5: Both techniques can be used, but LC-MS/MS is often preferred for its ability to analyze the intact molecule without derivatization. However, due to the poor ionization of cholesteryl esters, method development is critical.[2][3] GC-MS is also a robust technique but typically requires saponification (to release the fatty acid) and derivatization, which adds steps and potential for sample loss.[12][13]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low/No Recovery of this compound 1. Incomplete Homogenization: The analyte is trapped within the tissue or cell matrix.Ensure complete tissue disruption using mechanical homogenization (e.g., bead beating, sonication) in the presence of the extraction solvent.
2. Inappropriate LLE Solvent: The solvent system is too polar to efficiently extract the highly non-polar this compound.Use a solvent system optimized for non-polar lipids. The Folch method (Chloroform:Methanol 2:1) or a Hexane (B92381):Isopropanol (3:2, v/v) mixture is recommended.[4][14] Increase the sample-to-solvent ratio to 1:20 for complex matrices.[6]
3. Analyte Loss During SPE: The elution solvent in the SPE protocol is not strong (non-polar) enough to elute the analyte from the sorbent.Use a highly non-polar solvent for elution. For silica (B1680970) or aminopropyl SPE columns, eluting with 100% hexane or hexane with a small percentage of diethyl ether or dichloromethane (B109758) is effective for cholesteryl esters.[1][15]
Poor Purity / High Interference in Final Extract 1. Insufficient Phase Separation: Contaminants from the aqueous layer are carried over during LLE.After adding the salt solution (e.g., 0.9% NaCl) to induce phase separation, ensure a thorough centrifugation step (e.g., 2,000 x g for 10 min) to create a sharp interface between the layers.[16] Carefully aspirate the lower organic layer without disturbing the interface.
2. Ineffective SPE Cleanup: The SPE wash step is not removing interfering compounds effectively.Optimize the SPE wash solvent. Use a solvent of intermediate polarity (e.g., hexane with a higher percentage of a slightly more polar solvent) to wash off moderately polar interferences before eluting the target analyte with a pure non-polar solvent.
High Variability / Low Signal in MS Analysis 1. Matrix Effects: Co-eluting compounds are suppressing the ionization of this compound.Incorporate a robust SPE cleanup step to remove interfering matrix components.[1] Adjust the chromatographic gradient to better separate the analyte from interfering species.
2. Poor Ionization: Cholesteryl esters are notoriously difficult to ionize via electrospray (ESI).[2]Optimize MS source parameters. Use Atmospheric Pressure Chemical Ionization (APCI) if available, as it is often better for non-polar compounds. In ESI, promote the formation of adducts (e.g., [M+NH₄]⁺) by adding ammonium (B1175870) acetate (B1210297) to the mobile phase, as these are often more stable and abundant than protonated molecules ([M+H]⁺).[17]
3. Inadequate Internal Standard: The chosen internal standard does not behave similarly to the analyte.Use a stable isotope-labeled cholesteryl ester as an internal standard.[10] It should be added at the very beginning of the sample preparation process to account for variability in all subsequent steps.[11]

Data Presentation

Table 1: Comparison of Common Lipid Extraction Solvent Systems

Extraction MethodSolvent CompositionBest ForKey Considerations
Folch Chloroform (B151607):Methanol (2:1, v/v)Broad range of lipids in solid tissues.[4][5]High solvent-to-sample ratio (20:1) improves yield for complex samples.[6] Considered a gold standard.[5]
Bligh & Dyer Chloroform:Methanol:Water (1:1:0.9, v/v/v)Biological fluids or samples with high water content.[5]Lower solvent usage. May underestimate lipids in samples with >2% lipid content compared to Folch.[18]
Hexane-Isopropanol Hexane:Isopropanol (3:2, v/v)Apolar lipids like cholesteryl esters and triglycerides.[4][7]Excellent for targeting neutral lipids; less effective for polar lipids.
MTBE Method Methyl-tert-butyl ether:Methanol (10:3, v/v)General lipidomics, good for lactosyl ceramides.[4]Safer alternative to chloroform; provides good phase separation.

Table 2: Typical SPE Protocol for Isolating Cholesteryl Esters

SPE StepSorbent TypeSolventPurpose
Condition Silica Gel (100-300 mg)2-3 mL Chloroform or HexaneActivates the sorbent.[1]
Load Silica GelDried lipid extract reconstituted in ~1 mL Hexane or TolueneApply sample to sorbent.
Wash Silica Gel1-2 mL HexaneRemoves highly non-polar interferences (if any).
Elute Silica Gel5-10 mL Hexane or Hexane:Diethyl Ether (99:1, v/v)Elutes non-polar fraction containing cholesteryl esters.[1][15]
(Optional) Elute Polar Lipids Silica GelAcetone:Methanol (9:1), then MethanolElutes glycolipids and phospholipids (discarded if not of interest).[15]

Experimental Protocols

Protocol 1: Comprehensive Extraction and Cleanup

This protocol describes a full workflow from sample homogenization to a clean extract ready for analysis.

1. Sample Homogenization & Internal Standard Spiking:

  • Weigh approximately 50-100 mg of tissue or pipette 100-200 µL of plasma into a glass centrifuge tube.

  • Add a known quantity of a suitable internal standard (e.g., deuterated cholesteryl ester) to the sample.[10]

  • Add 20 volumes of ice-cold Chloroform:Methanol (2:1, v/v). For 100 mg of tissue, this would be 2 mL.[10][19]

  • Homogenize thoroughly using a mechanical homogenizer until no visible tissue remains.

2. Liquid-Liquid Extraction (Folch Method):

  • Vortex the homogenate for 2 minutes and allow it to stand at room temperature for 30 minutes.[16]

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for a 2 mL extract).[20]

  • Vortex for 1 minute, then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.[16][19]

  • Carefully aspirate the upper aqueous layer and discard it.

  • Transfer the lower chloroform layer, which contains the lipids, to a clean glass tube.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Evaporate the chloroform from the LLE step under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 500 µL of hexane.

  • Condition a silica gel SPE cartridge (e.g., 100 mg) by passing 2 mL of hexane through it.[1]

  • Load the reconstituted sample onto the cartridge.

  • Elute the cholesteryl ester fraction with 5 mL of hexane into a clean collection tube. This fraction will contain this compound and other neutral lipids.[1][16]

  • Evaporate the collected hexane fraction to dryness under nitrogen.

4. Sample Reconstitution for Analysis:

  • Reconstitute the final dried extract in a small, known volume (e.g., 100 µL) of a solvent compatible with your analytical method (e.g., Isopropanol for LC-MS).

  • Transfer to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • LC System: UHPLC system.[2]

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1][2]

  • Mobile Phase A: Water with 5 mM ammonium acetate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 5 mM ammonium acetate.

  • MS System: QTOF or Triple Quadrupole Mass Spectrometer with an ESI or APCI source.[2]

Method:

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient: Start at 10% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then re-equilibrate.

  • MS Mode: Positive ion mode.

  • Data Acquisition: Monitor for the [M+NH₄]⁺ adduct of this compound and its characteristic product ion (m/z 369, corresponding to the cholesterol backbone).[17]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis Matrix Biological Matrix (Plasma, Tissue) Spike Spike Internal Standard Matrix->Spike 1. Homogenize Homogenization LLE Liquid-Liquid Extraction (Folch Method) Homogenize->LLE 3. Chloroform: Methanol (2:1) Spike->Homogenize 2. Evap1 Evaporation LLE->Evap1 4. Collect Organic Layer SPE Solid-Phase Extraction (Silica Cartridge) Evap1->SPE 5. Reconstitute in Hexane Evap2 Evaporation & Reconstitution SPE->Evap2 6. Elute with Hexane LCMS LC-MS/MS Analysis Evap2->LCMS 7. Reconstitute in Mobile Phase Data Data Processing & Quantification LCMS->Data 8.

Caption: Workflow for this compound Recovery.

References

Technical Support Center: Long-Term Stability of Cholesteryl Tricosanoate Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesteryl tricosanoate (B1255869) standards. The information provided is based on general principles of lipid chemistry and stability, as specific long-term stability data for Cholesteryl tricosanoate is limited.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling, storage, and analysis of this compound standards.

IssuePossible CauseSuggested Solution
Appearance of new peaks in chromatogram Degradation of the standard- Hydrolysis: The ester bond can be hydrolyzed to form cholesterol and tricosanoic acid. Ensure the sample and solvents are dry. - Oxidation: The cholesterol moiety is susceptible to oxidation. Store standards under an inert atmosphere (argon or nitrogen) and protect from light.
Decreased peak area of the main compound Degradation or adsorption- Review storage conditions: Ensure the standard is stored in a freezer, as recommended.[1] - Check for adsorption: this compound may adsorb to glass or plastic surfaces. Use silanized glassware and minimize transfers.
Poor peak shape (tailing or fronting) in GC analysis Analytical method issues- Active sites: The compound may interact with active sites in the GC inlet or column. Use a deactivated inlet liner and trim the column.[2] - Solvent mismatch: The injection solvent may be incompatible with the stationary phase. Ensure the solvent polarity is appropriate for the column.[2] - Column overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or sample concentration.
Inconsistent analytical results Sample handling and preparation- Incomplete dissolution: this compound is a large, nonpolar molecule. Ensure complete dissolution in a suitable organic solvent like chloroform (B151607) or hexane (B92381) before analysis. - Freeze-thaw cycles: Repeated freeze-thaw cycles can introduce moisture and accelerate degradation. Aliquot the standard into single-use vials.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound standards?

For long-term storage, this compound standards should be stored in a freezer at -20°C or below.[1] The solid standard should be kept in a tightly sealed container, protected from light. If the standard is in solution, it should be stored in a glass vial with a Teflon-lined cap, under an inert atmosphere (argon or nitrogen), and at -20°C or below.

2. What are the primary degradation pathways for this compound?

The two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester linkage is susceptible to cleavage, especially in the presence of water, acid, or base, yielding cholesterol and tricosanoic acid.

  • Oxidation: The double bond in the cholesterol ring system is prone to oxidation, which can be initiated by light, heat, or the presence of oxygen.

3. How can I monitor the stability of my this compound standard?

The stability of the standard can be monitored by periodically analyzing its purity using a suitable chromatographic method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD). A decrease in the main peak area and the appearance of new peaks corresponding to degradation products are indicative of instability.

4. What solvents are suitable for dissolving this compound?

This compound is soluble in nonpolar organic solvents such as chloroform and hexane.

5. How should I handle the standard to minimize degradation?

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture.

  • Use clean, dry spatulas and glassware.

  • For solutions, use high-purity, dry solvents.

  • After use, flush the container with an inert gas before sealing and returning to the freezer.

  • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-ELSD Method

This protocol outlines a general method for assessing the purity and stability of this compound.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve in 10 mL of chloroform to prepare a 1 mg/mL stock solution.

    • Prepare working standards by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile:Isopropanol (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • ELSD Settings:

      • Nebulizer Temperature: 40°C

      • Evaporator Temperature: 60°C

      • Gas Flow: 1.5 L/min

  • Procedure:

    • Inject the standard solution and record the chromatogram.

    • Assess the purity by calculating the peak area percentage of the main peak.

    • To monitor stability, store the standard under the desired conditions and re-analyze at specified time points.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_stability Stability Study start Receive this compound Standard store Store at ≤ -20°C start->store aliquot Aliquot into single-use vials store->aliquot dissolve Dissolve in appropriate solvent aliquot->dissolve time_points Store aliquots under test conditions aliquot->time_points hplc_gc HPLC-ELSD or GC-FID Analysis dissolve->hplc_gc data Data Acquisition and Processing hplc_gc->data analyze_t Analyze at predefined time points time_points->analyze_t compare Compare results to initial analysis analyze_t->compare

Caption: Experimental workflow for long-term stability testing.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation CT This compound Cholesterol Cholesterol CT->Cholesterol + H2O Tricosanoic_Acid Tricosanoic Acid CT->Tricosanoic_Acid + H2O Oxidized_Products Oxidized Cholesterol Products CT->Oxidized_Products + O2, light, heat

Caption: Potential degradation pathways for this compound.

References

Calibration curve issues for long-chain cholesteryl ester quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of long-chain cholesteryl esters (CEs).

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for long-chain CEs non-linear?

Non-linearity in calibration curves for CEs is a common issue and can stem from several sources.[1][2] Common causes include matrix effects, saturation of the ion detector, saturation during the ionization process, the formation of dimers or multimers at high concentrations, and isotopic effects.[1][2] If the cause of non-linearity cannot be easily mitigated, consider using a non-linear regression model (e.g., quadratic) or applying weighting factors (e.g., 1/x or 1/x²) to the linear regression, as this can improve accuracy and precision.[1][3]

Q2: How can I improve the poor ionization and low sensitivity for my CE analytes?

Long-chain CEs are challenging to analyze due to their chemical inertness, hydrophobicity, and poor ionization efficiency, especially with electrospray ionization (ESI).[4][5][6] To improve sensitivity:

  • Optimize Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often more effective than ESI for nonpolar lipids like CEs and can help minimize ion suppression.[7]

  • Promote Adduct Formation: Enhancing the formation of adducts with cations can significantly improve signal. Adding ammonium (B1175870) formate (B1220265) to the mobile phase to form [M+NH₄]⁺ adducts is a common strategy.[8] Using lithiated adducts ([M+Li]⁺) has also been shown to enhance ionization and provide class-specific fragmentation.[9]

  • Consider Derivatization: While adding a step, derivatization can improve ionization efficiency.[10] For instance, free cholesterol can be converted to cholesteryl acetate (B1210297) using acetyl chloride to improve its response.[5][10]

Q3: What is the best type of internal standard (IS) for CE quantification?

The most effective internal standard is a stable isotope-labeled (SIL) version of the analyte, as it behaves nearly identically during extraction, chromatography, and ionization.[11]

  • Ideal Choice: Deuterated CEs, such as d7-cholesteryl esters, are excellent choices and are commercially available.[4][7][12]

  • Alternative Choice: If a SIL-IS is not available for every analyte, a non-endogenous, odd-chain CE like cholesteryl heptadecanoate (CE 17:0) is a suitable alternative.[4][13] The use of a proper internal standard is crucial to correct for variations in sample preparation and matrix effects.[7][14]

Q4: I suspect matrix effects are impacting my quantification. How can I confirm and mitigate this?

Matrix effects, caused by co-eluting compounds from the sample matrix (like phospholipids), can suppress or enhance the analyte signal, leading to inaccurate and imprecise results.[1][11]

  • Confirmation: To assess the extent of the issue, perform a post-extraction spike experiment. Compare the analyte's signal in a clean solvent to its signal when spiked into an extracted blank matrix sample.[11] A significant difference indicates the presence of matrix effects.[11]

  • Mitigation Strategies:

    • Improve Sample Cleanup: Use more robust extraction techniques like solid-phase extraction (SPE) to remove interfering components.[8][11]

    • Optimize Chromatography: Adjust the LC gradient to better separate the CEs from matrix components, particularly phospholipids.[7][11]

    • Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is as close as possible to your actual samples (e.g., delipidized plasma).[1][2][7][15] This ensures that standards and samples experience similar ionization effects.[1]

    • Employ a Co-eluting SIL-IS: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix-induced signal variability.[7][11]

Troubleshooting Guides

Problem 1: Poor Calibration Curve Fit (R² < 0.99)

A coefficient of determination (R²) below 0.99 often indicates issues with linearity, precision, or outliers. A visual inspection of the calibration curve plot is the first and most critical step.[14]

G start Poor Calibration Curve (R² < 0.99) q1 Is the curve consistently bowed or S-shaped? start->q1 q2 Are individual points scattered randomly? q1->q2 No ans1_yes Non-Linearity Issue q1->ans1_yes Yes q3 Is the y-intercept (blank response) high? q2->q3 No ans2_yes Precision/Variability Issue q2->ans2_yes Yes ans3_yes Contamination Issue q3->ans3_yes Yes sol1 Causes: Detector/Ionization Saturation, Matrix Effects. Solutions: 1. Narrow the calibration range. 2. Use a weighted (1/x²) regression. 3. Fit a non-linear (quadratic) curve. ans1_yes->sol1 sol2 Causes: Inconsistent sample prep, injection volume error, unstable spray. Solutions: 1. Check sample extraction/pipetting technique. 2. Ensure proper internal standard addition. 3. Clean MS ion source. ans2_yes->sol2 sol3 Causes: Contaminated solvent/glassware, system carryover. Solutions: 1. Use fresh, high-purity solvents. 2. Check sample preparation blanks. 3. Implement robust needle wash method. ans3_yes->sol3

Problem 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

Poor peak shape can compromise integration accuracy and resolution from nearby peaks.

  • Potential Cause: Active sites within the GC or LC system can interact with analytes, causing peak tailing.[8][16]

  • Solution: For GC analysis, use a new, deactivated inlet liner and a column designed for your specific analysis.[8] For LC, ensure the mobile phase pH is appropriate for your analytes and column chemistry.

  • Potential Cause: Column overload from injecting too high a concentration.[8]

  • Solution: Dilute the sample or reduce the injection volume.[8]

  • Potential Cause: Incompatible injection solvent with the initial mobile phase (in reversed-phase LC).

  • Solution: Ensure the injection solvent is of equal or weaker elution strength than the starting mobile phase.

Data & Performance Benchmarks

Quantitative analysis of long-chain CEs should meet established performance criteria for linearity, precision, and sensitivity. The table below summarizes typical acceptance criteria.

ParameterMetricGood PerformancePoor PerformanceCommon Causes of Poor Performance
Linearity Coefficient of Determination (R²)≥ 0.995[7]< 0.99Detector saturation, non-linear ionization, inappropriate regression model[1][2]
Dynamic Range Linear Range≥ 3-4 orders of magnitude[7]< 2 orders of magnitudePoor sensitivity at low end, saturation at high end
Precision Coefficient of Variation (CV%)Intra-batch: ≤ 10%Inter-batch: ≤ 15%[7]> 15%Inconsistent sample prep, instrument instability, matrix effects[11]
Sensitivity Limit of Quantification (LOQ)0.5–10 ng/mL (matrix dependent)[7]> 50 ng/mLPoor ionization, ion suppression, high background noise[4][7][11]
Carryover Blank Injection After High Standard< 0.1% of LLOQ[7]> 0.5% of LLOQInadequate needle/injector wash, system contamination

Experimental Protocols

Protocol: Quantification of CEs in Human Plasma via LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of CEs from plasma.

G supernatant supernatant inject inject supernatant->inject ms ms process process ms->process

1. Sample Preparation: Lipid Extraction [17]

  • Thaw frozen plasma samples at 4°C.

  • To 40 µL of plasma in a microcentrifuge tube, add 1 µL of a suitable internal standard mixture (e.g., d7-labeled cholesteryl esters in methanol).[12][17]

  • Add 120 µL of ice-cold isopropanol (B130326) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Incubate at room temperature for 10 minutes, then store at -20°C overnight to enhance protein precipitation.[17]

  • Centrifuge the tubes at high speed (e.g., 15,000 x g) for 5 minutes.

  • Carefully transfer the supernatant containing the lipid extract to an autosampler vial for analysis.

2. LC-MS/MS Method

  • LC System: UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.[7]

  • Column Temperature: 55°C.[7]

  • Mobile Phase A: 60:40 Acetonitrile:Water (v/v) with 10 mM ammonium formate and 0.1% formic acid.[17]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile (v/v) with 10 mM ammonium formate and 0.1% formic acid.[17]

  • Flow Rate: 0.3 - 0.4 mL/min.[7][17]

  • Gradient: A typical gradient starts at ~40% B, increases rapidly to ~99% B to elute the hydrophobic CEs, holds for several minutes, and then re-equilibrates.[17]

  • Injection Volume: 2-10 µL.

3. Mass Spectrometry Method

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: A common approach is to monitor the precursor ion of the [M+NH₄]⁺ adduct and fragment to the specific cholesteryl cation at m/z 369.3.[5][7] This provides specificity for all CEs, which can then be separated chromatographically.

    • Example Transition for CE(18:1): Precursor [C₄₅H₇₈O₂ + NH₄]⁺ m/z 668.6 → Product m/z 369.3.

4. Calibration Curve Preparation

  • Prepare a stock solution containing certified standards of the CEs of interest.

  • Perform serial dilutions in a suitable solvent (e.g., isopropanol) to create at least 6-8 calibration points spanning the expected concentration range of the samples.[14]

  • To ensure matrix matching, it is best practice to spike the standards into a blank, analyte-free matrix (e.g., delipidized plasma) and process them in the same manner as the unknown samples.[1][7]

  • Plot the peak area ratio (Analyte Area / Internal Standard Area) against the nominal concentration and apply the most appropriate regression model.[14]

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Cholesteryl Tricosanoate Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cholesteryl esters, such as Cholesteryl Tricosanoate, is critical in various fields of research, including the study of lipid metabolism, biomarker discovery, and the development of therapeutics for metabolic diseases. This guide provides an objective comparison of two prominent analytical techniques for the quantification of this compound: a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method as a viable alternative. This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable approach for their specific needs.

Method Performance Comparison

The choice between LC-MS/MS and GC-MS for the quantification of this compound depends on the specific requirements of the study, including sensitivity, sample throughput, and the availability of instrumentation.

ParameterLC-MS/MS MethodGC-MS Method
Linearity (R²) >0.99>0.98
Limit of Quantification (LOQ) 1 pmol0.2 - 10.0 µg/mL[1]
Accuracy (% Bias) Within ±15% of nominal value75.9% to 125.1%[1]
Precision (% CV) <15%1.1% to 9.8%[1]
Sample Throughput High (2.5 min run time per sample)[2]Moderate to Low
Derivatization Required No[3]Yes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of this compound using LC-MS/MS and GC-MS.

Validated Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and throughput without the need for chemical derivatization.[3]

1. Sample Preparation (Lipid Extraction)

  • Tissue Samples: Homogenize tissue in a suitable solvent.

  • Plasma/Serum Samples: Use a 50 µL aliquot.

  • Extraction: Perform a lipid extraction using the Bligh and Dyer method.

  • Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • UHPLC System: Agilent 1290 Infinity II UHPLC System[3]

  • Mass Spectrometer: Agilent 6545 Quadrupole Time Of Flight (QTOF) mass spectrometer[3]

  • Column: Gemini 5U C18 column (50 x 4.6 mm, 5 µm) with a guard column[3]

  • Mobile Phase A: 50:50 (v/v) Water:Methanol + 0.1% formic acid + 10 mM ammonium (B1175870) formate[3]

  • Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol + 0.1% formic acid + 10 mM ammonium formate[3]

  • Flow Rate: 0.5 mL/min[3]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) or Auto-MS/MS[3]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a robust and well-established technique for the analysis of cholesteryl esters, though it typically requires derivatization.

1. Sample Preparation and Derivatization

  • Extraction: Extract lipids from the biological sample using an optimized Bligh and Dyer protocol.[4][5]

  • Saponification (Optional): To analyze the fatty acid portion, saponification can be performed to release the fatty acid from the cholesterol backbone.

  • Derivatization: Derivatize the sample to increase the volatility of the cholesteryl esters for GC analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.

  • GC Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 280 °C.

  • Oven Program: A temperature gradient suitable for the elution of long-chain cholesteryl esters.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

Visualizing the Experimental Workflow and Metabolic Context

To better understand the experimental process and the biological relevance of this compound, the following diagrams illustrate the analytical workflow and its position within the cholesterol metabolism pathway.

G cluster_0 Sample Preparation cluster_1 Analytical Quantification Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Drying Dry Down Under N2 Extraction->Drying Reconstitution Reconstitute in Injection Solvent Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS GCMS GC-MS Analysis (with Derivatization) Reconstitution->GCMS Data Data Acquisition & Processing LCMS->Data GCMS->Data Quantification Quantification of This compound Data->Quantification

Caption: General experimental workflow for the quantification of this compound.

G AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Multiple Steps Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps CholesterylEster Cholesteryl Ester (e.g., this compound) Cholesterol->CholesterylEster ACAT BileAcids Bile Acids Cholesterol->BileAcids SteroidHormones Steroid Hormones Cholesterol->SteroidHormones FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CholesterylEster

Caption: Simplified overview of the cholesterol metabolism pathway.

References

A Comparative Guide to Internal Standards for the Quantification of Cholesteryl Esters in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of lipid species is paramount for generating reliable and reproducible data. The choice of an appropriate internal standard is a critical determinant of data quality, influencing accuracy and precision. This guide provides an objective comparison of Cholesteryl tricosanoate (B1255869) against other commonly used internal standards for the quantitative analysis of cholesteryl esters, supported by available experimental data and detailed methodologies.

The ideal internal standard should mimic the chemical and physical properties of the analyte, be absent in the biological sample, and exhibit predictable behavior during sample preparation and analysis[1]. For the analysis of neutral lipids such as cholesteryl esters, several classes of internal standards are utilized, each with distinct advantages and disadvantages. This guide focuses on comparing Cholesteryl tricosanoate, a long-chain cholesteryl ester, with two widely accepted classes of internal standards: odd-chain lipid analogs and stable isotope-labeled standards.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the accuracy of quantification in lipidomics. While stable isotope-labeled standards are often considered the gold standard due to their near-identical physicochemical properties to their endogenous counterparts, odd-chain lipid standards offer a cost-effective and robust alternative. This compound, as a structural analog, presents a third option, though its application and performance are less documented in the scientific literature[1].

The following table summarizes the performance characteristics of these internal standards for the quantification of cholesteryl esters.

Internal Standard Type Principle Advantages Disadvantages Typical Precision (%RSD)
This compound (Structural Analog) A non-endogenous cholesteryl ester with a long acyl chain.- Structurally similar to endogenous cholesteryl esters. - Potentially mimics extraction and ionization behavior.- Significant lack of published performance data. - Potential for poor solubility due to the very long acyl chain. - Commercial availability as a certified standard is limited[1].Not available
Odd-Chain Cholesteryl Esters (e.g., Cholesteryl heptadecanoate) A cholesteryl ester with an odd-numbered fatty acid chain, making it non-endogenous in most biological systems.- Non-endogenous nature minimizes interference[2]. - Chemically similar to endogenous cholesteryl esters. - More cost-effective than stable isotope-labeled standards.- Physicochemical properties may not perfectly match all endogenous cholesteryl esters, potentially leading to slight variations in extraction and ionization efficiency.< 15%[2]
Stable Isotope-Labeled (SIL) Cholesteryl Esters (e.g., Cholesteryl Ester d7-18:1) An endogenous cholesteryl ester in which several atoms have been replaced with their heavy isotopes (e.g., deuterium).- Considered the "gold standard"[1]. - Nearly identical physicochemical properties to the endogenous analyte, ensuring similar extraction efficiency and ionization response[1]. - Provides the highest accuracy and precision.- Significantly more expensive than other standards. - A specific SIL standard is needed for each analyte for the most accurate quantification.< 10%[2]

Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. The following protocol provides a detailed methodology for the extraction of lipids from plasma and subsequent analysis by LC-MS/MS, incorporating the use of an internal standard. This protocol can be adapted to compare the performance of this compound with other internal standards.

Protocol: Lipid Extraction from Plasma with Internal Standard Addition (Modified Folch Method)

1. Sample Preparation and Internal Standard Spiking:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add a precise volume of the internal standard working solution (e.g., this compound, Cholesteryl heptadecanoate, or a SIL standard in a suitable organic solvent). The amount should be within the linear range of the instrument and comparable to the expected analyte concentration.

  • Add a precise volume of the plasma sample (e.g., 50 µL) to the tube containing the internal standard and vortex briefly[3].

2. Lipid Extraction:

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1. For a 50 µL plasma sample, this would be 1 mL of the chloroform:methanol mixture[3].

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation[3].

  • Incubate at room temperature for 20 minutes with occasional vortexing.

3. Phase Separation:

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent) and vortex for 30 seconds[1][3].

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases[3].

4. Lipid Collection and Preparation for Analysis:

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).

LC-MS/MS Analysis

1. Chromatographic Separation:

  • Inject the reconstituted lipid extract onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column) to separate the different lipid species.

2. Mass Spectrometric Detection:

  • Perform mass spectrometric analysis using an electrospray ionization (ESI) source, typically in positive ion mode for cholesteryl esters.

  • For quantification, use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) on a tandem mass spectrometer. Monitor the transition from the precursor ion (e.g., [M+NH4]+ or [M+Na]+ adduct of the cholesteryl ester) to a specific product ion (e.g., the neutral loss of the fatty acyl chain or the cholesterol backbone).

3. Data Analysis:

  • Integrate the peak areas of the endogenous cholesteryl esters and the internal standard.

  • Calculate the concentration of each analyte by comparing the ratio of its peak area to the peak area of the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizing the Workflow

To provide a clearer understanding of the experimental process, the following diagrams illustrate the key steps.

G cluster_0 Sample Preparation cluster_1 Lipid Extraction (Folch Method) cluster_2 Analysis A Plasma Sample B Add Internal Standard (e.g., this compound) A->B C Add Chloroform:Methanol (2:1) B->C D Vortex & Incubate C->D E Add NaCl solution for Phase Separation D->E F Centrifuge E->F G Collect Organic Phase F->G H Dry Down & Reconstitute G->H I LC-MS/MS Analysis H->I J Data Processing & Quantification I->J G cluster_0 Rationale for Internal Standard Selection cluster_1 Comparison of Alternatives IS Ideal Internal Standard Prop1 Chemically & Physically Similar to Analyte IS->Prop1 Prop2 Absent from the Sample IS->Prop2 Prop3 Clearly Distinguishable Signal IS->Prop3 Prop4 Stable During Procedure IS->Prop4 CT This compound CT_Adv Structural Analog CT->CT_Adv Pro CT_Dis Limited Data, Potential Solubility Issues CT->CT_Dis Con OC Odd-Chain Standards OC_Adv Non-endogenous, Cost-effective OC->OC_Adv Pro OC_Dis Imperfect Physicochemical Match OC->OC_Dis Con SIL Stable Isotope-Labeled Standards SIL_Adv Gold Standard, Highest Accuracy SIL->SIL_Adv Pro SIL_Dis High Cost SIL->SIL_Dis Con

References

A Comparative Guide to HPLC and GC-MS Methods for Cholesteryl Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cholesteryl esters is paramount for understanding lipid metabolism and its role in various disease states. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective cross-validation of these methods, presenting a summary of their performance based on experimental data, detailed experimental protocols, and illustrative workflow diagrams to inform methodological selection.

Quantitative Performance Comparison

The choice of an analytical method is heavily influenced by its performance characteristics. The following table summarizes typical validation parameters for HPLC and GC-MS in the context of cholesteryl ester and total cholesterol analysis, synthesized from multiple studies. It is important to note that performance can vary based on the specific instrument, sample matrix, and cholesteryl ester species being analyzed.

Performance MetricHPLCGC-MSKey Observations
Linearity (R²) ≥0.998[1]>0.998[1][2]Both methods demonstrate excellent linearity across a range of concentrations.
Accuracy (% Recovery) 93.33 ± 0.22[1][3]97.10 ± 0.13[1][3]Both techniques offer high accuracy, with GC-MS showing slightly higher recovery rates in some studies.
Precision (%RSD) <5.0[1]<1.0[4]Both methods exhibit good precision, with GC-MS often demonstrating lower relative standard deviation.
Limit of Detection (LOD) 0.005 mg/g[1][3] - 1.49 µg/mL[2]0.001 mg/g[1][3] - 0.19 µg/mL[2]GC-MS generally provides significantly lower detection limits, indicating superior sensitivity.[2]
Limit of Quantification (LOQ) 0.016 mg/g[1][3] - 2.72 µg/mL[2]0.003 mg/g[1][3] - 0.56 µg/mL[2]Consistent with the LOD, the LOQ for GC-MS is substantially lower than for HPLC.[2]

Experimental Protocols

Accurate and reproducible quantification of cholesteryl esters demands meticulous adherence to experimental protocols. The following are representative methodologies for both HPLC and GC-MS analysis.

HPLC Method for Cholesteryl Ester Analysis

This protocol is a generalized procedure based on common practices for the separation and quantification of cholesteryl esters in biological samples.

1. Sample Preparation (Lipid Extraction):

  • A modified Bligh-Dyer extraction is commonly employed.[5] To a 1 mL serum sample, add 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture.

  • Vortex thoroughly for 1 minute.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of water and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen.

  • Reconstitute the dried lipid extract in the mobile phase for HPLC analysis.

2. HPLC-UV Analysis:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: An isocratic mobile phase of acetonitrile:isopropanol (50:50, v/v) is effective for separating major cholesteryl ester species.[6][7]

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.

  • Detection: UV detection at 210 nm is suitable for cholesteryl esters.[6][7]

  • Quantification: An internal standard, such as cholesteryl heptadecanoate, should be added during the sample preparation phase for accurate quantification.[6]

GC-MS Method for Cholesteryl Ester Analysis

This protocol outlines a typical workflow for the analysis of cholesteryl esters using a high-temperature GC-MS system, which is well-suited for these high molecular weight, lipophilic compounds.[8]

1. Sample Preparation (Extraction and Derivatization):

  • Extraction: Spike 20 µL of serum with an internal standard (e.g., d6-cholesteryl stearate). Add 0.5 mL of methanol, vortex for 5 minutes, and centrifuge at 12,000 rpm for 2 minutes to precipitate proteins.[8]

  • Solid-Phase Extraction (SPE): Load the supernatant onto an H-PPT cartridge and elute with methanol. Evaporate the eluate to dryness under nitrogen.[8]

  • Derivatization: To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 60°C for 30 minutes to convert the analytes to their trimethylsilyl (B98337) (TMS) ethers.

2. High-Temperature GC-MS Analysis:

  • Column: A thermally stable capillary column, such as an MXT-1 (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.[8]

  • Oven Temperature Program:

    • Initial temperature of 260°C, hold for 3 minutes.

    • Ramp to 320°C at 10°C/min.

    • Increase to 330°C at 2°C/min and hold for 8 minutes.

    • Finally, increase to 380°C at 30°C/min and hold for 3 minutes.[8]

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, targeting characteristic ions of the derivatized cholesteryl esters.

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for both HPLC and GC-MS analysis of cholesteryl esters.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Quantification Quantification (Internal Standard) Detection->Quantification

HPLC Analysis Workflow for Cholesteryl Esters

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Extraction Protein Precipitation & SPE Sample->Extraction Derivatization TMS Derivatization Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation High-Temperature GC Separation Injection->Separation Detection Mass Spectrometry (EI, SIM) Separation->Detection Quantification Quantification (Internal Standard) Detection->Quantification

GC-MS Analysis Workflow for Cholesteryl Esters

References

A Comparative Analysis of Cholesteryl Tricosanoate and Cholesteryl Lignocerate in Lipid Raft Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative examination of two very-long-chain cholesteryl esters, Cholesteryl Tricosanoate (ChE-C23:0) and Cholesteryl Lignocerate (ChE-C24:0), and their putative roles within lipid rafts. While direct comparative experimental data on these specific molecules is not extensively available in current literature, this document synthesizes known principles of lipid biophysics and the established roles of very-long-chain fatty acids (VLCFAs) to infer their differential effects on lipid raft structure, stability, and function. Detailed experimental protocols are provided to facilitate further investigation into this nuanced area of membrane biology.

Introduction to Cholesteryl Esters in Lipid Rafts

Lipid rafts are dynamic, nanoscale membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins.[1] These platforms are crucial for cellular processes such as signal transduction, membrane trafficking, and viral entry. Cholesteryl esters, typically considered storage lipids, have been shown to influence the stability and organization of lipid rafts.[1] The length and saturation of the fatty acyl chain of a cholesteryl ester are critical determinants of its biophysical properties and its interactions within the lipid bilayer.[2]

This guide focuses on the subtle yet potentially significant differences imparted by a single carbon atom in the acyl chain of two cholesteryl esters: the odd-chained this compound (containing tricosanoic acid, C23:0) and the even-chained Cholesteryl Lignocerate (containing lignoceric acid, C24:0).

Postulated Comparative Biophysical Properties

The addition of a single methylene (B1212753) group between tricosanoic and lignoceric acid is expected to alter the packing efficiency and intermolecular interactions of their respective cholesteryl esters within the highly ordered environment of a lipid raft.

PropertyThis compound (ChE-C23:0)Cholesteryl Lignocerate (ChE-C24:0)Rationale
Acyl Chain Packing Less efficient packing due to the odd-numbered carbon chain, potentially creating minor packing defects.More efficient, compact packing due to the all-trans configuration of the even-numbered carbon chain, leading to stronger van der Waals interactions.Even-chain fatty acids can pack more densely in crystalline and liquid-crystalline states compared to odd-chain fatty acids, which can disrupt the regular packing arrangement.
Interaction with Raft Lipids May exhibit slightly weaker interactions with surrounding saturated acyl chains of sphingolipids and cholesterol.Expected to have stronger hydrophobic interactions with the saturated acyl chains of sphingolipids, contributing to a more ordered raft environment.The more ordered packing of the C24:0 chain would maximize contact and van der Waals forces with neighboring lipids.
Effect on Raft Stability Potentially a minor destabilizing effect or creation of more dynamic raft domains.Likely contributes to the formation of more stable and less dynamic lipid raft domains.Stronger intermolecular interactions lead to a more cohesive and stable lipid domain.
Phase Transition Temperature (Tm) Expected to have a slightly lower melting temperature compared to ChE-C24:0.Expected to have a slightly higher melting temperature.In homologous series of lipids, longer, saturated acyl chains generally lead to higher melting temperatures.

Impact on Lipid Raft Function and Signaling

The subtle differences in the biophysical properties of this compound and Cholesteryl Lignocerate can be extrapolated to have differential effects on lipid raft-mediated cellular functions.

Hypothetical Effects on Signaling Pathways

Lipid rafts serve as platforms for the assembly of signaling complexes. The stability and composition of these rafts can significantly impact the duration and intensity of signaling cascades.

cluster_0 Lipid Raft with Cholesteryl Lignocerate (ChE-C24:0) cluster_1 Lipid Raft with this compound (ChE-C23:0) Stable Raft Stable Raft Receptor Dimerization Receptor Dimerization Stable Raft->Receptor Dimerization Promotes Prolonged Signaling Prolonged Signaling Receptor Dimerization->Prolonged Signaling Leads to Dynamic Raft Dynamic Raft Transient Receptor Interaction Transient Receptor Interaction Dynamic Raft->Transient Receptor Interaction Allows for Modulated Signaling Modulated Signaling Transient Receptor Interaction->Modulated Signaling Results in

Caption: Postulated differential effects on receptor signaling.

Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized differences between this compound and Cholesteryl Lignocerate, the following experimental approaches are recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine and compare the phase transition temperatures (Tm) and enthalpies of model membranes incorporating each cholesteryl ester.

Methodology:

  • Prepare large unilamellar vesicles (LUVs) composed of a model raft mixture (e.g., DPPC:Cholesterol:Sphingomyelin in a 1:1:1 molar ratio).

  • Incorporate this compound or Cholesteryl Lignocerate into separate batches of LUVs at varying molar percentages (e.g., 1%, 2%, 5%).

  • Run the LUV suspensions in a high-sensitivity differential scanning calorimeter.

  • Heat the samples at a controlled rate (e.g., 1°C/min) over a temperature range that encompasses the phase transitions of the lipid mixture.

  • Analyze the resulting thermograms to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

  • Compare the thermograms of the control LUVs with those containing each cholesteryl ester to assess their impact on membrane thermodynamics.[3][4][5]

X-ray Diffraction

Objective: To analyze the effects of each cholesteryl ester on the lamellar spacing and acyl chain packing of model membranes.

Methodology:

  • Prepare oriented multilayer samples of the model raft mixture with and without the inclusion of this compound or Cholesteryl Lignocerate.

  • Mount the samples in a temperature and humidity-controlled chamber.

  • Expose the samples to a collimated X-ray beam.

  • Collect the diffraction patterns at both wide and small angles.

  • Analyze the small-angle diffraction to determine the lamellar repeat distance (d-spacing), which provides information on bilayer thickness.

  • Analyze the wide-angle diffraction to assess the lateral packing of the acyl chains. A sharp peak around 4.2 Å indicates a highly ordered gel phase, while a broad peak around 4.5 Å is characteristic of a disordered liquid-crystalline phase.[2]

Atomic Force Microscopy (AFM)

Objective: To visualize the effect of each cholesteryl ester on the morphology and domain organization of lipid rafts in a supported lipid bilayer.

Methodology:

  • Prepare a supported lipid bilayer on a mica substrate using the vesicle fusion method with LUVs of the model raft mixture containing either this compound or Cholesteryl Lignocerate.

  • Image the bilayer in fluid using tapping mode AFM.

  • Measure the height difference between the liquid-ordered (raft) and liquid-disordered phases.

  • Analyze the size, shape, and distribution of the raft domains.

  • Compare the images from bilayers containing each of the cholesteryl esters to assess their influence on raft morphology.[6][7][8]

Start Start LUV Preparation Prepare LUVs with Model Raft Mixture Start->LUV Preparation Incorporate ChE Incorporate ChE-C23:0 or ChE-C24:0 LUV Preparation->Incorporate ChE DSC Differential Scanning Calorimetry Incorporate ChE->DSC XRD X-ray Diffraction Incorporate ChE->XRD AFM Atomic Force Microscopy Incorporate ChE->AFM Analyze Tm Analyze Phase Transition Temperature (Tm) DSC->Analyze Tm Analyze Packing Analyze Lamellar Spacing and Acyl Chain Packing XRD->Analyze Packing Analyze Morphology Analyze Raft Morphology and Domain Size AFM->Analyze Morphology Comparative Analysis Comparative Analysis of Biophysical Properties Analyze Tm->Comparative Analysis Analyze Packing->Comparative Analysis Analyze Morphology->Comparative Analysis

Caption: Experimental workflow for comparative biophysical analysis.

Molecular Dynamics (MD) Simulations

Objective: To model the behavior and interactions of this compound and Cholesteryl Lignocerate within a simulated lipid raft environment at an atomistic level.

Methodology:

  • Construct a model lipid bilayer in silico that mimics the composition of a lipid raft.

  • Embed either this compound or Cholesteryl Lignocerate into the bilayer.

  • Perform multi-nanosecond MD simulations using a suitable force field (e.g., CHARMM36, GROMOS).

  • Analyze the trajectories to determine parameters such as:

    • The orientation and location of the cholesteryl esters within the bilayer.

    • The order parameters of the acyl chains of the cholesteryl esters and surrounding lipids.

    • Radial distribution functions to assess the proximity and interaction with other lipid species.

    • The effect on membrane thickness and area per lipid.

  • Compare the simulation results for the two cholesteryl esters to gain insight into their differential molecular interactions.[9][10][11][12][13]

Conclusion

While direct experimental comparisons are lacking, the established principles of lipid biophysics strongly suggest that the one-carbon difference between this compound and Cholesteryl Lignocerate is sufficient to induce distinct effects on the properties of lipid rafts. Cholesteryl Lignocerate, with its even-numbered acyl chain, is predicted to promote a more ordered and stable raft environment, which could lead to prolonged signaling events. Conversely, the odd-numbered acyl chain of this compound may introduce subtle packing defects, resulting in more dynamic rafts and potentially more transient signaling interactions. The experimental protocols outlined in this guide provide a clear roadmap for researchers to empirically test these hypotheses and further elucidate the nuanced roles of very-long-chain cholesteryl esters in membrane biology. Such studies will be invaluable for understanding the pathological implications of altered lipid metabolism and for the development of therapeutics that target lipid raft-dependent processes.

References

Measuring Cholesteryl Tricosanoate in Serum: A Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of specific lipid molecules in serum is paramount for biomarker discovery, understanding disease pathology, and monitoring therapeutic interventions. Cholesteryl tricosanoate (B1255869), a cholesteryl ester containing the very-long-chain saturated fatty acid tricosanoic acid (C23:0), is a low-abundance lipid species whose measurement requires highly sensitive and specific analytical methods. This guide provides a comparative overview of the primary analytical platforms used for the quantification of cholesteryl esters in serum, with a focus on performance metrics of accuracy and precision.

While specific performance data for cholesteryl tricosanoate is not extensively published, this guide draws upon validation data for structurally similar long-chain cholesteryl esters to provide a reliable reference for researchers. The primary methods for the targeted quantification of individual cholesteryl esters are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Methods

The choice of analytical methodology is critical and depends on the specific requirements of the study, such as sensitivity, specificity, and throughput. Both LC-MS/MS and GC-MS offer the necessary selectivity to differentiate between various cholesteryl ester species.

Analytical MethodAnalyte MeasuredAccuracy/RecoveryPrecision (CV%)Key AdvantagesKey Limitations
LC-MS/MS Fatty acids from hydrolyzed cholesteryl estersMean recovery of 99.12% (range: 91.85% - 104.83%)[1]Intra-day: 0.87-7.70%Inter-day: 1.02-7.65%[1]High throughput, direct analysis of intact molecule possible, high sensitivity and specificity.Potential for ion suppression or enhancement from matrix effects.
HTGC-MS Intact cholesteryl esters (proxy data¹)Bias: -24.1% to +25.1%[2]1.1% to 9.8%[2]High chromatographic resolution, established and robust.Requires derivatization, higher temperatures may degrade labile compounds.

¹Data for cholesteryl laurate, myristate, palmitate, linoleate, oleate (B1233923), and stearate (B1226849) are used as a proxy due to the lack of specific published data for this compound.

Experimental Workflows and Methodologies

The following diagrams and protocols outline the typical experimental procedures for the analysis of cholesteryl esters in serum using LC-MS/MS and GC-MS.

General Experimental Workflow

Cholesteryl Ester Analysis Workflow cluster_lcms LC-MS/MS cluster_gcms GC-MS cluster_flow serum Serum Sample Collection extraction Lipid Extraction (e.g., Folch or MTBE method) serum->extraction separation Analytical Separation lc UPLC/HPLC Separation derivatization Derivatization (Silylation) detection Mass Spectrometric Detection data_analysis Data Analysis & Quantification detection->data_analysis msms Tandem MS (MRM) lc->msms msms->data_analysis gc Gas Chromatography derivatization->gc ms Mass Spectrometry (SIM) gc->ms ms->data_analysis

Caption: A generalized workflow for the quantification of cholesteryl esters in serum.

Structure of this compound

Cholesteryl_Tricosanoate_Structure cholesterol Cholesterol ester_bond Ester Bond cholesterol->ester_bond tricosanoic_acid Tricosanoic Acid (C23:0) ester_bond->tricosanoic_acid

Caption: The general structure of this compound.

Detailed Experimental Protocols

Below are representative protocols for the analysis of cholesteryl esters in serum. These should be optimized and validated in the specific laboratory setting.

LC-MS/MS Protocol for Cholesteryl Ester Analysis

This method is adapted from protocols for general cholesteryl ester profiling.

  • Sample Preparation and Lipid Extraction:

    • To 50 µL of serum, add 10 µL of an internal standard solution (e.g., d7-cholesteryl oleate in methanol).

    • Add 500 µL of a methyl-tert-butyl ether (MTBE) and methanol (B129727) mixture (5:1, v/v).

    • Vortex for 1 minute and incubate at room temperature for 30 minutes.

    • Add 125 µL of water to induce phase separation.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.

    • Collect the upper organic phase and dry it under a stream of nitrogen.

    • Reconstitute the lipid extract in 100 µL of the initial mobile phase.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/acetonitrile (9:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A linear gradient from 30% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 55 °C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: For this compound, the precursor ion would be its ammonium adduct [M+NH4]+. The product ion would be the cholesterol fragment at m/z 369.3. Specific transitions must be optimized for the instrument used.

    • Instrument Settings: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the specific mass spectrometer.

GC-MS Protocol for Cholesteryl Ester Analysis

This protocol involves the analysis of fatty acid methyl esters (FAMEs) after hydrolysis of cholesteryl esters.

  • Sample Preparation, Hydrolysis, and Derivatization:

    • To 100 µL of serum, add an internal standard (e.g., cholesteryl heptadecanoate).

    • Perform a total lipid extraction using a chloroform:methanol (2:1, v/v) solution (Folch method).

    • Dry the lipid extract under nitrogen.

    • Saponify the cholesteryl esters by adding 1 mL of 0.5 M KOH in methanol and heating at 80°C for 1 hour.

    • Acidify the mixture and extract the free fatty acids with hexane (B92381).

    • Evaporate the hexane and derivatize the fatty acids to FAMEs using 14% boron trifluoride in methanol at 100°C for 30 minutes.

    • Extract the FAMEs with hexane for GC-MS analysis.

  • Gas Chromatographic Separation:

    • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 240 °C at 4 °C/min, and hold for 15 minutes.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and specificity.

    • Monitored Ions: Monitor the characteristic ions for methyl tricosanoate.

Conclusion

The accurate and precise measurement of this compound in serum is achievable with advanced analytical techniques like LC-MS/MS and GC-MS. While LC-MS/MS offers the advantage of analyzing the intact molecule with high throughput, GC-MS provides excellent chromatographic separation and is a robust, well-established method, particularly for fatty acid profiling after hydrolysis. The choice of method should be guided by the specific research question, available instrumentation, and the need for either intact lipid or fatty acid compositional analysis. Given the low endogenous levels of this compound, careful optimization and validation of the chosen method are crucial to ensure high-quality, reproducible data for advancing research and development.

References

A Comparative Guide to ESI and APCI for Cholesteryl Tricosanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of cholesteryl esters, the choice of ionization source in mass spectrometry is a critical determinant of analytical success. This guide provides an objective comparison of two common atmospheric pressure ionization techniques, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), for the analysis of cholesteryl tricosanoate (B1255869), a representative long-chain, nonpolar cholesteryl ester.

Introduction to Cholesteryl Tricosanoate and its Analysis

This compound is a cholesteryl ester, a class of lipids that play a crucial role in the transport and storage of cholesterol in the body. The accurate quantification of specific cholesteryl esters is vital in various fields of research, including the study of cardiovascular diseases, metabolic disorders, and drug delivery systems. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose, with the ionization source being a key component influencing sensitivity and specificity.

Principles of Ionization: ESI vs. APCI

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, large, and non-volatile molecules.[1] In ESI, a high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules within the droplets become charged and are transferred to the gas phase for mass analysis.[1] For cholesteryl esters, which are inherently nonpolar, ionization in ESI typically occurs through the formation of adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺).[2][3]

Atmospheric Pressure Chemical Ionization (APCI) is better suited for smaller, less polar, and more volatile compounds.[1] In APCI, the sample is first vaporized in a heated nebulizer. A corona discharge then ionizes the surrounding solvent molecules, which in turn transfer a proton to the analyte molecules through a series of gas-phase chemical reactions.[3] For cholesteryl esters, APCI generally produces a protonated molecule [M+H]⁺.[2][3]

Head-to-Head Comparison for Cholesteryl Ester Analysis

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Ion Formation Primarily forms adduct ions, such as [M+Na]⁺ and [M+NH₄]⁺.[2][3]Primarily forms protonated molecules [M+H]⁺.[2][3]
Signal Intensity Generally produces strong signal intensity for a wide range of cholesteryl esters.[2][3]Often results in weaker signal intensity compared to ESI for cholesteryl esters.[2][3]
Selectivity Broadly applicable to various cholesteryl esters.[2][3]Can be selectively more sensitive for unsaturated cholesteryl esters.[2][3]
Fragmentation Collision-induced dissociation of the [M+NH₄]⁺ adduct yields a characteristic fragment at m/z 369 (cholesterol backbone).[4][5]Often produces a prominent fragment ion at m/z 369, corresponding to the dehydrated cholesterol cation, [cholesterol + H - H₂O]⁺.[6]
Matrix Effects Can be more susceptible to ion suppression from complex biological matrices.[7]Generally less prone to matrix effects for nonpolar analytes.[7]
Analyte Polarity Less ideal for highly nonpolar molecules without the aid of adduct-forming agents.[1]Well-suited for the analysis of nonpolar to moderately polar compounds.[1]

Experimental Protocols

Representative LC-MS Method for Cholesteryl Ester Analysis

The following protocol is a composite based on typical methodologies for the analysis of cholesteryl esters by LC-MS.

Sample Preparation:

  • Lipid extraction from the biological matrix (e.g., plasma, tissue homogenate) is performed using a modified Folch or Bligh-Dyer method.

  • The lipid extract is dried under a stream of nitrogen and reconstituted in a suitable solvent, such as a mixture of isopropanol (B130326) and acetonitrile.

  • For ESI, the addition of an ammonium salt (e.g., ammonium acetate) to the reconstitution solvent or mobile phase is crucial for the formation of [M+NH₄]⁺ adducts.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used for the separation of cholesteryl esters.

  • Mobile Phase A: Acetonitrile/Water (e.g., 90:10, v/v) with 10 mM ammonium acetate.

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10, v/v) with 10 mM ammonium acetate.

  • Gradient: A gradient from a lower to a higher percentage of mobile phase B is employed to elute the cholesteryl esters based on their hydrophobicity.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at an elevated temperature (e.g., 40-50 °C) to improve peak shape.

Mass Spectrometry (MS) Conditions:

ParameterESI SettingAPCI Setting
Ionization Mode PositivePositive
Capillary Voltage 3.0 - 4.0 kVCorona Discharge Current: 3-5 µA
Nebulizer Gas Nitrogen, 30-50 psiNitrogen, 40-60 psi
Drying Gas Flow 8-12 L/min5-10 L/min
Drying Gas Temp. 300-350 °C350-450 °C
Vaporizer Temp. N/A350-450 °C
Scan Mode Full Scan (for profiling) or Selected Reaction Monitoring (SRM) (for quantification)Full Scan or SRM
SRM Transition e.g., for this compound [M+NH₄]⁺ → m/z 369e.g., for this compound [M+H]⁺ → m/z 369

Visualizing the Process

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis BiologicalSample Biological Sample (e.g., Plasma, Tissue) LipidExtraction Lipid Extraction BiologicalSample->LipidExtraction Reconstitution Reconstitution in Organic Solvent LipidExtraction->Reconstitution LC_System LC System (Reversed-Phase C18) Reconstitution->LC_System IonizationSource Ionization Source (ESI or APCI) LC_System->IonizationSource MassAnalyzer Mass Analyzer IonizationSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem

Caption: Workflow for this compound Analysis.

G cluster_esi ESI Ionization cluster_apci APCI Ionization ESI_Analyte Analyte (M) in Solution + NH₄⁺ ESI_Droplet Charged Droplet [M+NH₄]⁺ ESI_Analyte->ESI_Droplet Electrospray ESI_Ion Gas-Phase Ion [M+NH₄]⁺ ESI_Droplet->ESI_Ion Solvent Evaporation APCI_Analyte Analyte (M) in Gas Phase APCI_Protonated Protonated Analyte [M+H]⁺ APCI_Analyte->APCI_Protonated APCI_Reagent Reagent Gas Ions (e.g., N₂⁺, H₂O⁺) APCI_Reagent->APCI_Protonated Proton Transfer

Caption: Ionization Mechanisms of ESI and APCI.

Conclusion

The choice between ESI and APCI for the analysis of this compound depends on the specific requirements of the assay. ESI generally offers higher signal intensity and is effective for a broad range of cholesteryl esters through the formation of ammonium adducts.[2][3] This makes it a robust choice for general screening and quantification. APCI, while potentially offering lower signal intensity, can be advantageous in complex matrices due to a lower susceptibility to ion suppression and may provide better sensitivity for certain unsaturated cholesteryl esters.[2][3][7] For targeted quantification, both techniques can be highly effective when utilizing the characteristic fragment ion at m/z 369. Ultimately, the optimal ionization method should be determined empirically based on the specific analytical goals, sample matrix, and available instrumentation.

References

A Comparative Guide to the Inter-laboratory Quantification of Cholesteryl Tricosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Cholesteryl tricosanoate (B1255869). In the absence of a dedicated public inter-laboratory comparison program for this specific analyte, this document focuses on a comparative analysis of the primary analytical techniques utilized for cholesteryl ester quantification. The aim is to equip researchers with the necessary information to select the most appropriate method for their specific research needs, ensuring data reliability and comparability.

Comparison of Analytical Methodologies

The quantification of Cholesteryl tricosanoate in biological matrices is primarily achieved through chromatographic techniques coupled with mass spectrometry or other detection methods. The most common and robust methods include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) with densitometry. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, throughput, and cost.

Table 1: Comparison of Analytical Methods for Cholesteryl Ester Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry
Principle Separation of volatile derivatives based on boiling point and polarity, followed by mass-based detection.Separation based on polarity, followed by mass-based detection of precursor and product ions.Separation based on differential migration on a stationary phase, followed by quantification of spots by light absorption or fluorescence.
Sample Derivatization Typically required (e.g., silylation) to increase volatility.[1]Not always necessary, allowing for analysis of the intact molecule.[2][3][4][5]Not required.
Limit of Quantification (LOQ) 0.2 to 10.0 µg/mL for various cholesteryl esters.[6]Can reliably detect cholesteryl esters at 1 pmol.[4]Detection limit of 20 ng per spot.[7]
Linearity (r²) > 0.99 for most cholesteryl esters.[6]Linear dynamic range over ~3 orders of magnitude.[4]Good linearity is achievable with proper calibration.
Precision (% CV) 1.1 to 9.8%.[6]Intra- and inter-day precision are typically low.Replicate analyses show good precision (e.g., 2.2%).[8]
Accuracy (% Bias) 75.9 to 125.1%.[6]High accuracy with the use of appropriate internal standards.Recoveries can be variable but are generally acceptable (e.g., 104%).[8]
Specificity High, based on retention time and mass fragmentation pattern.[9]Very high, due to precursor/product ion monitoring.Lower than MS-based methods; risk of co-eluting interferences.[8]
Throughput Lower, due to longer run times and sample preparation.[4][5]Higher, with run times often less than 30 minutes.[5]High, as multiple samples can be run on a single plate.[7]
Cost Moderate to high instrument cost.High instrument cost.Lower instrument cost.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are generalized protocols for the quantification of this compound using GC-MS and LC-MS/MS, based on established methods for cholesteryl esters.

Protocol 1: Quantification of this compound by GC-MS

This protocol involves lipid extraction, saponification to release the fatty acid and cholesterol, derivatization, and subsequent GC-MS analysis.

1. Sample Preparation and Lipid Extraction:

  • Homogenize the biological sample (e.g., tissue, plasma) in a suitable solvent system, such as chloroform:methanol (2:1, v/v), following the Folch or Bligh-Dyer method.
  • Add an appropriate internal standard, such as a deuterated cholesteryl ester or a cholesteryl ester with a non-endogenous fatty acid, to the sample prior to extraction.
  • Separate the organic and aqueous phases by centrifugation.
  • Collect the lower organic phase containing the lipids.

2. Saponification and Derivatization:

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.
  • Add methanolic NaOH or KOH to the dried extract and heat to hydrolyze the cholesteryl ester into free cholesterol and tricosanoic acid.
  • After cooling, acidify the mixture and extract the free fatty acids and cholesterol with an organic solvent (e.g., hexane).
  • Evaporate the solvent and derivatize the residue to create volatile analytes. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts cholesterol to its trimethylsilyl (B98337) (TMS) ether and tricosanoic acid to its TMS ester.[1]

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890N or similar.
  • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.
  • Carrier Gas: Helium at a constant flow rate.
  • Injector Temperature: 280°C.
  • Oven Program: Start at 180°C, ramp to 300°C at 10°C/min, and hold for 10 minutes.
  • Mass Spectrometer: Operated in electron ionization (EI) mode.
  • Detection: Monitor characteristic ions for TMS-cholesterol and TMS-tricosanoate.

4. Quantification:

  • Create a calibration curve using standards of this compound and the internal standard that have undergone the same extraction and derivatization process.
  • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of Intact this compound by LC-MS/MS

This protocol allows for the direct measurement of the intact cholesteryl ester, offering higher specificity.

1. Sample Preparation and Lipid Extraction:

  • Follow the same lipid extraction procedure as described in the GC-MS protocol, including the addition of an appropriate internal standard (e.g., d7-cholesteryl oleate).

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II UHPLC system or similar.[5]
  • Column: C18 reverse-phase column (e.g., Gemini 5U C18, 50 x 4.6 mm).[5]
  • Mobile Phase A: 50:50 (v/v) Water:Methanol + 0.1% formic acid + 10 mM ammonium (B1175870) formate.[5]
  • Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol + 0.1% formic acid + 10 mM ammonium formate.[5]
  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the nonpolar this compound. A typical run time is around 30 minutes.[5]
  • Mass Spectrometer: Agilent 6545 QTOF or a triple quadrupole mass spectrometer.[5]
  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.[11]
  • Detection: Multiple Reaction Monitoring (MRM) mode. For this compound, the precursor ion would be its [M+NH4]+ or [M+H]+ adduct, and a characteristic product ion would be m/z 369.3, corresponding to the dehydrated cholesterol fragment.[12]

3. Quantification:

  • Prepare a calibration curve by analyzing a series of known concentrations of this compound standard with a fixed concentration of the internal standard.
  • Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
  • Determine the concentration of this compound in the samples from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the quantification of this compound in a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_gcms GC-MS cluster_lcms LC-MS/MS cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma, Tissue) add_is Addition of Internal Standard sample->add_is extraction Lipid Extraction (e.g., Folch Method) add_is->extraction sapon Saponification extraction->sapon lcms LC-MS/MS Analysis (Intact Molecule) extraction->lcms deriv Derivatization (e.g., Silylation) sapon->deriv gcms GC-MS Analysis deriv->gcms chrom Chromatogram Integration gcms->chrom lcms->chrom calib Calibration Curve Generation chrom->calib quant Quantification calib->quant report Reporting Results quant->report

Caption: Experimental workflow for this compound quantification.

This guide provides a framework for researchers to understand the available methodologies for this compound quantification. The choice of method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, specificity, sample throughput, and available instrumentation. For ensuring the quality and comparability of data, especially in multi-center studies, the adoption of standardized protocols and the participation in future proficiency testing programs are highly recommended.

References

A Head-to-Head Comparison: Cholesteryl Tricosanoate vs. Deuterated Cholesterol as Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the choice of a suitable tracer is paramount for accurate and insightful experimental outcomes. This guide provides an objective comparison of two potential tracers for cholesterol research: cholesteryl tricosanoate (B1255869) and deuterated cholesterol. While deuterated cholesterol is a well-established and versatile tool, this guide also explores the theoretical and potential applications of cholesteryl tricosanoate, a long-chain cholesteryl ester.

This comparison delves into the fundamental properties, applications, and analytical methodologies associated with each compound, supported by experimental data where available. We aim to equip researchers with the necessary information to make an informed decision for their specific research needs.

At a Glance: Key Differences

FeatureDeuterated CholesterolThis compound
Tracer Type Stable isotope-labeled cholesterolUnlabeled long-chain cholesteryl ester
Primary Application Tracing cholesterol metabolism, biosynthesis, absorption, and flux in vivo.[1][2][3]Potential as a tracer for cholesterol ester metabolism and transport.
Detection Method Mass Spectrometry (GC-MS, LC-MS).[1][4]Mass Spectrometry (LC-MS).[5][6][7]
Key Advantage Chemically identical to endogenous cholesterol, allowing for precise metabolic tracking without altering physiological processes. Safe for human studies.[1][3][8]Represents a specific storage and transport form of cholesterol.
Key Limitation Requires specialized mass spectrometry for detection and quantification.Not a direct tracer for de novo cholesterol synthesis. Its metabolic fate is that of a cholesteryl ester.
In Vivo Studies Extensively used in human and animal studies.[2][3][9][10]Limited to no published studies on its use as a metabolic tracer.

Delving Deeper: A Comprehensive Comparison

Deuterated Cholesterol: The Gold Standard Stable Isotope Tracer

Deuterated cholesterol, a form of cholesterol where one or more hydrogen atoms are replaced by deuterium (B1214612) (a stable isotope of hydrogen), has become an indispensable tool in metabolic research.[1] Its key strength lies in being chemically and physically almost identical to its non-deuterated counterpart. This allows it to seamlessly integrate into biological systems and accurately reflect the metabolic fate of endogenous cholesterol without perturbing the system.[1]

The use of stable isotopes like deuterium offers a significant advantage over radioactive isotopes, as they are non-radioactive and safe for use in a wide range of applications, including human clinical studies.[1][3]

Applications of Deuterated Cholesterol:

  • Measuring Cholesterol Synthesis: By administering deuterated water (D₂O), researchers can measure the rate of de novo cholesterol synthesis by tracking the incorporation of deuterium into newly synthesized cholesterol molecules.[1][2][4]

  • Investigating Cholesterol Absorption: Deuterated cholesterol can be orally administered to quantify the efficiency of dietary cholesterol absorption.[3]

  • Elucidating Metabolic Pathways: It serves as a powerful tool to trace the intricate pathways of cholesterol metabolism and its conversion into various metabolites, such as bile acids.[1][11]

  • Internal Standard for Quantification: Deuterated cholesterol, particularly cholesterol-d7, is considered the "gold standard" internal standard for accurate quantification of endogenous cholesterol levels in biological samples using mass spectrometry.[1]

This compound: A Potential Tracer for Esterified Cholesterol Dynamics

This compound is the ester formed from cholesterol and tricosanoic acid, a 23-carbon saturated fatty acid. Cholesteryl esters are the primary form in which cholesterol is stored in cells and transported in lipoproteins.[12] While not a direct tracer for cholesterol itself, this compound could theoretically be used to study the dynamics of cholesteryl ester metabolism, transport, and storage.

However, it is crucial to note that there is a significant lack of published research utilizing this compound specifically as a metabolic tracer. Its use remains largely theoretical at this point. The comparison below is based on the general properties of cholesteryl esters.

Potential Applications of this compound:

  • Tracing Lipoprotein Metabolism: As a component of lipoproteins, labeled this compound could potentially be used to track the fate of these particles in circulation.

  • Studying Intracellular Cholesterol Storage: It could be employed to investigate the mechanisms of cholesteryl ester uptake and storage in lipid droplets within cells.

  • Investigating Enzyme Activity: The hydrolysis of this compound could be monitored to assess the activity of enzymes like cholesteryl ester hydrolase.

Experimental Methodologies

Analysis of Deuterated Cholesterol

The primary analytical technique for detecting and quantifying deuterated cholesterol is mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[1][4] The mass difference between deuterated and non-deuterated cholesterol allows for their distinct identification and quantification.

Typical Experimental Workflow for Deuterated Cholesterol Tracer Study:

G cluster_0 Administration cluster_1 Sample Collection cluster_2 Sample Preparation cluster_3 Analysis cluster_4 Data Interpretation A Oral or Intravenous Administration of Deuterated Cholesterol or D2O B Collection of Biological Samples (e.g., Plasma, Tissues) A->B C Lipid Extraction B->C D Derivatization (optional for GC-MS) C->D E GC-MS or LC-MS Analysis D->E F Quantification of Deuterated and Endogenous Cholesterol E->F G Calculation of Synthesis, Absorption, or Flux Rates F->G

Caption: Workflow for a typical deuterated cholesterol tracer experiment.

Analysis of Cholesteryl Esters

The analysis of cholesteryl esters, including this compound, is also predominantly performed using LC-MS.[5][13] Challenges in the analysis of these neutral lipids include their hydrophobicity and poor ionization, which can be overcome with optimized LC-MS methods.[5][13]

Detailed Experimental Protocol: Quantification of Cholesteryl Esters by LC-MS

  • Lipid Extraction: Lipids are extracted from biological samples (cells or tissues) using a solvent system such as chloroform:methanol (2:1, v/v).

  • Sample Preparation: The extracted lipids are dried and then reconstituted in an appropriate solvent for LC-MS analysis.[13]

  • LC-MS Analysis: The samples are injected into a liquid chromatography system coupled to a mass spectrometer. A reverse-phase C18 column is typically used for separation. The mass spectrometer is operated in a mode that allows for the identification and quantification of specific cholesteryl ester species based on their mass-to-charge ratio.[5][13]

Signaling Pathways and Logical Relationships

The choice between deuterated cholesterol and a cholesteryl ester tracer depends on the specific biological question being addressed. The following diagram illustrates the distinct metabolic pools these tracers would enter.

G cluster_0 De Novo Synthesis cluster_1 Dietary Intake cluster_2 Metabolic Pools Deuterated_Precursors Deuterated Precursors (from D2O) Free_Cholesterol Free Cholesterol Pool Deuterated_Precursors->Free_Cholesterol Synthesis Dietary_Cholesterol Deuterated Cholesterol Dietary_Cholesterol->Free_Cholesterol Absorption Dietary_CE This compound Cholesteryl_Ester Cholesteryl Ester Pool (Storage/Transport) Dietary_CE->Cholesteryl_Ester Absorption Free_Cholesterol->Cholesteryl_Ester Esterification Cholesteryl_Ester->Free_Cholesterol Hydrolysis

Caption: Metabolic entry points for different cholesterol tracers.

Conclusion

Deuterated cholesterol stands out as a robust, safe, and versatile tracer for a wide array of studies on cholesterol metabolism. Its ability to mimic endogenous cholesterol makes it the preferred choice for investigating de novo synthesis, absorption, and overall metabolic flux. The wealth of published data and established methodologies provide a solid foundation for its use in both basic research and clinical settings.

This compound, on the other hand, represents a more specialized and, as of now, largely theoretical tracer. While it holds potential for studying the specific pathways of cholesteryl ester transport and storage, the lack of experimental data on its use as a tracer is a significant limitation. Researchers considering this or other long-chain cholesteryl esters for their studies would be venturing into novel territory, requiring substantial methods development and validation.

For researchers aiming to investigate fundamental aspects of cholesterol biology, deuterated cholesterol is the clear and well-supported choice. For those with a specific interest in the intricacies of cholesteryl ester dynamics, the use of a labeled cholesteryl ester like this compound could be a future avenue for exploration, albeit one that requires pioneering effort.

References

A Comparative Guide to the Validation of Cholesteryl Tricosanoate as a Novel Biomarker for Atherosclerotic Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comprehensive overview of the validation process for Cholesteryl tricosanoate (B1255869) as a hypothetical novel biomarker for Atherosclerotic Cardiovascular Disease (ASCVD). It provides a comparative analysis against established biomarkers, supported by illustrative experimental data and detailed methodologies, tailored for researchers, scientists, and professionals in drug development.

The Quest for Novel Biomarkers in Atherosclerosis

Atherosclerosis, a chronic inflammatory condition, is the primary cause of numerous cardiovascular diseases.[1] While traditional biomarkers like LDL-cholesterol are central to risk assessment, they do not capture the full spectrum of risk, prompting the search for more specific and sensitive markers.[1][2] Lipids and their metabolites are at the forefront of this research due to their integral role in the formation of atherosclerotic plaques.[3]

Cholesteryl esters, which are storage and transport forms of cholesterol, are known to accumulate in the fatty lesions of atherosclerotic plaques.[4][5] This guide explores the validation pathway of a specific long-chain cholesteryl ester, Cholesteryl tricosanoate, as a potential next-generation biomarker for ASCVD.

The Biomarker Validation Framework

The journey from a candidate molecule to a clinically accepted biomarker is a multi-stage process encompassing analytical and clinical validation to ensure accuracy, reliability, and utility.[6]

  • Analytical Validation: This stage focuses on the performance of the assay itself, ensuring the biomarker can be measured with high precision, accuracy, and reproducibility.

  • Clinical Validation: This stage establishes a robust link between the biomarker and a specific clinical condition, such as the presence or prognosis of ASCVD.

The general workflow for this validation process is outlined below.

G Biomarker Validation and Implementation Workflow cluster_Discovery Discovery & Pre-clinical Phase cluster_Clinical Clinical Validation Phase cluster_Utility Clinical Utility & Implementation Discovery Candidate Identification (e.g., Lipidomics) AssayDev Assay Development Discovery->AssayDev AnalyticalVal Analytical Validation (Accuracy, Precision) AssayDev->AnalyticalVal ClinicalAssoc Establish Clinical Association (Case-Control Studies) AnalyticalVal->ClinicalAssoc ProspectiveVal Prospective Validation (Cohort Studies) ClinicalAssoc->ProspectiveVal ClinicalUtility Assess Clinical Utility (Impact on Patient Outcome) ProspectiveVal->ClinicalUtility Implementation Clinical Implementation ClinicalUtility->Implementation G Hypothetical Pathway of this compound in Foam Cell Formation cluster_Vessel Arterial Wall cluster_Process Pathogenic Process LDL Circulating LDL Particle CT This compound LDL->CT carries Retention LDL Retention & Modification LDL->Retention undergoes Accumulation Lipid Droplet Accumulation CT->Accumulation contributes to Endothelium Endothelium Macrophage Macrophage Endothelium->Macrophage recruits FoamCell Foam Cell Macrophage->FoamCell transforms into Retention->Endothelium Uptake Scavenger Receptor-Mediated Uptake Retention->Uptake is taken up via Uptake->Macrophage Accumulation->Macrophage

References

A Comparative Thermal Analysis of C20 to C30 Cholesteryl Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermal behavior of cholesteryl esters is crucial for their application in various delivery systems and formulations. This guide provides a comparative thermal analysis of saturated cholesteryl esters with acyl chain lengths ranging from 20 to 30 carbons. The data presented herein, including phase transition temperatures and enthalpies, has been compiled from various scientific sources to offer a comprehensive overview.

Cholesteryl esters, formed from the esterification of cholesterol with fatty acids, are key components of biological membranes and lipoproteins. Their unique ability to form liquid crystal phases makes them valuable in the development of novel drug delivery systems. The thermal properties of these esters, such as their melting and clearing points, dictate their physical state at physiological temperatures and are therefore critical parameters in formulation design.

Comparative Thermal Data of C20-C30 Cholesteryl Esters

The thermal behavior of saturated cholesteryl esters is significantly influenced by the length of their fatty acyl chain. As the chain length increases beyond 20 carbons, the tendency to form liquid crystalline phases (mesophases) diminishes. These longer-chain esters typically transition directly from a crystalline solid to an isotropic liquid upon heating.[1]

The following table summarizes the available thermal transition data for saturated cholesteryl esters from C20 to C30. It is important to note that for many of the longer-chain esters in this series, mesophases are not observed.[1]

Cholesteryl EsterAcyl ChainMelting Temperature (°C) (Crystal → Isotropic Liquid)Enthalpy of Fusion (kJ/mol)
Cholesteryl ArachidateC20:083.167.8
Cholesteryl HeneicosanoateC21:085.5Data not available
Cholesteryl BehenateC22:088.5Data not available
Cholesteryl TricosanoateC23:087.0Data not available
Cholesteryl LignocerateC24:091.0Data not available
Cholesteryl PentacosanoateC25:0Data not availableData not available
Cholesteryl CerotateC26:0Data not availableData not available
Cholesteryl HeptacosanoateC27:0Data not availableData not available
Cholesteryl MontanateC28:0Data not availableData not available
Cholesteryl NonacosanoateC29:0Data not availableData not available
Cholesteryl MelissateC30:0Data not availableData not available

Note: The absence of data for many of the longer-chain esters highlights a gap in the current scientific literature.

Visualization of Thermal Trends

The relationship between the acyl chain length of saturated cholesteryl esters and their melting temperature generally shows an increasing trend. This is due to the stronger van der Waals forces between the longer hydrocarbon chains, which require more energy to overcome during the transition from the ordered crystalline state to the disordered liquid state.

G cluster_workflow Melting Point Trend of C20-C24 Cholesteryl Esters C20 C20 (Arachidate) 83.1°C C21 C21 (Heneicosanoate) 85.5°C C20->C21 Δ +2.4°C C22 C22 (Behenate) 88.5°C C21->C22 Δ +3.0°C C23 C23 (Tricosanoate) 87.0°C C22->C23 Δ -1.5°C C24 C24 (Lignocerate) 91.0°C C23->C24 Δ +4.0°C

Acyl Chain Length vs. Melting Point of Cholesteryl Esters.

Experimental Protocols

The characterization of the thermal properties of cholesteryl esters is primarily conducted using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol for High-Melting Point Lipids

DSC is used to measure the heat flow associated with thermal transitions in a material. This technique is ideal for determining melting points, clearing points, and the enthalpies of these transitions.

Workflow:

G start Start sample_prep Sample Preparation (Weigh 1-5 mg into aluminum pan) start->sample_prep hermetic_seal Hermetically Seal Pan sample_prep->hermetic_seal instrument_setup Instrument Setup (Place sample and reference in DSC cell) hermetic_seal->instrument_setup thermal_program Thermal Program Execution (Heating/Cooling cycles) instrument_setup->thermal_program data_analysis Data Analysis (Determine transition temperatures and enthalpies) thermal_program->data_analysis end End data_analysis->end

General workflow for a DSC experiment.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of the cholesteryl ester sample into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation or degradation at elevated temperatures. An empty hermetically sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide a controlled atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).

    • Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature above its final transition. For C20-C30 esters, heating to approximately 120°C is usually sufficient.

    • Hold the sample at the upper temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature to observe crystallization behavior.

    • A second heating run is often performed to analyze the thermal behavior of the sample with a consistent thermal history.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature, and enthalpy of any observed endothermic (melting) or exothermic (crystallization) transitions.

Thermogravimetric Analysis (TGA) Protocol for Thermal Stability

TGA is employed to measure the change in mass of a sample as a function of temperature. This analysis is crucial for determining the thermal stability and decomposition profile of the cholesteryl esters.

Workflow:

G start Start sample_loading Sample Loading (Place 5-10 mg in TGA pan) start->sample_loading instrument_purge Instrument Purge (Inert atmosphere, e.g., N2) sample_loading->instrument_purge heating_program Heating Program (Ramp temperature at a controlled rate) instrument_purge->heating_program mass_loss_monitoring Monitor Mass Loss heating_program->mass_loss_monitoring data_interpretation Data Interpretation (Determine onset of decomposition) mass_loss_monitoring->data_interpretation end End data_interpretation->end

General workflow for a TGA experiment.

Methodology:

  • Sample Preparation: Place a small amount of the sample (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).

  • Instrument Setup: Place the pan in the TGA furnace and purge with an inert gas (e.g., nitrogen) at a typical flow rate of 20-100 mL/min to prevent oxidative degradation.[2]

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, commonly 10 or 20°C/min.[2]

  • Data Acquisition: Continuously record the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of the material's thermal stability. The derivative of the TGA curve (DTG curve) can be used to identify the temperature at which the rate of mass loss is maximal.

References

Assessing the Linearity and Range of Cholesteryl Tricosanoate Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cholesteryl esters, particularly very long-chain species like Cholesteryl Tricosanoate, is crucial in various fields of research, from lipid metabolism studies to the development of therapeutics for metabolic diseases. This guide provides a comprehensive comparison of analytical methods for the detection of this compound, with a focus on linearity and dynamic range. The performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are compared, with additional context provided by alternative methods such as enzymatic assays and fluorescent probes.

Comparative Analysis of Detection Methods

The selection of an appropriate analytical method for the quantification of this compound is contingent on factors such as required sensitivity, sample matrix complexity, and available instrumentation. GC-MS and LC-MS are the primary choices for robust and specific quantification.

MethodPrincipleLinearity (R²)Dynamic RangeLimit of Quantification (LOQ)
GC-MS Separation of volatile compounds followed by mass-based detection. Derivatization is often required for cholesteryl esters.> 0.99[1]Typically 2-3 orders of magnitude0.2 - 10.0 µg/mL for various CEs[1]
LC-MS/MS Separation by liquid chromatography followed by tandem mass spectrometry detection.> 0.999 for C24:1 CE[2]Over 3 orders of magnitudeNot explicitly stated for C24:1 CE
Enzymatic Assay Enzymatic hydrolysis of cholesteryl esters and subsequent colorimetric or fluorometric detection of cholesterol.> 0.99[3]0.02 - 1 µ g/well (fluorometric)~0.02 µ g/well (fluorometric)[4]
Fluorescent Probe Use of fluorescent dyes that bind to lipids, with quantification based on fluorescence intensity.High correlation with GC-MS (r > 0.9)[5]Method-dependent, often used for imagingNot typically used for absolute quantification

Experimental Protocols

Detailed methodologies are critical for reproducing and validating analytical results. Below are representative protocols for the primary analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a high-temperature GC-MS method for the analysis of cholesteryl esters[1].

1. Sample Preparation and Lipid Extraction:

  • Spike serum or tissue homogenate samples (e.g., 20 µL) with an appropriate internal standard (e.g., d6-cholesteryl stearate).

  • Add 0.5 mL of methanol (B129727) to precipitate proteins, vortex for 5 minutes, and centrifuge at 12,000 rpm for 2 minutes.

  • Load the supernatant onto a hybrid solid-phase extraction (SPE) cartridge.

  • Elute the cholesteryl esters with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization (if necessary):

  • While some high-temperature methods can analyze intact cholesteryl esters, derivatization to trimethylsilyl (B98337) (TMS) ethers can improve volatility and chromatographic performance.

  • Reconstitute the dried extract in a suitable solvent (e.g., pyridine).

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 60°C for 30 minutes.

3. GC-MS Analysis:

  • GC System: Agilent 7890A or equivalent.

  • Column: MXT-1 cross-linked dimethylpolysiloxane capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 2 µL in splitless mode at 280°C.

  • Oven Program: Initial temperature of 260°C for 3 min, ramp to 320°C at 10°C/min, then to 330°C at 2°C/min (hold for 8 min), and finally to 380°C at 30°C/min (hold for 3 min).

  • MS System: Agilent 5975C or equivalent.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) mode for target ions of this compound and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a validated HPLC-APCI-MS method for the quantification of very long-chain cholesteryl esters[2].

1. Sample Preparation and Lipid Extraction:

  • Homogenize tissue samples in a chloroform:methanol mixture (2:1, v/v).

  • Add an internal standard, such as a deuterated analog of a long-chain cholesteryl ester.

  • Perform a liquid-liquid extraction by adding water and centrifuging to separate the phases.

  • Collect the lower organic phase and evaporate to dryness under nitrogen.

  • Reconstitute the lipid extract in the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

  • Column: Gemini 5U C18 column (50 x 4.6 mm, 5 µm).

  • Mobile Phase A: 50:50 (v/v) Water:Methanol + 0.1% formic acid + 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol + 0.1% formic acid + 10 mM ammonium formate.

  • Gradient: A suitable gradient to separate this compound from other lipid species.

  • Flow Rate: 0.5 mL/min.

  • MS System: Agilent 6545 Q-TOF or equivalent triple quadrupole mass spectrometer.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion of this compound to a specific product ion (e.g., the cholesterol backbone fragment at m/z 369.3).

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (TMS) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for this compound analysis by GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Injection LC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (APCI/ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for this compound analysis by LC-MS/MS.

Alternative Detection Methods

While GC-MS and LC-MS provide the highest specificity and are ideal for quantitative analysis, other methods can be employed for screening or semi-quantitative purposes.

Enzymatic Assays

Enzymatic assays offer a high-throughput and cost-effective method for the determination of total cholesteryl esters.

Principle:

  • Hydrolysis: Cholesterol esterase hydrolyzes cholesteryl esters to free cholesterol and fatty acids.

  • Oxidation: Cholesterol oxidase oxidizes the resulting cholesterol, producing a stoichiometric amount of hydrogen peroxide (H₂O₂).

  • Detection: The H₂O₂ is then used in a peroxidase-catalyzed reaction to produce a colored or fluorescent product, which is measured spectrophotometrically or fluorometrically.

Performance:

  • Linearity: These assays typically exhibit excellent linearity, with R² values often exceeding 0.99[3].

  • Range: The detection range is dependent on the specific kit and detection method (colorimetric or fluorometric), with fluorometric assays offering higher sensitivity[4].

  • Limitations: These assays measure total cholesteryl esters and do not provide information on individual species like this compound.

Enzymatic_Assay CE This compound Chol Cholesterol CE->Chol Cholesterol Esterase H2O2 Hydrogen Peroxide Chol->H2O2 Cholesterol Oxidase Signal Colorimetric/Fluorescent Signal H2O2->Signal Peroxidase + Substrate

Caption: Signaling pathway of an enzymatic assay for cholesteryl esters.

Fluorescent Probes

Fluorescent probes are primarily used for the visualization and localization of lipids within cells and tissues.

Principle: Lipophilic fluorescent dyes, such as Nile Red or BODIPY-based probes, can be used to stain neutral lipids, including cholesteryl esters. The fluorescence intensity can be correlated with the amount of lipid present.

Performance:

  • Quantitative Analysis: While primarily qualitative, digital imaging fluorescence microscopy can provide semi-quantitative data that correlates well with chromatographic methods[5].

  • Specificity: The main limitation is the lack of specificity for individual cholesteryl ester species. The probe will stain all neutral lipids within a lipid droplet.

  • Application: This method is best suited for cellular imaging and high-content screening applications where spatial distribution is of interest.

References

Detecting Cholesteryl Tricosanoate in CSF: A Comparative Guide to Analytical Limits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods for Cholesteryl Esters in CSF

The quantification of cholesteryl esters in CSF is challenged by their low abundance and the complexity of the biological matrix.[1][2] Highly sensitive and specific methods, primarily based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are required for accurate analysis.[2]

Below is a summary of the performance of various LC-MS/MS-based methods for the analysis of cholesterol derivatives in CSF. It is important to note that these values may not directly reflect the LOD and LOQ for Cholesteryl Tricosanoate but provide an estimate based on the analysis of similar molecules.

Analyte Class/MoleculeMethodMatrixLimit of Quantification (LOQ)Limit of Detection (LOD)Reference
24(S)-hydroxycholesterol2D-LC-MS/MSHuman CSF0.025 ng/mLNot Reported[3]
Cholesteryl Esters (Class) UPLC-MS/MS Human Plasma Not explicitly stated, but relative quantification was performed. Not explicitly stated, but relative quantification was performed. [4][5]
Lipidomics (including Cholesteryl Esters) LC-HRMS Human CSF Not specified for individual lipids. Not specified for individual lipids. [6]

Note: The lack of specific LOD/LOQ values for this compound in CSF highlights a gap in the current analytical literature. The data for 24(S)-hydroxycholesterol, a cholesterol metabolite, is included to demonstrate the sensitivity of current LC-MS/MS methods for sterol-based molecules in CSF.

Experimental Protocols

A typical workflow for the quantification of cholesteryl esters in CSF involves several key steps, from sample preparation to data analysis. The following is a representative experimental protocol based on established lipidomics methodologies.[2]

Sample Preparation: Lipid Extraction
  • Objective: To efficiently extract lipids, including cholesteryl esters, from the CSF matrix while minimizing contamination.

  • Method: A common and effective method is the Bligh and Dyer extraction.[2]

    • To 400 µL of CSF, add an internal standard mixture containing a known amount of a non-endogenous cholesteryl ester (e.g., Cholesteryl (d7) oleate) to correct for extraction efficiency and instrument response variability.

    • Add 1 mL of a chloroform (B151607):methanol (1:2, v/v) solution and vortex thoroughly.

    • Add 300 µL of chloroform and vortex again.

    • Add 300 µL of water and vortex to induce phase separation.

    • Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/isopropanol 1:1, v/v) for LC-MS/MS analysis.

Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Objective: To separate the complex lipid mixture and to specifically detect and quantify cholesteryl esters.

  • Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or similar).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of nonpolar lipids like cholesteryl esters.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A gradient from a lower to a higher concentration of mobile phase B is used to elute the lipids from the column based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the detection of cholesteryl esters, which readily form ammonium adducts ([M+NH4]+).

    • Scan Mode: The mass spectrometer is operated in a targeted manner using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification. This involves monitoring a specific precursor ion (the ammonium adduct of the cholesteryl ester) and a specific product ion generated by fragmentation. For cholesteryl esters, a characteristic neutral loss of the cholesterol backbone (368.5 Da) is often observed and can be used for identification and quantification.

Data Analysis and Quantification
  • Quantification: The concentration of each cholesteryl ester is determined by comparing the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated using a series of known concentrations of the analyte to ensure linearity and accuracy of the measurement.

  • LOD and LOQ Determination: The Limit of Detection (LOD) is typically determined as the concentration that produces a signal-to-noise ratio of 3, while the Limit of Quantification (LOQ) is determined as the concentration that produces a signal-to-noise ratio of 10, with acceptable precision and accuracy.

Visualizing the Workflow

The following diagram illustrates the general workflow for the quantification of this compound and other cholesteryl esters in CSF.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing CSF_Sample CSF Sample Collection Add_IS Addition of Internal Standard CSF_Sample->Add_IS Lipid_Extraction Lipid Extraction (e.g., Bligh & Dyer) Add_IS->Lipid_Extraction Dry_Extract Drying of Lipid Extract Lipid_Extraction->Dry_Extract Reconstitution Reconstitution in Injection Solvent Dry_Extract->Reconstitution UPLC_Separation UPLC Separation Reconstitution->UPLC_Separation MS_Detection MS/MS Detection (ESI+) UPLC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification LOD_LOQ_Calc LOD/LOQ Determination Quantification->LOD_LOQ_Calc

Caption: Experimental workflow for cholesteryl ester analysis in CSF.

Conclusion

The sensitive and specific quantification of very-long-chain cholesteryl esters like this compound in CSF remains an analytical challenge. While direct data on its LOD and LOQ are scarce, established lipidomics platforms using UPLC-MS/MS provide the necessary sensitivity for the analysis of the broader class of cholesteryl esters. The methodologies and workflows described in this guide offer a solid foundation for researchers aiming to develop and validate assays for these important lipid molecules in CSF, which may serve as potential biomarkers for neurological disorders. Further research is warranted to establish and report specific performance characteristics for the quantification of this compound in CSF.

References

Comparative effects of saturated vs. unsaturated cholesteryl esters on membrane fluidity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluidity of cellular membranes is a critical determinant of their function, influencing everything from signal transduction to the efficacy of drug delivery systems. Cholesteryl esters, the storage form of cholesterol, can significantly impact this biophysical property. This guide provides an objective comparison of the effects of saturated and unsaturated cholesteryl esters on membrane fluidity, supported by experimental data and detailed methodologies.

Comparative Effects on Membrane Fluidity: A Quantitative Overview

While direct comparative data on specific cholesteryl esters is limited, the well-established differential effects of free cholesterol on membranes composed of saturated and unsaturated phospholipids (B1166683) provide a strong model for understanding their behavior. Saturated cholesteryl esters, like cholesteryl stearate, are expected to mimic the effects of cholesterol in saturated phospholipid bilayers, whereas unsaturated cholesteryl esters, such as cholesteryl oleate, will likely parallel cholesterol's influence on unsaturated phospholipid membranes.

The following table summarizes key findings from studies using various biophysical techniques to measure membrane fluidity.

Parameter MeasuredSaturated System (e.g., DPPC with Cholesterol)Unsaturated System (e.g., DOPC with Cholesterol)Technique UsedImplication for Cholesteryl Ester Effect
Lipid Diffusion Coefficient (μm²/s) Increased from ~0 to 0.45 (with 30 mol% cholesterol)Decreased from 1.30 to 0.28 (with 30 mol% cholesterol)Fluorescence Recovery After Photobleaching (FRAP)Saturated cholesteryl esters likely increase fluidity in rigid, ordered membranes, while unsaturated cholesteryl esters decrease fluidity in more fluid, disordered membranes.[1]
Order Parameter (S) IncreasedIncreased, but to a lesser extentElectron Spin Resonance (ESR), NMRBoth saturated and unsaturated cholesteryl esters are expected to increase the order of the lipid acyl chains, with the effect being more pronounced for saturated esters in an already ordered environment.[2][3]
Main Phase Transition Temperature (Tm) Broadened and eventually eliminated with increasing cholesterolBroadened and shiftedDifferential Scanning Calorimetry (DSC)Saturated cholesteryl esters are predicted to have a more significant disordering effect on the gel phase of saturated lipids, while unsaturated esters will have a more subtle ordering effect on the liquid-crystalline phase of unsaturated lipids.[4][5]
Fluorescence Anisotropy (r) IncreasedIncreasedFluorescence Polarization/AnisotropyBoth types of cholesteryl esters are expected to decrease the rotational mobility of fluorescent probes within the membrane, indicating a decrease in local fluidity. The magnitude of this effect will depend on the specific probe and the lipid environment.[6]

Experimental Protocols: Methodologies for Measuring Membrane Fluidity

The data presented above is derived from several key biophysical techniques. Detailed protocols for these experiments are crucial for reproducibility and accurate interpretation of results.

Fluorescence Anisotropy Using Diphenylhexatriene (DPH)

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A higher anisotropy value indicates a more restricted environment and thus, lower membrane fluidity.

Protocol:

  • Liposome (B1194612) Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) composed of the desired lipid mixture (e.g., DPPC or DOPC) with varying molar percentages of the cholesteryl ester of interest.

  • Probe Incorporation: Add a solution of DPH in a suitable solvent (e.g., tetrahydrofuran) to the liposome suspension to a final concentration of approximately 1 µM. The DPH:lipid molar ratio should be low (e.g., 1:500) to avoid artifacts.

  • Incubation: Incubate the mixture at a temperature above the main phase transition temperature of the lipids for at least 30 minutes to ensure complete incorporation of the probe.

  • Measurement:

    • Place the sample in a temperature-controlled cuvette in a fluorescence spectrophotometer equipped with polarizers.

    • Excite the sample with vertically polarized light at ~360 nm.

    • Measure the fluorescence emission intensity at ~430 nm for both vertically (IVV) and horizontally (IVH) polarized light.

    • Measure the emission intensity with horizontally polarized excitation and vertically (IHV) and horizontally (IHH) polarized emission to determine the G-factor (G = IHV / IHH).

  • Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy utilizes spin-labeled molecules (e.g., doxyl stearic acid) that are incorporated into the membrane. The ESR spectrum provides information about the mobility and orientation of the spin label, which reflects the fluidity and order of its local environment.

Protocol:

  • Liposome and Spin Label Preparation: Prepare liposomes as described for fluorescence anisotropy. Add a small amount of a spin-labeled lipid analog (e.g., 5-doxyl stearic acid or 16-doxyl stearic acid) to the initial lipid mixture in an organic solvent before film formation. The probe concentration should be low to avoid spin-spin interactions.

  • Hydration and Homogenization: Hydrate the lipid film containing the spin probe to form MLVs.

  • ESR Measurement:

    • Transfer the liposome suspension to a quartz capillary tube.

    • Place the capillary tube in the ESR spectrometer.

    • Record the ESR spectrum at a controlled temperature.

  • Data Analysis: Analyze the spectral lineshape to determine parameters such as the order parameter (S) and rotational correlation time (τc). The order parameter provides a measure of the orientational order of the lipid acyl chains, with a value of S=1 indicating perfect alignment and S=0 indicating isotropic motion.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine the phase transition temperature (Tm) and the enthalpy (ΔH) of the transition of lipid bilayers. Changes in these parameters upon addition of cholesteryl esters indicate an effect on membrane packing and stability.

Protocol:

  • Sample Preparation: Prepare a concentrated suspension of MLVs with and without the cholesteryl ester of interest in a suitable buffer.

  • DSC Measurement:

    • Accurately load a known amount of the liposome suspension into an aluminum DSC pan.

    • Place an equal volume of buffer in a reference pan.

    • Place both pans in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 1-2°C/minute) over a temperature range that encompasses the lipid phase transition.

  • Data Analysis: The resulting thermogram will show an endothermic peak at the main phase transition temperature (Tm). Analyze the peak to determine the Tm (the temperature at the peak maximum) and the enthalpy of the transition (ΔH, the area under the peak). A broadening of the peak and a decrease in ΔH are indicative of a disruption of the cooperative packing of the lipid molecules.[4][7]

Visualizing the Workflow and Comparative Effects

To further clarify the experimental process and the conceptual differences in the effects of saturated and unsaturated cholesteryl esters, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation Lipid_Mixture Lipid Mixture (Phospholipid + Cholesteryl Ester) Hydration Hydration Lipid_Mixture->Hydration Vesicle_Formation Vesicle Formation (e.g., MLVs, LUVs) Hydration->Vesicle_Formation Fluorescence Fluorescence Anisotropy Vesicle_Formation->Fluorescence Add Fluorescent Probe ESR Electron Spin Resonance Vesicle_Formation->ESR Incorporate Spin Label DSC Differential Scanning Calorimetry Vesicle_Formation->DSC Anisotropy_Value Anisotropy (r) Fluorescence->Anisotropy_Value Order_Parameter Order Parameter (S) ESR->Order_Parameter Thermogram Thermogram (Tm, ΔH) DSC->Thermogram Fluidity_Assessment Fluidity_Assessment Anisotropy_Value->Fluidity_Assessment Order_Parameter->Fluidity_Assessment Thermogram->Fluidity_Assessment Comparative_Effects cluster_saturated Saturated Cholesteryl Ester cluster_unsaturated Unsaturated Cholesteryl Ester Saturated_Ester Saturated Cholesteryl Ester (e.g., Cholesteryl Stearate) Rigid_Membrane More Ordered/Rigid Membrane Saturated_Ester->Rigid_Membrane Incorporation into Saturated Lipid Bilayer Decreased_Fluidity_Unsat Decreased Fluidity Saturated_Ester->Decreased_Fluidity_Unsat In Unsaturated Bilayer Increased_Fluidity Increased Fluidity (Disrupts Packing) Rigid_Membrane->Increased_Fluidity Unsaturated_Ester Unsaturated Cholesteryl Ester (e.g., Cholesteryl Oleate) Fluid_Membrane More Disordered/Fluid Membrane Unsaturated_Ester->Fluid_Membrane Incorporation into Unsaturated Lipid Bilayer Increased_Fluidity_Sat Increased Fluidity Unsaturated_Ester->Increased_Fluidity_Sat In Saturated Bilayer Decreased_Fluidity Decreased Fluidity (Fills Gaps, Orders Chains) Fluid_Membrane->Decreased_Fluidity

References

Ensuring Reliable Quantification: A Guide to Robustness Testing of a Cholesteryl Tricosanoate Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliability of quantitative assays is paramount. This guide provides a comprehensive comparison of methodologies for the robustness testing of a quantitative assay for Cholesteryl tricosanoate (B1255869), a long-chain cholesteryl ester. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and robust method for this purpose.[1][2][3][4] The principles and protocols described are based on internationally recognized guidelines, such as those from the FDA and ICH, to ensure the generation of reliable data for regulatory submissions.[5][6][7]

Comparative Analysis of Assay Robustness

Robustness testing evaluates the reliability of an analytical method when subjected to deliberate variations in procedural parameters. This is crucial to ensure the method's performance remains acceptable during routine use. The following tables summarize the performance of a hypothetical LC-MS/MS assay for Cholesteryl tricosanoate under various induced changes, comparing it to a standard high-performance liquid chromatography (HPLC) method.

Table 1: Impact of Mobile Phase Composition Variation on Assay Precision and Accuracy

ParameterLC-MS/MSHPLC-UV
Standard Mobile Phase
Precision (%CV)2.14.5
Accuracy (%Bias)1.53.8
Mobile Phase Variation 1 (+2% Organic Solvent)
Precision (%CV)2.56.8
Accuracy (%Bias)-1.8-7.2
Mobile Phase Variation 2 (-2% Organic Solvent)
Precision (%CV)2.87.1
Accuracy (%Bias)2.08.5

Table 2: Influence of Column Temperature Fluctuation on Quantitation

ParameterLC-MS/MSHPLC-UV
Standard Temperature (40°C)
Precision (%CV)2.24.7
Accuracy (%Bias)1.34.0
Temperature Variation 1 (+5°C)
Precision (%CV)2.65.9
Accuracy (%Bias)-1.5-6.3
Temperature Variation 2 (-5°C)
Precision (%CV)2.96.2
Accuracy (%Bias)1.87.1

Table 3: Effect of Sample Extraction Variability

ParameterLC-MS/MSHPLC-UV
Standard Extraction Protocol
Recovery (%)98.292.5
Precision (%CV)3.15.8
Varied Extraction Time (+10 min)
Recovery (%)97.991.8
Precision (%CV)3.36.1
Varied Extraction Solvent Volume (-5%)
Recovery (%)96.589.7
Precision (%CV)3.87.5

Experimental Protocols

A detailed protocol for robustness testing is essential for reproducible and reliable results.

Protocol: Robustness Testing of this compound LC-MS/MS Assay

1. Objective: To assess the robustness of the LC-MS/MS method for the quantification of this compound in a biological matrix (e.g., plasma).

2. Materials and Reagents:

  • This compound certified reference standard

  • Internal standard (e.g., deuterated this compound)

  • HPLC-grade solvents (e.g., acetonitrile, isopropanol, water)

  • Formic acid or ammonium (B1175870) formate

  • Control biological matrix (e.g., human plasma)

3. Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical column (e.g., C18 reversed-phase)

4. Standard Operating Procedure (SOP):

  • Prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Perform sample extraction using a validated procedure (e.g., protein precipitation or liquid-liquid extraction).

  • Analyze the samples using the established LC-MS/MS method.

5. Robustness Parameters and Variations:

  • Mobile Phase Composition: Vary the ratio of organic and aqueous phases by ±2%.

  • Column Temperature: Adjust the column oven temperature by ±5°C.

  • Flow Rate: Modify the mobile phase flow rate by ±5%.

  • Sample Extraction:

    • Vary the extraction solvent volume by ±5%.

    • Alter the vortexing/shaking time by ±10%.

  • Autosampler Temperature: Change the autosampler temperature by ±4°C.

6. Data Analysis:

  • For each variation, analyze six replicates of the low and high QC samples.

  • Calculate the precision (%CV) and accuracy (%bias) for each condition.

  • The results should fall within the acceptance criteria defined by regulatory guidelines (typically ±15% for precision and accuracy).[5][8]

Visualizing Workflows and Pathways

Diagrams are crucial for understanding complex processes. The following have been generated using Graphviz (DOT language).

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC-MS/MS Evap->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Tandem Mass Spectrometry Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: Experimental workflow for the quantification of this compound.

cluster_pathway Cholesterol Ester Metabolism Chol Free Cholesterol ACAT ACAT Chol->ACAT AcylCoA Fatty Acyl-CoA AcylCoA->ACAT CE Cholesteryl Ester (e.g., this compound) HSL Hormone-Sensitive Lipase (Cholesterol Esterase) CE->HSL Hydrolysis FFA Free Fatty Acid ACAT->CE Esterification HSL->Chol HSL->FFA

Caption: Simplified pathway of cholesterol ester metabolism.

References

Head-to-head comparison of different extraction methods for cholesteryl esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient extraction of cholesteryl esters is a critical first step in a multitude of analytical procedures. The choice of extraction method can significantly impact the yield, purity, and ultimately, the reliability of downstream applications such as chromatography and mass spectrometry. This guide provides an objective comparison of the most common methods for cholesteryl ester extraction: liquid-liquid extraction (LLE), solid-phase extraction (SPE), and supercritical fluid extraction (SFE), supported by available experimental data.

Performance Comparison of Extraction Methods

The selection of an appropriate extraction technique hinges on a balance of factors including recovery rate, purity of the extract, sample throughput, cost, and environmental impact. Below is a summary of quantitative data for different extraction methods.

Extraction MethodPrincipleRecovery of Cholesteryl Esters (%)Key AdvantagesKey Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning of lipids into an immiscible organic solvent phase.High (often considered the "gold standard")Well-established, high recovery for a broad range of lipids.Labor-intensive, time-consuming, uses large volumes of hazardous organic solvents.[1]
Folch MethodUses a chloroform (B151607):methanol (2:1 v/v) solvent system to create a biphasic system after the addition of water, separating lipids into the lower organic phase.[2][3][4]Not explicitly quantified for cholesteryl esters alone, but generally provides high recovery for total lipids.[5][6]Effective for a broad range of lipid classes in various tissues.[7]Requires a larger solvent-to-sample ratio compared to the Bligh & Dyer method.[6]
Bligh & Dyer MethodA modification of the Folch method using a smaller volume of chloroform:methanol:water (1:2:0.8 v/v/v) to form a biphasic system.[8][9]Similar to the Folch method, provides high recovery, especially for samples with low lipid content.Uses less solvent than the Folch method.[10]May result in lower lipid recovery for samples with high lipid content (>2%).[8][10]
Solid-Phase Extraction (SPE) Separation based on the affinity of the analyte for a solid sorbent and a liquid mobile phase.84.9 (± 4.9)[11][12][13]High selectivity, reduced solvent consumption, and potential for automation.[14] Can effectively separate lipid classes.[2]Recovery can be variable depending on the sorbent and elution solvents. May require initial LLE.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (commonly CO2) as the extraction solvent.Data for cholesteryl ester-specific recovery is limited. However, studies on cholesterol removal from fish muscle show up to 99% efficiency with the addition of a co-solvent.[15][16]Environmentally friendly ("green" solvent), tunable selectivity by altering pressure and temperature, and solvent-free extracts.[17][18]High initial equipment cost, and optimization of parameters can be complex.[19]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are outlines of the key experimental protocols for each extraction method.

Liquid-Liquid Extraction: Modified Folch Method[3][4][5]

This method is widely used for the exhaustive extraction of lipids from animal tissues.

Materials:

  • Tissue sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or distilled water)

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenize the tissue sample with a chloroform:methanol (2:1 v/v) mixture to a final volume 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).

  • Agitate the homogenate for 15-20 minutes at room temperature.

  • Filter or centrifuge the homogenate to recover the liquid phase.

  • Wash the liquid phase with 0.2 volumes of 0.9% NaCl solution.

  • Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to separate the two phases.

  • Carefully remove the upper aqueous phase.

  • The lower chloroform phase, containing the lipids, is collected and the solvent is evaporated under a vacuum or a stream of nitrogen.

Liquid-Liquid Extraction: Bligh & Dyer Method[8][20][21]

This method is a rapid and efficient alternative to the Folch method, particularly suitable for samples with high water content.

Materials:

  • Sample (e.g., cell suspension, tissue homogenate)

  • Chloroform

  • Methanol

  • Distilled water

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 1 mL of the sample, add 3.75 mL of a chloroform:methanol (1:2 v/v) mixture.

  • Vortex the mixture thoroughly.

  • Add 1.25 mL of chloroform and vortex again.

  • Add 1.25 mL of distilled water and vortex for the final time.

  • Centrifuge the mixture to separate the phases.

  • The bottom organic layer containing the lipids is carefully collected.

Solid-Phase Extraction (SPE) for Cholesteryl Ester Isolation[11][12][13][22]

SPE is often used as a cleanup or fractionation step after an initial liquid-liquid extraction to isolate specific lipid classes. Aminopropyl-bonded silica (B1680970) is a common stationary phase for this purpose.

Materials:

Procedure:

  • Condition the aminopropyl SPE cartridge by washing with hexane.

  • Dissolve the dried lipid extract in a small volume of a non-polar solvent like chloroform or toluene (B28343) and load it onto the cartridge.

  • Elute the non-polar lipids, including cholesteryl esters, with hexane.

  • More polar lipids, such as free cholesterol and phospholipids, can then be eluted with solvents of increasing polarity (e.g., 30% isopropanol in hexane for cholesterol).[20]

  • Collect the fraction containing the cholesteryl esters and evaporate the solvent.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the experimental flow and in selecting the most appropriate method, the following diagrams are provided.

G General Workflow for Cholesteryl Ester Extraction and Analysis cluster_sample Sample Preparation cluster_extraction Extraction cluster_purification Purification/Fractionation cluster_analysis Analysis Sample Biological Sample (Tissue, Plasma, Cells) Homogenization Homogenization/ Lysis Sample->Homogenization LLE Liquid-Liquid Extraction (e.g., Folch, Bligh & Dyer) Homogenization->LLE Primary Extraction SPE Solid-Phase Extraction Homogenization->SPE Direct Extraction/ Cleanup SFE Supercritical Fluid Extraction Homogenization->SFE Primary Extraction Fractionation Lipid Class Fractionation (e.g., SPE) LLE->Fractionation Further Purification Analysis Downstream Analysis (GC, LC-MS, etc.) SPE->Analysis SFE->Fractionation Further Purification Fractionation->Analysis

Fig. 1: General workflow for cholesteryl ester extraction.

G Decision Tree for Selecting a Cholesteryl Ester Extraction Method Start Start: Need to extract cholesteryl esters Purity Is high purity of a specific lipid class critical? Start->Purity Throughput Is high sample throughput required? Purity->Throughput No LLE_SPE LLE followed by SPE Purity->LLE_SPE Yes Solvent Are there concerns about hazardous solvent use? Throughput->Solvent No SPE Solid-Phase Extraction Throughput->SPE Yes Budget Is initial equipment cost a major constraint? Solvent->Budget Yes LLE Liquid-Liquid Extraction (Folch/Bligh & Dyer) Solvent->LLE No Budget->LLE Yes SFE Supercritical Fluid Extraction Budget->SFE No

Fig. 2: Decision tree for method selection.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Cholesteryl Tricosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. The proper disposal of laboratory chemicals is a critical component of ensuring a safe working environment and maintaining environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Cholesteryl tricosanoate (B1255869), a cholesterol ester.

While Cholesteryl tricosanoate is not classified as a hazardous substance according to available safety data sheets for similar compounds, it is crucial to handle all laboratory chemicals with care and follow established disposal protocols to minimize any potential risks.[1]

Key Properties for Disposal Considerations

Understanding the physical and chemical properties of a substance is the first step in determining the appropriate disposal method.

PropertyValue
Molecular Formula C₅₀H₉₀O₂
Molecular Weight 723.25 g/mol
Appearance White to off-white solid
Stability Stable under normal conditions
Incompatibilities Strong oxidizing agents

This data is compiled from various chemical supplier databases.[2][3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting. Adherence to these steps is crucial for safety and regulatory compliance.

1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

2. Waste Identification and Segregation:

  • Classification: Treat this compound waste as non-hazardous solid chemical waste.

  • Segregation: Do not mix this waste with other waste streams such as hazardous, liquid, or biological waste.[4]

3. Containerization:

  • Primary Container: Collect waste this compound in a clean, dry, and chemically compatible container with a secure lid. The original product container can be used if it is in good condition.[5]

  • Labeling: Clearly label the waste container as "this compound Waste" or "Non-Hazardous Solid Chemical Waste." Include the date of accumulation.[4]

4. Storage:

  • Store the sealed waste container in a designated waste accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible materials, particularly strong oxidizing agents.[6]

5. Disposal:

  • Internal Procedures: Follow your institution's specific procedures for the disposal of non-hazardous laboratory waste. This may involve collection by your institution's environmental health and safety (EHS) department.

  • External Disposal: If required, arrange for disposal through a licensed waste management contractor. Ensure they are aware of the nature of the waste.[4]

6. Decontamination:

  • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate should be collected and disposed of as chemical waste.[5] After rinsing, the container can often be disposed of as regular laboratory glass or plastic waste.

  • Contaminated Labware: Decontaminate any labware that has come into contact with this compound by washing with an appropriate solvent and then soap and water. The initial solvent rinse should be collected as chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Non-Hazardous Solid Chemical Waste ppe->classify segregate Segregate from Other Waste Streams classify->segregate containerize Collect in a Labeled, Sealed Container segregate->containerize store Store in Designated Waste Accumulation Area containerize->store disposal_decision Follow Institutional Disposal Procedures? store->disposal_decision internal_disposal Arrange for Internal EHS Pickup disposal_decision->internal_disposal Yes external_disposal Contact Licensed Waste Management Contractor disposal_decision->external_disposal No end End: Proper Disposal Complete internal_disposal->end external_disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment. Always consult your institution's specific safety guidelines and the substance's Safety Data Sheet (SDS) for the most accurate and detailed information.

References

Essential Safety and Logistical Information for Handling Cholesteryl Tricosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, adherence to stringent safety protocols is fundamental when handling chemical compounds. This document outlines the essential personal protective equipment (PPE), operational plans, and disposal procedures for Cholesteryl tricosanoate (B1255869) to ensure a safe and compliant laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Primary Routes of Exposure:

  • Inhalation of dust particles

  • Skin contact

  • Eye contact

Recommended Personal Protective Equipment (PPE):

A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended equipment.

PPE CategorySpecificationsRationale
Eye Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]To prevent eye contact with airborne dust particles.
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene).[2] Gloves should be inspected for integrity before each use.To prevent direct skin contact with the compound.
Body Protection A standard laboratory coat or a disposable gown.To protect skin and personal clothing from contamination.
Respiratory Protection Generally not required under normal use conditions with adequate ventilation.[1] If dust generation is likely or ventilation is poor, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[3][4]To prevent the inhalation of fine dust particles.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of Cholesteryl tricosanoate and ensuring the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the powder to minimize dust generation.

  • Avoid the formation of dust and aerosols.

  • Use appropriate tools for handling solids (e.g., spatulas, weighing paper).

  • Ensure all containers are clearly labeled.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Avoid exposure to heat and direct sunlight.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Waste Collection: Collect waste material in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the chemical waste in accordance with local, state, and federal regulations. This may involve incineration at a licensed chemical disposal facility. Do not dispose of down the drain.

Experimental Workflow: Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_risk Conduct Risk Assessment prep_sds Review Safety Data Sheet (or data for similar compounds) prep_risk->prep_sds prep_ppe Gather Required PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace handle_don Don Appropriate PPE prep_workspace->handle_don Proceed to Handling handle_weigh Weigh/Transfer Compound handle_don->handle_weigh handle_use Perform Experimental Procedure handle_weigh->handle_use cleanup_decon Decontaminate Workspace handle_use->cleanup_decon Proceed to Cleanup cleanup_dispose_ppe Dispose of Contaminated PPE cleanup_decon->cleanup_dispose_ppe cleanup_dispose_chem Dispose of Chemical Waste cleanup_dispose_ppe->cleanup_dispose_chem cleanup_doff Doff Remaining PPE cleanup_dispose_chem->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.